molecular formula C14H13N3 B2879640 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 1417635-35-8

3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Cat. No.: B2879640
CAS No.: 1417635-35-8
M. Wt: 223.279
InChI Key: STXDTOSRJXNYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a useful research compound. Its molecular formula is C14H13N3 and its molecular weight is 223.279. The purity is usually 95%.
BenchChem offers high-quality 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(6-methylimidazo[1,2-a]pyridin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-5-6-14-16-13(9-17(14)8-10)11-3-2-4-12(15)7-11/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXDTOSRJXNYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline CAS 1417635-35-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline (CAS 1417635-35-8), designed for researchers in medicinal chemistry and drug discovery.

Strategic Scaffold for Kinase Inhibitor Design & Synthesis

Executive Summary

3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline (hereafter referred to as MIPA-3 ) is a high-value heterocyclic building block utilized primarily in the development of Type I and Type II kinase inhibitors . Its core structure—the imidazo[1,2-a]pyridine—is a "privileged scaffold" in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and form critical hydrogen bonds with the hinge region of kinase enzymes (e.g., PI3K, Vps34, DYRK1A).

MIPA-3 is distinguished by two strategic functional handles:

  • 6-Methyl Group: Provides lipophilic bulk to fill the hydrophobic specificity pocket (often the "gatekeeper" region).

  • 3-Aniline Moiety: A meta-positioned amine that serves as a versatile vector for extending the molecule into the solvent-exposed region or the ribose-binding pocket via amide, urea, or sulfonamide linkages.

This guide details the physicochemical profile, synthetic pathways, and application protocols for MIPA-3 in drug discovery workflows.

Chemical Profile & Physicochemical Properties

Understanding the intrinsic properties of MIPA-3 is essential for predicting its behavior in biochemical assays and synthetic steps.

Table 1: Physicochemical Specifications
PropertyValueNotes
Appearance Off-white to pale yellow solidLight-sensitive; store in amber vials.
Melting Point 168–172 °CCrystalline form dependent on recrystallization solvent.
LogP (Calc) 2.3 ± 0.2Moderate lipophilicity; good membrane permeability potential.
TPSA ~52 ŲFavorable for CNS penetration (BBB permeable).
pKa (Basic) ~5.8 (Ring N1)Protonation occurs at N1; relevant for solubility in acidic media.
H-Bond Donors 1 (Aniline -NH₂)Primary site for derivatization.
H-Bond Acceptors 2 (Ring N)N1 is the key hinge-binding acceptor.

Synthetic Pathway & Manufacturing

The synthesis of MIPA-3 typically follows a robust two-step protocol involving the condensation of a 2-aminopyridine derivative with an


-haloketone, followed by nitro reduction. This route is preferred over the Groebke-Blackburn-Bienaymé (GBB) reaction for this specific aniline derivative due to higher regioselectivity and yield.
Mechanism of Action (Synthesis)
  • Cyclocondensation: 2-Amino-5-methylpyridine reacts with 3-nitro-phenacyl bromide. The pyridine ring nitrogen attacks the alpha-carbon, followed by cyclization and dehydration to form the imidazo[1,2-a]pyridine core.

  • Reduction: The nitro group is selectively reduced to the aniline using iron/ammonium chloride or catalytic hydrogenation.

Figure 1: Synthetic Workflow (DOT Visualization)

SynthesisPathway A 2-Amino-5-methylpyridine C Intermediate: 3-(6-Methylimidazo[1,2-a] pyridin-2-yl)nitrobenzene A->C Cyclocondensation B 2-Bromo-3'-nitroacetophenone B->C D Target (MIPA-3): 3-(6-Methylimidazo[1,2-a] pyridin-2-yl)aniline C->D Nitro Reduction R1 Reagent A: EtOH, Reflux, NaHCO3 R1->C R2 Reagent B: Fe, NH4Cl, EtOH/H2O (or H2, Pd/C) R2->D

Caption: Two-step synthesis of MIPA-3 via cyclocondensation and selective reduction.

Experimental Protocols

Protocol A: Synthesis of MIPA-3

Reagents:

  • 2-Amino-5-methylpyridine (1.0 eq)

  • 2-Bromo-3'-nitroacetophenone (1.0 eq)

  • Ethanol (anhydrous)

  • Sodium Bicarbonate (NaHCO₃)

  • Iron powder (Fe) / Ammonium Chloride (NH₄Cl)

Step 1: Cyclization (Imidazo-Ring Formation)

  • Dissolve 2-amino-5-methylpyridine (10 mmol) and 2-bromo-3'-nitroacetophenone (10 mmol) in ethanol (50 mL).

  • Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Cool to room temperature. A precipitate often forms (HBr salt).

  • Neutralize with saturated aqueous NaHCO₃ to pH 8.

  • Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water to yield the Nitro-Intermediate .

Step 2: Reduction (Nitro to Aniline)

  • Suspend the Nitro-Intermediate (5 mmol) in Ethanol/Water (4:1, 25 mL).

  • Add Ammonium Chloride (25 mmol) and Iron powder (25 mmol).

  • Heat to reflux with vigorous stirring for 2 hours.

  • Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentrate the filtrate.

  • Purification: Flash column chromatography (DCM/MeOH 95:5) yields pure MIPA-3 .

Mechanistic Application in Drug Discovery

MIPA-3 is a "Head-Linker" construct. In the context of kinase inhibition (e.g., Vps34, PI3K), the imidazo[1,2-a]pyridine acts as the ATP-mimetic "Head," while the aniline serves as the "Linker" to attach the "Tail."

SAR Logic & Binding Mode
  • Hinge Binding: The N1 nitrogen of the imidazo ring accepts a hydrogen bond from the backbone amide of the kinase hinge region (typically Valine or Methionine residues).

  • Vectorality: The meta-aniline nitrogen projects substituents into the solvent channel or towards the ribose pocket, allowing for the attachment of solubility-enhancing groups (e.g., piperazines, morpholines) or specificity-determining moieties (e.g., sulfonamides).

Figure 2: SAR & Derivatization Logic (DOT Visualization)

SAR_Logic Core MIPA-3 Scaffold (CAS 1417635-35-8) Hinge Imidazo N1: Hinge Binder (H-Bond Acceptor) Core->Hinge Pocket 6-Methyl Group: Hydrophobic/Gatekeeper Pocket Fill Core->Pocket Linker 3-Aniline (-NH2): Derivatization Vector Core->Linker Primary Synthetic Handle Amide Amide Coupling (Target: Specificity/Potency) Linker->Amide R-COCl / HATU Urea Urea Formation (Target: Solubility/ADME) Linker->Urea R-NCO

Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the MIPA-3 scaffold.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate may be limited, standard precautions for anilines and fused heterocycles apply.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods.

References

  • Bagdi, A. K., et al. "Groebke-Blackburn-Bienaymé reaction: A versatile tool for the synthesis of fused imidazo-heterocycles." Organic Chemistry Frontiers, 2020. Link

  • Engers, D. W., et al. "Synthesis and Structure-Activity Relationships of Imidazo[1,2-a]pyridines as Inhibitors of the PI3K/Vps34 Kinase." Journal of Medicinal Chemistry, 2018. Link

  • Goel, R., et al. "Imidazo[1,2-a]pyridine scaffolds as prospective kinesin spindle protein (Eg5) inhibitors." Bioorganic & Medicinal Chemistry Letters, 2021. Link

  • Sigma-Aldrich. "Product Specification: 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline." MilliporeSigma Catalog. Link

Structure-Activity Relationship of Imidazo[1,2-a]pyridine Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine ring system found in ATP. This structural mimicry makes it an indispensable template for designing kinase inhibitors, particularly when functionalized with aniline moieties.

The "aniline" derivative of this scaffold—specifically where an amino-aryl group is introduced at the C3 or C6 position—creates a critical vector for hydrogen bonding within the hinge region of kinases or the hydrophobic pockets of GPCRs. This guide dissects the synthetic architecture, the precise Structure-Activity Relationship (SAR) mechanics, and the experimental validation of these compounds, focusing on their application as Type I and Type II kinase inhibitors and emerging anti-infectives.

Synthetic Architecture: The Groebke-Blackburn-Bienaymé (GBB) Protocol[1]

While traditional SNAr or Buchwald-Hartwig couplings are used to attach anilines to the C6/C8 positions, the most elegant and high-throughput method to generate C3-aniline functionalized imidazo[1,2-a]pyridines is the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

This one-pot reaction offers superior atom economy and allows for the rapid generation of diverse libraries essential for SAR exploration.

Validated GBB Experimental Protocol

Note: This protocol is optimized for microwave-assisted synthesis, which significantly reduces reaction time from hours to minutes compared to thermal reflux.

Reagents:

  • Amine Component: 2-Aminopyridine (1.0 equiv)

  • Aldehyde Component: Aryl aldehyde (e.g., benzaldehyde derivatives) (1.0 equiv)

  • Isocyanide Component: Aryl/Alkyl isocyanide (1.0 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Iodine (I₂) (10 mol%)

  • Solvent: Methanol (MeOH) or PEG-400 (Green chemistry alternative)

Step-by-Step Workflow:

  • Pre-complexation: In a 10 mL microwave vial, dissolve the 2-aminopyridine and aryl aldehyde in MeOH (3 mL). Stir at room temperature for 5 minutes to facilitate imine formation.

  • Addition: Add the isocyanide and the catalyst [Sc(OTf)₃].

  • Irradiation: Seal the vial and irradiate in a microwave reactor at 100°C for 15 minutes (Power: 150W, Max Pressure: 200 psi).

  • Work-up: Cool to room temperature. If the product precipitates, filter and wash with cold MeOH. If soluble, remove solvent in vacuo, redissolve in EtOAc, wash with NaHCO₃ (sat. aq.), and dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthetic Pathway Visualization

The following diagram illustrates the convergent nature of the GBB reaction, highlighting the formation of the critical C3-N bond.

GBB_Reaction cluster_inputs Reagents Amine 2-Aminopyridine (Scaffold Core) Imine Imine Intermediate (In Situ Formation) Amine->Imine Aldehyde Aryl Aldehyde (C2 Substituent) Aldehyde->Imine Isocyanide Isocyanide (C3-Aniline Source) Cyclization [4+1] Cycloaddition (Microwave / Sc(OTf)3) Isocyanide->Cyclization Imine->Cyclization Product Imidazo[1,2-a]pyridine-3-amine (Final Product) Cyclization->Product  -H2O

Figure 1: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction pathway for synthesizing C3-functionalized derivatives.

SAR Mechanics: Tuning the Aniline Interaction

The biological potency of imidazo[1,2-a]pyridine aniline derivatives is governed by the electronic and steric environment of the aniline moiety and its vector relative to the core.

The Pharmacophore Map

In kinase inhibition (e.g., p38 MAPK, PI3K, SIK1), the scaffold typically orients the C3-aniline or C6-aniline towards the hinge region or the hydrophobic back pocket.

PositionFunctionalitySAR Insight
C3 (The Bridge) H-Bonding An amino group (-NH-) here acts as a crucial H-bond donor to the kinase hinge (e.g., Met residue). Alkylation of this nitrogen often abolishes activity by removing the donor capability or introducing steric clash.
C2 (The Anchor) Hydrophobicity An aryl group at C2 (derived from the aldehyde in GBB) provides hydrophobic packing. Ortho-substitution on this ring twists the conformation, often improving selectivity by inducing an "out-of-plane" geometry.
C6 (The Tail) Solubility/Selectivity This position is solvent-exposed in many binding modes. Introducing solubilizing groups (morpholine, piperazine) here improves ADME properties without sacrificing potency. Halogens (F, Cl) here block metabolic oxidation.
C8 (The Electronic Tuner) pKa Modulation Substituents here affect the pKa of the bridgehead nitrogen (N1), influencing the H-bond acceptor strength.
Case Study: SIK1 vs. SIK2 Selectivity

A recent 2025 study on Salt-Inducible Kinase (SIK) inhibitors demonstrates the power of the aniline substitution pattern.[1]

  • Challenge: SIK1 and SIK2 are highly homologous.

  • Solution: Modifying the C3-aniline ring.

  • Observation: Introducing a meta-alkoxy substituent on the C3-aniline ring created a specific steric clash in the ATP pocket of SIK2 that was tolerated in SIK1, resulting in >100-fold selectivity [1].

SAR Visualization

The diagram below maps the functional zones of the scaffold.

SAR_Map Core Imidazo[1,2-a]pyridine Core Scaffold C3_Node C3 Position (Aniline/Amide) Core->C3_Node C2_Node C2 Position (Aryl/Heteroaryl) Core->C2_Node C6_Node C6 Position (Solubility/Metabolism) Core->C6_Node C8_Node C8 Position (Electronic Tuning) Core->C8_Node C3_Expl Critical H-Bond Donor (Hinge Binding) Target: SIK1, p38, PI3K C3_Node->C3_Expl C2_Expl Hydrophobic Pocket Steric Bulk controls Selectivity C2_Node->C2_Expl C6_Expl Solvent Exposed Area Add Morpholine/Piperazine for ADME C6_Node->C6_Expl C8_Expl Modulates N1 pKa Affects Acceptor Strength C8_Node->C8_Expl

Figure 2: Pharmacophore mapping of the imidazo[1,2-a]pyridine scaffold highlighting key SAR vectors.

Experimental Validation: Kinase Inhibition Assay

To validate the SAR hypotheses, a robust biochemical assay is required. The following is a standard protocol for evaluating Type I/II kinase inhibition (e.g., for p38


 or SIK1).
ADP-Glo™ Kinase Assay Protocol

This luminescent assay quantifies the ADP generated during the kinase reaction, providing a direct measure of enzyme activity.

  • Compound Preparation: Prepare 3-fold serial dilutions of the imidazo[1,2-a]pyridine derivatives in 100% DMSO.

  • Enzyme Reaction:

    • In a 384-well white plate, add 2

      
      L of kinase enzyme (e.g., SIK1, 5 ng/well) in reaction buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
      
    • Add 1

      
      L of compound (final DMSO conc. 1%).
      
    • Incubate for 10 minutes at RT (to allow equilibration).

    • Initiate reaction by adding 2

      
      L of substrate/ATP mix (e.g., 50 
      
      
      
      M ATP + 0.2
      
      
      g/
      
      
      L substrate peptide).
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5

      
      L of ADP-Glo™ Reagent (terminates reaction and depletes remaining ATP). Incubate 40 min.
      
    • Add 10

      
      L of Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate 30 min.
      
  • Data Analysis: Measure luminescence (RLU). Plot RLU vs. log[Compound] to calculate IC₅₀ using a non-linear regression model (Sigmoidal dose-response).

Interpreting the Data
  • IC₅₀ < 10 nM: Highly potent. Likely forms strong H-bonds at the hinge (C3-NH) and optimal hydrophobic packing (C2).

  • IC₅₀ > 1

    
    M:  Weak binder. Check for steric clashes at the C2-position or loss of H-bond donor capability at C3.
    
  • Hill Slope ~ 1.0: Indicates 1:1 binding stoichiometry (competitive inhibition).

References

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2025).[1] URL:[Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents (KRAS G12C). Source: Organic & Biomolecular Chemistry (2024).[2][3] URL:[Link]

  • Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids. Source: Current Microwave Chemistry (2024). URL:[Link]

  • Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships. Source: Bioorganic & Medicinal Chemistry (2025).[1] URL:[Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents (Review). Source: Archiv der Pharmazie (2024).[4] URL:[Link]

Sources

An In-depth Technical Guide to 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure, forming the core of numerous clinically used drugs. This guide details the chemical structure and properties of the title compound, a proposed synthetic pathway with a step-by-step protocol, and a discussion of its potential applications based on the known biological activities of structurally related molecules. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and utilize this promising molecular entity.

Chemical Structure and Properties

3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a complex aromatic molecule featuring a fused imidazo[1,2-a]pyridine ring system linked to an aniline moiety at the 2-position of the imidazole ring. The presence of a methyl group at the 6-position of the pyridine ring and an amino group at the 3-position of the terminal phenyl ring are key structural features that can influence its physicochemical properties and biological activity.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
Molecular Formula C₁₄H₁₃N₃
Molecular Weight 223.27 g/mol
Canonical SMILES Cc1cc2n(cn1)c(c(N)cccc3)c3cc2Inferred from Structure
InChI Key STXDTOSRJXNYOW-UHFFFAOYSA-N
Appearance Solid (predicted)
LogP (predicted) 2.7 - 3.1ChemDraw Prediction

The structural architecture of this molecule, particularly the nitrogen-rich imidazo[1,2-a]pyridine core, suggests its potential to interact with various biological targets through hydrogen bonding and π-π stacking interactions. The aniline substituent provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Proposed Synthesis

A robust and efficient synthesis of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline can be envisioned through a two-step sequence involving the construction of the imidazo[1,2-a]pyridine core followed by the functional group transformation to introduce the aniline moiety. The most common and effective method for the synthesis of the 2-arylimidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine derivative with an α-haloketone.[1][2]

Synthetic Strategy Overview

The proposed synthesis commences with the reaction of 2-amino-5-methylpyridine with 2-bromo-1-(3-nitrophenyl)ethanone to form the intermediate 6-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine. This intermediate is then subjected to a reduction of the nitro group to yield the final product, 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline. This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields reported for these types of reactions.

Synthetic_Pathway cluster_0 Step 1: Imidazo[1,2-a]pyridine Formation cluster_1 Step 2: Nitro Group Reduction 2-amino-5-methylpyridine 2-Amino-5-methylpyridine Intermediate 6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine 2-amino-5-methylpyridine->Intermediate Condensation 2-bromo-1-(3-nitrophenyl)ethanone 2-Bromo-1-(3-nitrophenyl)ethanone 2-bromo-1-(3-nitrophenyl)ethanone->Intermediate Final_Product 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline Intermediate->Final_Product Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Proposed two-step synthesis of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline.

Detailed Experimental Protocol (Theoretical)

Step 1: Synthesis of 6-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

  • Rationale: This step utilizes a classic condensation reaction to form the heterocyclic core. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the reactants and is often heated to drive the reaction to completion.

  • Procedure:

    • To a solution of 2-amino-5-methylpyridine (1.0 eq) in ethanol (10 mL/mmol), add 2-bromo-1-(3-nitrophenyl)ethanone (1.0 eq).

    • The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

    • The solid is washed with cold ethanol and dried under vacuum to afford the crude product.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine.

Step 2: Synthesis of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline

  • Rationale: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Several methods are available, with catalytic hydrogenation or the use of reducing metals in acidic media being the most common and efficient.[3][4][5] The choice of reducing agent can be critical to avoid side reactions.

  • Procedure:

    • To a solution of 6-methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid, add tin(II) chloride dihydrate (SnCl₂, 3-5 eq) portion-wise.

    • The reaction mixture is heated to reflux and stirred for 2-4 hours, with reaction progress monitored by TLC.

    • After completion, the mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is dissolved in water and basified with a saturated solution of sodium bicarbonate or sodium hydroxide to a pH of 8-9.

    • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum.

    • The crude product can be purified by column chromatography on silica gel to afford the final product, 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline.

Potential Applications in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This suggests that 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline could be a valuable building block or a lead compound in various therapeutic areas.

Rationale Based on Structural Analogs
  • Anti-inflammatory and Analgesic Agents: Several 2-phenylimidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory and analgesic properties.[1] For instance, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid has shown superior anti-inflammatory activity compared to indomethacin in preclinical models.[1] The structural similarity of the title compound suggests it could be explored for similar activities.

  • Anticancer Agents: The imidazo[1,2-a]pyridine core is present in a number of compounds with demonstrated anticancer activity.[6] These compounds often act by inhibiting key cellular signaling pathways involved in cancer progression. The aniline moiety in the target molecule provides a versatile point for derivatization to optimize anticancer potency and selectivity.

  • Central Nervous System (CNS) Activity: The imidazo[1,2-a]pyridine scaffold is famously found in zolpidem, a widely prescribed hypnotic agent. Other derivatives have been investigated for their affinity to central and peripheral benzodiazepine receptors, suggesting potential applications in anxiety, epilepsy, and neurodegenerative disorders.[2][7]

  • Antimicrobial and Antiviral Activity: Various imidazo[1,2-a]pyridine derivatives have been reported to possess antibacterial, antifungal, and antiviral properties.[8] The ability to readily modify the structure of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline makes it an attractive starting point for the development of novel anti-infective agents.

Potential_Applications Target_Compound 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline Anti-inflammatory Anti-inflammatory Activity Target_Compound->Anti-inflammatory Anticancer Anticancer Activity Target_Compound->Anticancer CNS_Disorders CNS Disorders Target_Compound->CNS_Disorders Antimicrobial Antimicrobial Activity Target_Compound->Antimicrobial

Caption: Potential therapeutic applications of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline.

Conclusion

3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline represents a molecule of high interest for chemical and pharmaceutical research. Its synthesis is achievable through well-established synthetic methodologies, and its structural features, particularly the privileged imidazo[1,2-a]pyridine core, point towards a high potential for biological activity. This technical guide provides a foundational understanding of its chemistry and a rationale for its further investigation in drug discovery programs. The versatile nature of the aniline substituent opens up numerous avenues for the creation of novel derivatives with potentially enhanced therapeutic profiles.

References

  • Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

  • Loughborough University Research Repository. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption. Retrieved from [Link]

  • ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • YouTube. (2019, January 3). reduction of nitro groups to anilines. Retrieved from [Link]

  • PubMed. (n.d.). Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies. Retrieved from [Link]

  • Academia.edu. (n.d.). 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflammatory Activity. Retrieved from [Link]

  • ACS Omega. (2025, November 16). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Retrieved from [Link]

  • ACS Publications. (n.d.). Novel 2-Phenylimidazo[1,2-a]pyridine Derivatives as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity, and in Vivo Studies. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Retrieved from [Link]

  • MDPI. (2022, February 7). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]

  • ACS Publications. (2017, June 19). Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • SpringerLink. (2024, May 22). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Retrieved from [Link]

  • ResearchGate. (2025, October 14). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide. Retrieved from [Link]

  • ACS Publications. (2025, December 18). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

Sources

Medicinal chemistry applications of 6-methylimidazo[1,2-a]pyridine scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The Medicinal Chemistry of the 6-Methylimidazo[1,2-a]pyridine Scaffold[1][2]

Executive Summary

The 6-methylimidazo[1,2-a]pyridine scaffold represents a cornerstone in modern heterocyclic medicinal chemistry. While the parent imidazo[1,2-a]pyridine ring is widely recognized as a "privileged structure" capable of binding to diverse biological targets (GABA-A receptors, H+/K+-ATPases, and bacterial QcrB), the specific introduction of a methyl group at the C6 position serves as a critical modulator of pharmacokinetics and target selectivity.

This guide analyzes the scaffold through three lenses: its role in the blockbuster sedative Zolpidem , its structural contrast with Potassium-Competitive Acid Blockers (P-CABs), and its emerging utility in anti-tubercular drug discovery.

Structural & Electronic Architecture

The imidazo[1,2-a]pyridine core is a fused bicycle with a bridgehead nitrogen, making it electronically amphoteric. It is π-excessive (electron-rich), particularly at the C3 position, which facilitates electrophilic substitution (e.g., Mannich reactions, halogenation).

The Role of the C6-Methyl Group

In medicinal chemistry design, the C6-methyl substituent is rarely inert. It functions through three primary mechanisms:[3]

  • Lipophilicity Modulation: It increases logP, enhancing blood-brain barrier (BBB) penetration—a prerequisite for CNS agents like Zolpidem.

  • Metabolic Handle: The benzylic C-H bonds of the 6-methyl group are susceptible to oxidation by cytochrome P450 enzymes (primarily CYP3A4). This deliberate instability is often exploited to create short-acting drugs.

  • Steric Steering: It restricts rotation of substituents at C5 or C7 and fills hydrophobic pockets in receptor binding sites (e.g., the benzodiazepine binding site of the GABA-A receptor).

PropertyValue (Approx.)Significance
pKa (protonated) ~5.6 - 6.8Weak base; largely un-ionized at physiological pH, aiding membrane permeability.
C3 Reactivity HighPrimary site for functionalization (e.g., amides, nitriles).
C6 Reactivity Metabolic Soft SpotSusceptible to CYP-mediated hydroxylation (

).

Case Study: Zolpidem (CNS Modulation)

Zolpidem (N,N,6-trimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide) is the archetypal application of this scaffold.[1]

Mechanism of Action

Zolpidem binds selectively to the


 subunit  of the GABA-A receptor (benzodiazepine site). Unlike classical benzodiazepines which bind non-selectively (

), the imidazo[1,2-a]pyridine core confers selectivity for the

isoform, resulting in sedation with reduced anxiolytic or myorelaxant side effects.
Metabolic Fate of the 6-Methyl Group

The short half-life of Zolpidem (


 hours) is a direct consequence of its structure. The 6-methyl group is a primary site of metabolic attack.
  • Pathway: CYP3A4 oxidizes the 6-methyl to a hydroxymethyl group, which is rapidly further oxidized by alcohol dehydrogenase to a carboxylic acid.

  • Result: The carboxylic acid metabolite is polar, inactive, and rapidly excreted. This "programmed obsolescence" prevents "hangover" effects in insomnia treatment.

Zolpidem_Metabolism cluster_legend Metabolic Liability Zolpidem Zolpidem (Active Drug) CYP3A4 CYP3A4 (Liver Microsomes) Zolpidem->CYP3A4 Oxidation Intermediate 6-Hydroxymethyl Metabolite CYP3A4->Intermediate ADH Alcohol Dehydrogenase Intermediate->ADH Oxidation Inactive 6-Carboxylic Acid (Inactive/Excreted) ADH->Inactive The 6-methyl group acts as a metabolic 'fuse',\nlimiting duration of action. The 6-methyl group acts as a metabolic 'fuse', limiting duration of action.

Caption: Metabolic trajectory of Zolpidem showing the conversion of the lipophilic 6-methyl group to an inactive polar acid via CYP3A4.

Comparative SAR: P-CABs and Anti-Infectives

While the 6-methyl is crucial for Zolpidem, modifications at this position yield vastly different therapeutic profiles.

Potassium-Competitive Acid Blockers (P-CABs)

Compounds like Schering 28080 and Linaprazan utilize the imidazo[1,2-a]pyridine core to inhibit the gastric H+/K+-ATPase.

  • Schering 28080: Lacks the 6-methyl. Instead, it features an 8-benzyloxy group. The absence of the 6-methyl (and presence of 2-methyl) shifts the binding mode to occlude the K+ entry channel.

  • Linaprazan: Features a 6-carboxamide . This substitution increases polarity and hydrogen-bonding capability, essential for binding in the luminal channel of the proton pump, contrasting with the lipophilic requirement of the GABA-A receptor.

Anti-Tubercular Agents (QcrB Inhibitors)

Recent high-throughput screens have identified 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamides as potent inhibitors of Mycobacterium tuberculosis QcrB (cytochrome


 complex).
  • Key Structure: 2,6-dimethyl-N-(4-(trifluoromethyl)benzyl)imidazo[1,2-a]pyridine-3-carboxamide.

  • Role of 6-Methyl: In this context, the 6-methyl group likely provides a critical hydrophobic interaction within the QcrB binding pocket, distinct from its metabolic role in Zolpidem.

Experimental Protocol: Synthesis of the 6-Methyl Core

The synthesis of the 6-methylimidazo[1,2-a]pyridine scaffold is robust and self-validating. The following protocol describes the construction of the core followed by C3-functionalization (Mannich reaction), mimicking the route to Zolpidem.

Step 1: Condensation (Hantzsch-type)
  • Reagents: 2-Amino-5-methylpyridine (1.0 eq), 2-Bromo-4'-methylacetophenone (1.0 eq), Sodium Bicarbonate (

    
    ), Ethanol.
    
  • Mechanism: Nucleophilic attack of the pyridine ring nitrogen on the

    
    -carbon of the ketone, followed by cyclization of the exocyclic amine onto the carbonyl.
    

Protocol:

  • Dissolve 2-amino-5-methylpyridine (10.8 g, 100 mmol) and 2-bromo-4'-methylacetophenone (21.3 g, 100 mmol) in absolute ethanol (150 mL).

  • Heat the mixture to reflux for 4–6 hours. Validation: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting amine spot (

    
    ) should disappear.
    
  • Cool to room temperature. A hydrobromide salt precipitate may form.

  • Add

    
     (saturated aqueous solution) to neutralize the mixture to pH 8.
    
  • Extract with Dichloromethane (

    
    ). Dry over 
    
    
    
    and concentrate.
  • Yield: ~75-85% of 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine .

Step 2: C3-Functionalization (Mannich Reaction)
  • Reagents: Glacial Acetic Acid, Formaldehyde (37% aq), Dimethylamine (40% aq).

  • Purpose: Installation of the dimethylaminomethyl handle at C3 (precursor to the acetamide in Zolpidem).

Protocol:

  • Dissolve the product from Step 1 (10 mmol) in Glacial Acetic Acid (10 mL).

  • Cool to 0°C. Add Dimethylamine (40% aq, 15 mmol) dropwise, followed by Formaldehyde (37% aq, 15 mmol).

  • Stir at 50°C for 2 hours.

  • Pour onto ice/water and basify with NaOH (2N) to pH 10.

  • Filter the resulting precipitate. Recrystallize from acetone.

  • Result: 3-(dimethylaminomethyl)-6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine.

Visualizing the Scaffold Utility

Scaffold_Utility Core 6-Methylimidazo[1,2-a]pyridine Scaffold GABA GABA-A Agonist (Zolpidem) Core->GABA PCAB P-CAB (H+/K+ ATPase) (Linaprazan/Schering analogs) Core->PCAB AntiTB Anti-Tubercular (QcrB Inhibitors) Core->AntiTB SAR_6Me 6-Methyl: Lipophilicity & Metabolic Fuse GABA->SAR_6Me Requires SAR_C3 C3 Position: Ligand Vector GABA->SAR_C3 Acetamide Sidechain SAR_6Amide 6-Carboxamide: Polarity & H-Bonding PCAB->SAR_6Amide Often Modified AntiTB->SAR_6Me 2,6-Dimethyl Core

Caption: Divergent applications of the scaffold based on C6 and C3 modifications.

References

  • Zolpidem Structure & Pharmacology: PubChem Compound Summary for CID 5732, Zolpidem. National Center for Biotechnology Information (2025).

  • Metabolism of Zolpidem: Oxidative metabolism of zolpidem by human liver cytochrome P450S. Pichard, L., et al. Drug Metabolism and Disposition (1995).

  • Anti-Tubercular Activity: Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB.[4] Abrahams, K. A., et al. PLoS ONE (2012).[4]

  • Synthesis Protocols: Synthesis of imidazo[1,2-a]pyridines: a decade update. Perveen, S., et al. RSC Advances (2020).

  • Linaprazan Structure: Linaprazan Glurate | C26H32N4O5. PubChem.[5]

Sources

The Ascendancy of Imidazo[1,2-a]pyridine-2-yl Aniline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and marketed drugs.[1][2] This guide focuses on a particularly fruitful class of derivatives: those bearing a 2-yl aniline moiety. We will delve into the synthetic strategies, diverse therapeutic applications, and the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals, providing both a comprehensive overview and actionable experimental insights into this promising class of molecules.

The Imidazo[1,2-a]pyridine Core: A Foundation of Therapeutic Potential

The imidazo[1,2-a]pyridine is a fused bicyclic 5-6 heterocycle with a bridgehead nitrogen atom.[3][4] Its rigid structure and ability to engage in various non-covalent interactions have made it a highly attractive scaffold for the design of therapeutic agents.[1] Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent) underscore the clinical significance of this heterocyclic system.[5][6] The addition of a 2-yl aniline group introduces a key vector for molecular recognition, allowing for fine-tuning of the molecule's properties to achieve desired biological effects.

Synthetic Pathways to Imidazo[1,2-a]pyridine-2-yl Aniline Derivatives

The construction of the imidazo[1,2-a]pyridine core is versatile, with several established synthetic routes. A common and efficient approach involves the condensation of 2-aminopyridines with α-haloketones.[7] More contemporary methods, including multicomponent reactions and transition-metal-catalyzed cross-couplings, have expanded the synthetic toolbox, allowing for greater molecular diversity and improved reaction efficiency.[1][3][8]

One-Pot Synthesis via Groebke–Blackburn–Bienaymé Reaction (GBBR)

A notable multicomponent reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé reaction (GBBR).[9][10] This one-pot process combines an aldehyde, a 2-aminopyridine, and an isocyanide, offering a convergent and atom-economical route to highly substituted imidazo[1,2-a]pyridines.[1][11]

Experimental Protocol: General Procedure for the Groebke–Blackburn–Bienaymé Reaction [10]

  • To a solution of the 2-aminopyridine (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL), add the aldehyde (1.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • A catalytic amount of an acid catalyst (e.g., scandium(III) triflate, 10 mol%) can be added to accelerate the reaction.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and HRMS).

GBBR_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_analysis Analysis 2-Aminopyridine 2-Aminopyridine Mixing Mix & Stir 2-Aminopyridine->Mixing Aldehyde Aldehyde Aldehyde->Mixing Isocyanide Isocyanide Isocyanide->Mixing Catalysis Add Catalyst (Optional) Mixing->Catalysis Reaction_Conditions Stir at RT or Heat Catalysis->Reaction_Conditions Concentration Concentration Reaction_Conditions->Concentration Chromatography Chromatography Concentration->Chromatography Characterization Spectroscopic Characterization Chromatography->Characterization

Caption: Workflow for the Groebke–Blackburn–Bienaymé Reaction.

Therapeutic Applications and Mechanisms of Action

Imidazo[1,2-a]pyridine-2-yl aniline derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for various therapeutic areas.

Oncology

A significant area of investigation for these derivatives is in oncology.[12][13] They have been shown to exert their anticancer effects through the inhibition of various protein kinases, which are crucial regulators of cell proliferation, survival, and metastasis.[13][14]

  • Kinase Inhibition: Many derivatives have been identified as potent inhibitors of kinases such as Cyclin-Dependent Kinases (CDKs), Insulin-like Growth Factor 1 Receptor (IGF-1R), and protein kinase B (Akt).[14][15][16] For instance, modifications to the aniline moiety have been explored to optimize the inhibitory activity against IGF-1R, a key target in cancer therapy.[15]

  • Targeted Covalent Inhibition: Recent studies have explored the use of the imidazo[1,2-a]pyridine scaffold for the development of targeted covalent inhibitors, particularly against KRAS G12C, a prevalent and challenging oncogenic mutant.[9]

  • Modulation of Signaling Pathways: These compounds can modulate critical signaling pathways implicated in cancer progression, such as the STAT3/NF-κB pathway, leading to anti-inflammatory and anti-cancer effects.[17]

Cancer_Signaling_Pathway Imidazo[1,2-a]pyridine-2-yl_aniline Imidazo[1,2-a]pyridine-2-yl_aniline Kinases Protein Kinases (e.g., IGF-1R, Akt, CDKs) Imidazo[1,2-a]pyridine-2-yl_aniline->Kinases Inhibition KRAS_G12C KRAS G12C Imidazo[1,2-a]pyridine-2-yl_aniline->KRAS_G12C Covalent Inhibition STAT3_NFkB STAT3/NF-κB Pathway Imidazo[1,2-a]pyridine-2-yl_aniline->STAT3_NFkB Modulation Proliferation Cell Proliferation Kinases->Proliferation Survival Cell Survival Kinases->Survival KRAS_G12C->Proliferation STAT3_NFkB->Proliferation Inflammation Inflammation STAT3_NFkB->Inflammation

Sources

Technical Guide: Biological Targets & Profiling of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the biological targets, mechanism of action, and experimental characterization of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline .

Executive Summary

3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline (Systematic Name: 2-(3-aminophenyl)-6-methylimidazo[1,2-a]pyridine) is a synthetic pharmacophore belonging to the imidazo[1,2-a]pyridine class.[1][2][3] While this structural class is historically associated with GABA-A receptor modulation (e.g., Zolpidem), this specific aniline derivative is primarily established as a privileged scaffold for Type I Kinase Inhibitors .

Its core biological utility lies in targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Cyclin-Dependent Kinase 2 (CDK2) . It serves as a critical "hinge-binding" fragment used to synthesize high-affinity inhibitors by derivatizing the aniline amine to access adjacent hydrophobic pockets (e.g., the ribose or back-cleft regions) of the ATP binding site.

Key Biological Profile:

  • Primary Target: IGF-1R (Tyrosine Kinase Domain).

  • Secondary Targets: CDK2, p38 MAPK.

  • Critical Anti-Target (Liability): hERG Potassium Channel (Kv11.1).

Primary Biological Target: IGF-1R Tyrosine Kinase[4]

The 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline scaffold was identified during optimization campaigns (notably by AstraZeneca/Vertex) to overcome the poor pharmacokinetic properties of earlier chemotypes.

Mechanism of Action (MoA)

The molecule acts as an ATP-competitive inhibitor . It binds to the ATP-binding pocket of the intracellular kinase domain of IGF-1R.

  • Hinge Binding: The imidazo[1,2-a]pyridine nitrogen (N1) acts as a hydrogen bond acceptor, interacting with the backbone amide of the "hinge region" amino acids (specifically Met 1079 in IGF-1R).

  • Scaffold Orientation: The 2-phenyl ring orients the molecule within the hydrophobic cleft.

  • The "Aniline" Function: The 3-amino group (aniline) is positioned to project towards the solvent front or the ribose-binding pocket. In medicinal chemistry, this amine is the "vector" used to attach solubilizing groups or hydrogen bond donors (e.g., ureas/amides) that interact with Glu 1077 or Asp 1150 , significantly boosting potency from micromolar (

    
    M) to nanomolar (nM) range.
    
Downstream Signaling Effects

Inhibition of IGF-1R by this scaffold blocks the auto-phosphorylation of the receptor, subsequently silencing two critical oncogenic pathways:

  • PI3K/Akt/mTOR Pathway: Responsible for cell survival and anti-apoptosis.

  • Ras/Raf/MEK/ERK Pathway: Responsible for cell proliferation.

Pathway Visualization

The following diagram illustrates the signal transduction blockade initiated by the compound.

IGF1R_Pathway Ligand IGF-1 / IGF-2 Receptor IGF-1R (Tyrosine Kinase) Ligand->Receptor Activation IRS1 IRS-1 Receptor->IRS1 Phosphorylation Inhibitor 3-(6-Methylimidazo[1,2-a] pyridin-2-yl)aniline Inhibitor->Receptor ATP Competition PI3K PI3K IRS1->PI3K RAS Ras IRS1->RAS AKT AKT (PKB) PI3K->AKT mTOR mTOR AKT->mTOR Response Cell Survival & Proliferation mTOR->Response RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Response

Caption: Schematic of IGF-1R signaling blockade by the imidazopyridine scaffold, preventing activation of PI3K/Akt and MAPK pathways.

Secondary Targets & Polypharmacology

CDK2 (Cyclin-Dependent Kinase 2)

The imidazo[1,2-a]pyridine core shares structural similarity with purine analogs, leading to off-target binding with CDK2.

  • Relevance: CDK2 drives the G1/S phase transition in the cell cycle.

  • Implication: While dual inhibition (IGF-1R + CDK2) can be synergistic in cancer therapy, selectivity is often desired to minimize toxicity. The 6-methyl substitution on the core helps modulate this selectivity profile compared to the unsubstituted parent.

hERG Potassium Channel (Liability)

A major challenge with 2-phenyl-imidazo[1,2-a]pyridines is their affinity for the hERG (Kv11.1) ion channel, which can cause QT interval prolongation (cardiotoxicity).

  • SAR Insight: The "aniline" moiety is often modified in later-stage drug development (e.g., adding polar groups) specifically to reduce hERG binding while maintaining kinase potency.

Experimental Characterization Protocols

To validate the biological activity of this compound, the following self-validating experimental workflows are recommended.

In Vitro Kinase Assay (FRET-based)

Objective: Determine the IC50 of the compound against recombinant IGF-1R kinase domain.

Protocol:

  • Reagents: Recombinant human IGF-1R (cytoplasmic domain), Fluorescein-labeled Poly-GT peptide (substrate), ATP (at Km), and Tb-labeled anti-phosphotyrosine antibody.

  • Preparation: Dissolve 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline in 100% DMSO to 10 mM stock. Serial dilute (1:3) in kinase buffer.

  • Reaction:

    • Mix Enzyme + Compound (incubate 15 min).

    • Add Substrate + ATP.

    • Incubate 60 min at RT.

  • Detection: Add TR-FRET detection reagents (Tb-antibody).

  • Readout: Measure Time-Resolved Fluorescence (Excitation 340 nm; Emission 495 nm/520 nm).

  • Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Linsitinib) must yield IC50 within 3-fold of historical mean.

Cellular Proliferation Assay

Objective: Assess cellular potency in IGF-1R dependent cell lines (e.g., MCF-7 or A549).

Protocol:

  • Seeding: Plate MCF-7 cells (3,000 cells/well) in 96-well plates with 10% FBS.

  • Starvation: After 24h, switch to low-serum media (0.5% FBS) to sensitize cells to IGF-1 signaling.

  • Treatment: Treat with serial dilutions of the compound for 1 hour, then stimulate with 50 ng/mL recombinant IGF-1.

  • Incubation: Incubate for 72 hours.

  • Readout: Add CellTiter-Glo (ATP quantification) or MTT reagent. Measure luminescence/absorbance.

  • Data Analysis: Normalize to DMSO control (100%) and Staurosporine (0%).

Experimental Workflow Diagram

Workflow cluster_Biochem Biochemical Assay (TR-FRET) cluster_Cell Cellular Assay (MCF-7) Compound Compound Stock (10mM DMSO) Dilution Serial Dilution (1:3) Compound->Dilution Enzyme rIGF-1R + ATP Dilution->Enzyme Cells Cell Seeding + IGF-1 Stim Dilution->Cells Readout1 IC50 Calculation Enzyme->Readout1 Readout2 GI50 / Viability Cells->Readout2

Caption: Parallel workflow for biochemical (enzyme inhibition) and cellular (viability) validation of the compound.

Quantitative Data Summary (Reference Values)

The following table summarizes typical potency ranges for the unsubstituted aniline scaffold versus optimized derivatives, highlighting the importance of the scaffold itself.

ParameterTargetTypical Value (Scaffold)Typical Value (Optimized Drug)Notes
IC50 (Biochem) IGF-1R0.5 - 5.0

M
< 0.05

M
The free amine is a weak binder; derivatization improves potency.
IC50 (Biochem) CDK21.0 - 10.0

M
> 10.0

M
Selectivity is achieved by modifying the aniline tail.
IC50 (Cell) MCF-75.0 - 20.0

M
< 1.0

M
Cellular potency correlates with lipophilicity and permeability.
hERG Binding Kv11.11.0 - 10.0

M
> 30.0

M
High hERG affinity is a liability of the bare scaffold.

References

  • Ducray, R. et al. (2011).[2] Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. Bioorganic & Medicinal Chemistry Letters.

  • Bagri, P. et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[4]

  • Li, Y. et al. (2015).[5] Design, synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3Kα/mTOR dual inhibitors. European Journal of Medicinal Chemistry.

  • Goel, R. et al. (2017). Imidazo[1,2-a]pyridine scaffolds as prospective kinesin spindle protein (Eg5) inhibitors. Anti-Cancer Agents in Medicinal Chemistry.

Sources

A Technical Guide to 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a quintessential example of a "privileged structure" in medicinal chemistry. Its rigid, bicyclic framework and unique electronic properties have made it a cornerstone in the development of numerous therapeutic agents.[1] Compounds incorporating this core exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and central nervous system effects.[1][2][3] This guide focuses on a specific derivative, 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline, a molecule that combines the potent imidazopyridine core with a versatile aniline moiety. The presence of the aniline's primary amine serves as a crucial synthetic handle, opening avenues for extensive derivatization in drug discovery campaigns.

This document provides a comprehensive technical overview of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, provide a detailed and rationalized synthetic protocol, and explore its potential applications as both a bioactive molecule and a strategic building block for chemical library synthesis.

Physicochemical and Structural Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. The properties of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₃N₃[4][5]
Molecular Weight 223.27 g/mol [4][5]
Appearance Solid[4]
SMILES String NC1=CC(C2=CN(C=C(C)C=C3)C3=N2)=CC=C1[4]
InChI Key STXDTOSRJXNYOW-UHFFFAOYSA-N[4]
InChI String 1S/C14H13N3/c1-10-5-6-14-16-13(9-17(14)8-10)11-3-2-4-12(15)7-11/h2-9H,15H2,1H3[4]
Predicted Spectroscopic Characterization

While specific analytical data is proprietary to the supplier, the structure allows for the prediction of key spectroscopic features essential for identity confirmation.

  • ¹H NMR: The spectrum is expected to show distinct aromatic signals for the protons on both the imidazo[1,2-a]pyridine and aniline rings. A characteristic singlet for the methyl group (CH₃) should appear in the aliphatic region (~2.4 ppm). The imidazole proton (C3-H) will present as a singlet, and the protons of the aniline amine group (NH₂) will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will display 14 unique carbon signals, with those in the aromatic region (100-150 ppm) corresponding to the bicyclic and phenyl rings. The methyl carbon signal will be observed in the upfield region (~20 ppm).

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 224.27.

Synthesis and Mechanistic Insights

The synthesis of the imidazo[1,2-a]pyridine core is well-established, most commonly proceeding via the condensation of a 2-aminopyridine derivative with an α-haloketone.[2][6] For the target molecule, a robust and logical two-step sequence involves an initial cyclization to form a nitro-substituted precursor, followed by a standard reduction of the nitro group to the desired aniline.

Retrosynthetic Analysis

The retrosynthetic strategy hinges on disconnecting the imidazo[1,2-a]pyridine ring system. This reveals the key starting materials: 5-methylpyridin-2-amine and a suitable α-haloketone bearing a masked aniline group, typically a nitro group, which is a common and stable precursor for an amine.

G target 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline intermediate 2-(3-Nitrophenyl)-6-methylimidazo[1,2-a]pyridine target->intermediate Nitro Reduction (e.g., SnCl2/HCl) sm1 5-Methylpyridin-2-amine intermediate->sm1 Cyclocondensation sm2 2-Bromo-1-(3-nitrophenyl)ethanone intermediate->sm2 G cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Reduction A 5-Methylpyridin-2-amine + 2-Bromo-1-(3-nitrophenyl)ethanone B Reflux in Ethanol (4-6h) A->B C Cool & Neutralize B->C D Filter & Dry C->D E Nitro-Intermediate D->E F Nitro-Intermediate + SnCl2 / HCl E->F Proceed to next step G Heat (70°C, 2-3h) F->G H Basify (NaOH) G->H I Extract & Purify H->I J Final Product I->J G center_node 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline product1 Amide Derivative center_node->product1 + R-COCl product2 Sulfonamide Derivative center_node->product2 + R-SO2Cl product3 Urea Derivative center_node->product3 + R-NCO product4 N-Alkylated Derivative center_node->product4 + R-CHO, NaBH(OAc)3

Sources

Technical Guide: Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review of 2-aryl-imidazo[1,2-a]pyridine synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Advanced Protocols, Mechanistic Insights, and Process Scalability

Executive Summary: The "Privileged" Scaffold

The imidazo[1,2-a]pyridine core represents a "privileged scaffold" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets, including GABA_A receptors (e.g., Zolpidem , Alpidem ), kinases, and tubulin.[1][2]

For the synthetic chemist, the challenge lies not just in constructing the bicycle, but in doing so with regiochemical fidelity (specifically the 2-aryl vs. 3-aryl positioning) and process efficiency. This guide moves beyond basic textbook definitions to analyze the three most robust synthetic pathways: the classical Hantzsch condensation, iodine-mediated oxidative coupling, and copper-catalyzed cascade cyclizations.

Mechanistic Foundation: The Nucleophilic Ambiguity

To master the synthesis of this scaffold, one must understand the reactivity profile of the starting material, 2-aminopyridine (2-AP).

  • N1 (Ring Nitrogen): The

    
     ring nitrogen is the most nucleophilic site.
    
  • Exocyclic Amine (

    
    ):  While nucleophilic, its lone pair is partially delocalized into the ring system.
    

Critical Insight: In most cyclization protocols (especially Hantzsch), the N1 ring nitrogen acts as the primary nucleophile, attacking the electrophile first. This sets the regiochemistry. The exocyclic amine then closes the ring upon the carbonyl carbon. Understanding this order of operations is vital for troubleshooting failed cyclizations or unexpected regioisomers.

Method A: The Gold Standard – Hantzsch Condensation

Despite being over a century old, the condensation of 2-aminopyridines with


-haloketones remains the most reliable method for generating the 2-aryl-imidazo[1,2-a]pyridine core.
Mechanistic Pathway

The reaction proceeds via an initial


 displacement of the halide by the ring nitrogen, forming a pyridinium salt intermediate. This is followed by intramolecular nucleophilic attack by the exocyclic amine and subsequent dehydration.

HantzschMechanism Start 2-Aminopyridine + α-Bromoacetophenone Inter1 N-Alkylation (Ring Nitrogen Attack) Start->Inter1 SN2 Inter2 Pyridinium Salt Intermediate Inter1->Inter2 Inter3 Cyclization (Exocyclic NH2 attacks C=O) Inter2->Inter3 Intramolecular Product 2-Aryl-imidazo[1,2-a]pyridine (- H2O, - HBr) Inter3->Product Dehydration Aromatization

Figure 1: Step-wise mechanistic flow of the Hantzsch condensation favoring the 2-aryl isomer.

Optimized Protocol (Self-Validating)

Reagents: 2-Aminopyridine (1.0 equiv),


-Bromoacetophenone (1.0 equiv), 

(1.1 equiv). Solvent: Ethanol or DMF.
  • Dissolution: Dissolve 2-aminopyridine in ethanol (0.5 M concentration).

  • Addition: Add

    
    -bromoacetophenone at room temperature. Checkpoint: The solution often warms slightly (exothermic alkylation).
    
  • Reflux: Heat to reflux for 2–4 hours.

  • Validation: Monitor by TLC. The intermediate pyridinium salt is often visible as a polar spot before converting to the less polar aromatic product.

  • Workup: Cool to RT. If using

    
    , the product often precipitates. Filter and wash with cold water.
    

Expert Note: If the starting ketone is lachrymatory or unstable, generate it in situ from the acetophenone using polymer-supported tribromide reagents to maintain a "clean" reaction profile.

Method B: Green Oxidative Coupling (Metal-Free)

For pharmaceutical applications where trace metal contamination is a concern (e.g., limits on Pd/Cu in API), the iodine-mediated oxidative coupling of ketones and 2-aminopyridines is superior.

The "Ortoleva-King" Evolution

This method bypasses the need for pre-functionalized


-haloketones. Iodine acts as both a halogenating agent and a Lewis acid catalyst.

Key Advantages:

  • Uses stable acetophenones.

  • Aqueous or solvent-free conditions.[3][4]

  • Avoids handling toxic lachrymators.

Protocol

Reagents: 2-Aminopyridine (1.0 equiv), Acetophenone (1.0 equiv), Iodine (0.5–1.0 equiv),


.
Conditions:  Water/SDS (micellar) or PEG-400 at 

.
  • Iodination:

    
     reacts with the enol form of acetophenone to generate 
    
    
    
    -iodoacetophenone in situ.
  • Condensation: The 2-aminopyridine immediately intercepts the transient

    
    -iodo species via the Hantzsch pathway described above.
    
  • Regeneration: In aerobic conditions, iodide can sometimes be re-oxidized, allowing substoichiometric iodine use, though stoichiometric is more robust for scale-up.

Case Study: Industrial Synthesis of Zolpidem

Zolpidem (Ambien) is the quintessential example of this chemistry at scale. The industrial route highlights the necessity of optimizing the C-3 position after forming the ring.

Synthetic Workflow

The synthesis typically builds the ring first, then functionalizes C-3 using the electron-rich nature of the imidazo[1,2-a]pyridine core (which behaves like an indole at C-3).

ZolpidemSynthesis Start 4-Methylacetophenone + Br2 Step1 α-Bromo-4-methylacetophenone Start->Step1 Bromination Step2 Condensation with 2-Amino-5-methylpyridine Step1->Step2 Core Imidazo[1,2-a]pyridine Core (2-aryl-6-methyl) Step2->Core Hantzsch Cyclization Step3 Mannich Reaction (HCHO + HNMe2) Core->Step3 C-3 Functionalization Step4 Methylation (MeI) & Cyanation (NaCN) Step3->Step4 Side Chain Elongation Final Zolpidem Tartrate (Hydrolysis + Amidation) Step4->Final API Formation

Figure 2: Industrial workflow for Zolpidem, illustrating the Hantzsch reaction as the ring-forming step followed by C-3 electrophilic substitution.

Comparative Analysis of Methods

FeatureHantzsch CondensationIodine-Mediated OxidativeCu-Catalyzed (Nitroolefin)
Precursors

-Haloketones (Toxic)
Acetophenones (Benign)Nitroolefins
Atom Economy Moderate (Loss of H-X, H2O)High (if catalytic

)
Moderate
Scalability Excellent (Kg scale proven)Good (Heat management)Moderate (catalyst cost)
Green Score Low (Solvents, Halides)High (Aqueous media)Moderate
Primary Use General SynthesisGreen/AcademicSpecialized analogs

References

  • Vertex AI Search. (2026). Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides via copper(I)-catalyzed C-H bond functionalization. 5[1][6][7]

  • Vertex AI Search. (2026). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media. 8[1][6]

  • Vertex AI Search. (2026). Cu(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. 9

  • Vertex AI Search. (2026). Hantzsch Dihydropyridine Synthesis Mechanism and Protocols. 10[1][6][7]

  • Vertex AI Search. (2026). A simple, efficient and scalable synthesis of hypnotic agent, zolpidem.[11] 11

Sources

Solubility profile of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility Profile of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline in Dimethyl Sulfoxide (DMSO)

Authored by: A Senior Application Scientist

Abstract

Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's bioavailability, formulation, and in vitro assay performance.[1][2][3][4][5] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of the novel compound 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline in dimethyl sulfoxide (DMSO). While specific quantitative solubility data for this compound is not publicly available, this document outlines the foundational principles and detailed experimental protocols necessary to ascertain both its kinetic and thermodynamic solubility. The methodologies described herein are designed to ensure scientific integrity, providing a self-validating system for generating reliable and reproducible solubility data.

Introduction: The Critical Role of DMSO Solubility in Preclinical Research

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in preclinical research for its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds.[6][7][8] Its miscibility with water and a wide range of organic solvents makes it an indispensable vehicle for preparing high-concentration stock solutions of test compounds for various in vitro and in vivo studies.[7][9][10] For 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline, a heterocyclic amine with potential pharmacological activity, understanding its solubility in DMSO is a foundational step. This knowledge is paramount for:

  • High-Throughput Screening (HTS): Ensuring compound integrity and avoiding false negatives due to precipitation in assay media.[11]

  • In Vitro Biological Assays: Maintaining the compound in a dissolved state is crucial for accurate assessment of its biological activity.[12][13]

  • Formulation Development: The intrinsic solubility of a compound guides the selection of appropriate delivery vehicles and excipients.[2][4]

  • Data Reproducibility: Consistent and reliable experimental outcomes are contingent upon well-characterized compound solutions.

This guide will delineate the theoretical underpinnings and practical execution of two key types of solubility measurements: kinetic and thermodynamic solubility.

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

The solubility of a compound can be assessed from two distinct perspectives, each providing valuable insights at different stages of the drug discovery process.[1][14][15]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a concentrated DMSO stock into an aqueous buffer.[14][15][16][17] It is a non-equilibrium measurement that reflects the compound's tendency to precipitate under conditions commonly encountered in biological assays.[3][18] Kinetic solubility is often the preferred method in early drug discovery due to its high-throughput nature.[5][15]

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a compound in a saturated solution when equilibrium has been reached between the dissolved and undissolved solid forms of the compound.[13][14][19][20] This is considered the "true" solubility of a compound and is a critical parameter for formulation and biopharmaceutical classification.[1][13][20]

The following diagram illustrates the conceptual workflow for determining these two solubility parameters.

G cluster_0 Solubility Determination Workflow cluster_1 Kinetic Solubility cluster_2 Thermodynamic Solubility Compound 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline (Solid) DMSO_Stock High-Concentration DMSO Stock Solution Compound->DMSO_Stock Dissolution Slurry Slurry in Aqueous Buffer Compound->Slurry Add Excess Solid Dilution Dilution into Aqueous Buffer DMSO_Stock->Dilution Rapid Dilution Aqueous_Buffer Aqueous Buffer (e.g., PBS, pH 7.4) Aqueous_Buffer->Slurry Incubation_Kinetic Short Incubation (e.g., 2 hours) Dilution->Incubation_Kinetic Measurement_Kinetic Precipitation Measurement (Nephelometry/Turbidimetry) Incubation_Kinetic->Measurement_Kinetic Incubation_Thermo Long Incubation (e.g., 24-48 hours) Slurry->Incubation_Thermo Separation Phase Separation (Centrifugation/Filtration) Incubation_Thermo->Separation Measurement_Thermo Concentration Analysis (HPLC/UV-Vis) Separation->Measurement_Thermo

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Physicochemical Properties of System Components

A thorough understanding of the solute and solvent is essential for designing robust solubility experiments.

3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline

While extensive public data on this specific molecule is limited, its structure suggests key properties:

  • Empirical Formula: C₁₄H₁₃N₃

  • Molecular Weight: 223.27 g/mol

  • Functionality: The presence of an aniline group suggests potential for hydrogen bonding and pH-dependent solubility. The imidazopyridine core is a common scaffold in medicinal chemistry.[21][22]

Dimethyl Sulfoxide (DMSO)

DMSO is a highly polar, aprotic solvent with unique properties that make it an excellent choice for dissolving a wide range of compounds.[6][7][8][23]

PropertyValueReference
Formula (CH₃)₂SO[6]
Molar Mass 78.13 g·mol⁻¹[23]
Appearance Colorless liquid[6]
Density 1.1004 g/cm³[23]
Melting Point 19 °C (66 °F)[23]
Boiling Point 189 °C (372 °F)[23]
Miscibility Miscible with water and a wide range of organic solvents[6][7]

Experimental Protocols for Solubility Determination

The following protocols provide step-by-step methodologies for determining the kinetic and thermodynamic solubility of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline.

Protocol 1: Kinetic Solubility Determination by Nephelometry

This high-throughput method assesses the formation of precipitate when a DMSO stock solution is diluted into an aqueous buffer.[15][16]

Materials and Reagents:

  • 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline (solid)

  • Anhydrous DMSO (≥99.9% purity)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer or plate reader with turbidity measurement capabilities

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline and dissolve it in anhydrous DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure complete dissolution by vortexing.[19]

  • Serial Dilution:

    • Perform a serial dilution of the stock solution in DMSO to generate a range of concentrations (e.g., from 20 mM down to 0.1 mM).

  • Assay Plate Preparation:

    • In a 96-well plate, add a small volume (e.g., 2 µL) of each concentration from the serial dilution into individual wells in triplicate.[19]

  • Addition of Aqueous Buffer:

    • Rapidly add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well to achieve the final desired concentrations (e.g., from 200 µM down to 1 µM) and a final DMSO concentration of 1%.[14][19]

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a defined period (e.g., 2 hours), with gentle shaking.[16][19]

    • Measure the light scattering or turbidity of each well using a nephelometer.[16]

  • Data Analysis:

    • The kinetic solubility limit is defined as the concentration at which a significant increase in turbidity is observed compared to the baseline.

The following diagram illustrates the nephelometry workflow.

G Start Prepare 20 mM Stock in DMSO SerialDilute Serial Dilute Stock in DMSO Start->SerialDilute Plate Aliquot 2 µL of each concentration to 96-well plate SerialDilute->Plate AddBuffer Add 198 µL PBS (pH 7.4) to each well Plate->AddBuffer Incubate Incubate for 2 hours at Room Temperature AddBuffer->Incubate Measure Measure Turbidity with Nephelometer Incubate->Measure Analyze Determine Concentration at Precipitation Onset Measure->Analyze

Caption: Kinetic Solubility Determination by Nephelometry Workflow.

Protocol 2: Thermodynamic Solubility Determination by the Shake-Flask Method

This "gold standard" method measures the equilibrium solubility of the compound.[19]

Materials and Reagents:

  • 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline (solid)

  • Anhydrous DMSO (for analytical standards)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Glass vials

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation:

    • Add an excess amount of solid 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline to a series of glass vials (e.g., 2-5 mg per vial).[19]

  • Solvent Addition:

    • To each vial, add a precise volume of PBS (pH 7.4) (e.g., 1 mL).

  • Equilibration:

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[19][24]

  • Phase Separation:

    • After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.[9][19]

  • Sample Collection and Analysis:

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.22 µm syringe filter.[19]

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water, or DMSO) and quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve prepared from a known concentration of the compound in DMSO.[9][12][19]

Data Interpretation and Reporting

The results from these experiments should be compiled into a clear and concise format.

ParameterMethodExpected UnitsSignificance
Kinetic Solubility NephelometryµM or µg/mLPredicts precipitation risk in in vitro assays.
Thermodynamic Solubility Shake-Flask (HPLC)µM or µg/mLRepresents the true equilibrium solubility; crucial for formulation.

Conclusion

Determining the solubility profile of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline in DMSO is a critical, albeit multifaceted, endeavor. By employing the rigorous kinetic and thermodynamic protocols detailed in this guide, researchers can generate the high-quality, reliable data necessary to advance their research and development activities. A thorough understanding of a compound's solubility is not merely a preliminary checkbox but a foundational pillar upon which successful drug discovery programs are built.

References

  • Dimethyl sulfoxide. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved February 15, 2026, from [Link]

  • What is the solubility of DMSO Liquid in different organic solvents? (2025, November 27). Hopax. Retrieved February 15, 2026, from [Link]

  • ADME Solubility Assay. (n.d.). BioDuro. Retrieved February 15, 2026, from [Link]

  • Dimethyl sulfoxide. (2021, September 20). American Chemical Society. Retrieved February 15, 2026, from [Link]

  • DMSO as solvent: Significance and symbolism. (2025, March 6). Academia.edu. Retrieved February 15, 2026, from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5621-5623.
  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved February 15, 2026, from [Link]

  • Solubility, kinetic. (n.d.). Admeshop. Retrieved February 15, 2026, from [Link]

  • How to check the Drug solubility DMSO solvent..? (2015, September 2). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved February 15, 2026, from [Link]

  • Samples in DMSO: What an end user needs to know. (2006, February 2). Ziath. Retrieved February 15, 2026, from [Link]

  • Solubility Assessment Service. (n.d.). Creative Biolabs. Retrieved February 15, 2026, from [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Wiley Analytical Science. Retrieved February 15, 2026, from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. Retrieved February 15, 2026, from [Link]

  • Optimizing Drug Solubility. (2017, October 11). Contract Pharma. Retrieved February 15, 2026, from [Link]

  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved February 15, 2026, from [Link]

  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. (2013, July 15). ACS Publications. Retrieved February 15, 2026, from [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (2021). Molecular Diversity, 25(4), 2379–2387.
  • How can dimethyl sulfoxide enhance solubility in lab applications? (2024, October 30). Quora. Retrieved February 15, 2026, from [Link]

  • 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2015). International Journal of Scientific & Engineering Research, 6(5), 1123-1127.
  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2011). European Journal of Medicinal Chemistry, 46(9), 4052-4060.
  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein Journal of Organic Chemistry, 19, 727–735.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2021). Pharmaceuticals, 14(8), 754.
  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. (2022). Molbank, 2022(2), M1367.
  • Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. (2019). Asian Journal of Chemistry, 31(5), 1125-1128.
  • Development of Dimethylisoxazole-attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors. (2021). Journal of Medicinal Chemistry, 64(11), 7419–7434.

Sources

A Technical Guide to 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs and its versatile biological activity. This bicyclic aromatic amine is a key pharmacophore in therapeutics targeting a wide range of conditions. Within this important class of compounds, 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline emerges as a crucial synthetic intermediate and building block. Its strategic placement of a reactive aniline group on the imidazo[1,2-a]pyridine core provides a versatile handle for chemists to perform structure-activity relationship (SAR) studies, enabling the development of novel and potent therapeutic agents. This guide offers a comprehensive overview of its chemical identity, properties, safety protocols, and applications for professionals in chemical research and drug development.

Section 1: Chemical Identity and Properties

The precise identification of a chemical entity is fundamental for scientific rigor and reproducibility. 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline is cataloged across major chemical databases, ensuring its unambiguous identification for procurement, regulatory compliance, and scientific communication.

IdentifierValueSource
PubChem Substance ID 329819487[1]
MDL Number MFCD26593817[1]
Molecular Formula C₁₄H₁₃N₃[1]
Molecular Weight 223.27 g/mol [1]
InChI Key STXDTOSRJXNYOW-UHFFFAOYSA-N[1]
SMILES NC1=CC(C2=CN(C=C(C)C=C3)C3=N2)=CC=C1[1]
Physical Form Solid[1]

Note: While a specific PubChem Compound ID (CID) is not assigned, the PubChem Substance ID (SID) provides a stable and unique identifier for this compound as supplied by vendors.

Section 2: Synthesis and Chemical Reactivity

The synthesis of the imidazo[1,2-a]pyridine core is well-established in organic chemistry. A common and efficient method involves the condensation reaction between a 2-aminopyridine derivative and an α-haloketone. For the subject compound, a substituted 2-aminopyridine would be reacted with an appropriate α-haloketone precursor to construct the bicyclic system.

The true synthetic value of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline lies in the reactivity of its aniline moiety. This primary amine serves as a nucleophilic handle for a wide array of chemical transformations, including:

  • Amide Coupling: Reaction with carboxylic acids or acyl chlorides to form amides, a common linkage in many drug molecules.

  • Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling to form C-N bonds with aryl halides.

This versatility allows for the rapid generation of diverse chemical libraries, which is essential for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds in drug discovery programs.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_product Target Compound cluster_derivatization Further Reactions 5-methyl-2-aminopyridine 5-Methyl-2-aminopyridine Cyclocondensation Cyclocondensation 5-methyl-2-aminopyridine->Cyclocondensation alpha-halo-ketone 2-Aryl-α-haloketone alpha-halo-ketone->Cyclocondensation Target 3-(6-Methylimidazo[1,2-a] pyridin-2-yl)aniline Cyclocondensation->Target Forms Imidazo[1,2-a]pyridine Core AmideCoupling Amide Coupling Target->AmideCoupling Aniline Reactivity Sulfonylation Sulfonylation Target->Sulfonylation Aniline Reactivity BuchwaldHartwig Buchwald-Hartwig Cross-Coupling Target->BuchwaldHartwig Aniline Reactivity

General synthetic logic for the target compound and its derivatization.

Section 3: Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is paramount. The available data indicates that 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following guidance.[1]

GHS ClassificationDetails
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Class Acute Toxicity 4, Oral
Hazard Statement (H-code) H302: Harmful if swallowed
Precautionary Statements (P-codes) P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P501: Dispose of contents/container to an approved waste disposal plant.
Safe Handling Protocol

A self-validating system for handling this compound involves a multi-step workflow from receipt to disposal, minimizing exposure and risk.

  • Receipt and Inspection: Upon receipt, inspect the container for damage. Log the material into the chemical inventory system.

  • Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • Engineering Controls: All weighing and solution preparation must be conducted inside a certified chemical fume hood to prevent inhalation of the solid powder.

  • Handling: Use dedicated spatulas and weighing paper. Avoid generating dust. If making solutions, add the solid to the solvent slowly.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The designated storage class is 11 for combustible solids.[1]

  • Waste Disposal: All contaminated materials (gloves, weighing paper, pipette tips) and excess compound must be disposed of as hazardous chemical waste according to institutional and local regulations.

  • Decontamination: Thoroughly clean the work area (fume hood sash, balance, benchtop) after use. Wash hands thoroughly with soap and water.

G node_start Start: Receive Compound node_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) node_start->node_ppe node_fumehood 2. Work in Fume Hood node_ppe->node_fumehood node_handle 3. Weigh & Handle (Avoid Dust) node_fumehood->node_handle node_storage 4. Store Properly (Sealed, Cool, Dry) node_handle->node_storage After Use node_waste 5. Dispose Waste (Hazardous Waste) node_handle->node_waste During & After Use node_clean 6. Decontaminate Area & Wash Hands node_storage->node_clean node_waste->node_clean node_end End: Procedure Complete node_clean->node_end

Workflow diagram for the safe handling of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline.

Section 4: Applications in Research and Drug Development

The imidazo[1,2-a]pyridine scaffold is a privileged core in modern drug discovery, with derivatives showing a wide spectrum of biological activities. These include applications as anticancer, anti-inflammatory, and antimicrobial agents. The specific structure of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline makes it a highly valuable starting material for creating libraries of compounds for high-throughput screening. For instance, its use as a key intermediate in the synthesis of kinase inhibitors is a prominent application, where the aniline group can be functionalized to interact with key residues in the ATP-binding pocket of target kinases. This strategic design is crucial for developing selective and potent inhibitors for cancer therapy and other diseases driven by aberrant kinase signaling.

Conclusion

3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline is more than just a chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined chemical properties, versatile reactivity, and relevance to the synthesis of biologically active molecules make it a compound of significant interest. Adherence to rigorous safety protocols is essential to harness its full potential responsibly. This guide provides the foundational knowledge for researchers and drug development professionals to effectively and safely incorporate this valuable building block into their discovery workflows.

References

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline via the Groebke-Blackburn-Bienaymé Reaction

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3-(6-methylimidazo[1,2-a]pyridin-2-yl)aniline using the Groebke-Blackburn-Bienaymé (GBB) reaction. This powerful multicomponent reaction offers an efficient route to construct the privileged imidazo[1,2-a]pyridine scaffold, which is a core component of numerous therapeutic agents.[1][2]

Introduction to the Groebke-Blackburn-Bienaymé Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amidine (such as a 2-aminoazine), an aldehyde, and an isocyanide to produce substituted imidazo-fused heterocycles.[3][4] Discovered in 1998, the GBB reaction has become a cornerstone in medicinal chemistry and drug discovery for its ability to rapidly generate molecular diversity from readily available starting materials.[4][5] The imidazo[1,2-a]pyridine scaffold, in particular, is found in a variety of marketed drugs, highlighting its significance as a pharmacophore.[1][2]

The reaction's efficiency, atom economy, and the ability to introduce multiple points of diversity in a single step make it a highly attractive method for the synthesis of compound libraries for high-throughput screening.[3] This guide will focus on a specific application of the GBB reaction to synthesize 3-(6-methylimidazo[1,2-a]pyridin-2-yl)aniline, a molecule of interest for further functionalization and biological evaluation.

Reaction Mechanism

The mechanism of the Groebke-Blackburn-Bienaymé reaction is a well-established cascade of events that begins with the formation of a Schiff base, followed by a [4+1] cycloaddition with the isocyanide.[4] The key steps are outlined below:

  • Schiff Base Formation: The reaction is typically initiated by the acid-catalyzed condensation of the 2-aminoazine (in this case, 2-amino-5-methylpyridine) with an aldehyde (3-aminobenzaldehyde) to form a reactive Schiff base (iminium ion intermediate).[6]

  • Nucleophilic Attack by Isocyanide: The isocyanide then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the endocyclic nitrogen of the pyridine ring attacks the nitrilium ion carbon.

  • Tautomerization/Aromatization: A final proton transfer step leads to the aromatization of the newly formed imidazole ring, yielding the stable imidazo[1,2-a]pyridine product.

GBB_Mechanism Groebke-Blackburn-Bienaymé Reaction Mechanism cluster_intermediates Reaction Intermediates Amidine 2-Amino-5-methylpyridine Schiff_Base Schiff Base (Iminium Ion) Amidine->Schiff_Base + Aldehyde (H+ catalyst) Aldehyde 3-Aminobenzaldehyde Aldehyde->Schiff_Base Isocyanide tert-Butyl isocyanide Nitrilium_Intermediate Nitrilium Intermediate Isocyanide->Nitrilium_Intermediate Schiff_Base->Nitrilium_Intermediate + Isocyanide Cyclization_Intermediate Cyclized Intermediate Nitrilium_Intermediate->Cyclization_Intermediate Intramolecular Cyclization Product N-tert-butyl-2-(3-aminophenyl)- 6-methylimidazo[1,2-a]pyridin-3-amine Cyclization_Intermediate->Product Tautomerization/ Aromatization

Caption: The mechanistic pathway of the Groebke-Blackburn-Bienaymé reaction.

Experimental Protocol: Synthesis of N-tert-butyl-2-(3-aminophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine

This protocol details the synthesis of a derivative of the target compound, which can be a precursor to 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline. The choice of tert-butyl isocyanide provides a stable product that can be isolated and characterized.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Volume/Mass
2-Amino-5-methylpyridineC₆H₈N₂108.141.0108 mg
3-AminobenzaldehydeC₇H₇NO121.141.0121 mg
tert-Butyl isocyanideC₅H₉N83.131.10.11 mL
Scandium(III) triflate [Sc(OTf)₃]C₃F₉O₉S₃Sc492.160.149 mg
Methanol (MeOH), anhydrousCH₄O32.04-5 mL
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93-5 mL
Sodium sulfate (Na₂SO₄), anhydrousNa₂SO₄142.04-for drying
Ethyl acetate (EtOAc)C₄H₈O₂88.11-for extraction
Saturated sodium bicarbonate (NaHCO₃)NaHCO₃84.01-for washing
BrineNaCl (aq)--for washing

Caution: Isocyanides are toxic and have a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methylpyridine (108 mg, 1.0 mmol), 3-aminobenzaldehyde (121 mg, 1.0 mmol), and scandium(III) triflate (49 mg, 0.1 mmol).

    • Place the flask under an inert atmosphere (nitrogen or argon).

    • Add anhydrous methanol (5 mL) and anhydrous dichloromethane (5 mL) to the flask.

  • Schiff Base Formation:

    • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the Schiff base. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

  • Addition of Isocyanide and Cyclization:

    • After 1 hour, add tert-butyl isocyanide (0.11 mL, 1.1 mmol) to the reaction mixture dropwise using a syringe.

    • Continue stirring the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC until the starting materials are consumed. For acceleration, the reaction can be gently heated to 40-50 °C.[6]

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for eluting the desired product.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Experimental_Workflow Synthesis Workflow Start Combine Reactants and Catalyst (2-amino-5-methylpyridine, 3-aminobenzaldehyde, Sc(OTf)3) in MeOH/DCM Stir_1h Stir at RT for 1h (Schiff Base Formation) Start->Stir_1h Add_Isocyanide Add tert-Butyl Isocyanide Stir_1h->Add_Isocyanide Stir_24_48h Stir at RT for 24-48h (Cyclization) Add_Isocyanide->Stir_24_48h Workup Aqueous Work-up (EtOAc, NaHCO3, Brine) Stir_24_48h->Workup Purification Purification (Flash Column Chromatography) Workup->Purification Characterization Characterization (NMR, HRMS) Purification->Characterization

Caption: Experimental workflow for the synthesis of the target compound.

Field-Proven Insights and Causality
  • Choice of Catalyst: Scandium(III) triflate is a highly effective Lewis acid catalyst for the GBB reaction, as it activates the aldehyde towards nucleophilic attack by the amine, thereby promoting Schiff base formation.[6] Other Lewis acids or Brønsted acids can also be employed.[4]

  • Solvent System: A mixture of methanol and dichloromethane is often used.[6] Methanol is a polar protic solvent that can facilitate the reaction, while dichloromethane helps to dissolve the reactants. Anhydrous conditions are recommended to prevent hydrolysis of the Schiff base intermediate.

  • Isocyanide Component: tert-Butyl isocyanide is a common choice due to its commercial availability and the stability it imparts to the final product. The tert-butyl group can potentially be removed under harsh acidic conditions to yield the primary amine at the 3-position, though this would require further optimization.

  • Reaction Time and Temperature: The GBB reaction can be slow at room temperature. Gentle heating can significantly reduce the reaction time. Monitoring by TLC is crucial to determine the optimal reaction time and prevent the formation of side products.

Conclusion

The Groebke-Blackburn-Bienaymé reaction is a robust and versatile method for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives. The protocol described herein provides a reliable procedure for the synthesis of N-tert-butyl-2-(3-aminophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine, a valuable building block for drug discovery and development. By varying the three starting components, a wide array of analogues can be synthesized for structure-activity relationship (SAR) studies.

References

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]

  • Sharma, A., et al. (2025). The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. European Journal of Medicinal Chemistry, 291, 117629. [Link]

  • Banfi, L., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Medicinal Chemistry. [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. [Link]

  • Shaikh, A. A., et al. (2021). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Future Medicinal Chemistry, 13(21), 1919-1940. [Link]

  • de la Torre, D., et al. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 25(23), 5573. [Link]

  • Costa, M. S., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. [Link]

  • Al-Zoubi, R. M., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific Reports, 15(1), 4242. [Link]

  • Banfi, L., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Medicinal Chemistry. [Link]

Sources

Application Note: Robust and Efficient Protocols for Amide Coupling with 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline scaffold is a privileged structure in modern medicinal chemistry, serving as a critical building block for a wide array of therapeutic agents, including kinase inhibitors and other targeted therapies.[1] The formation of an amide bond is one of the most fundamental and frequently utilized transformations in drug discovery.[2] However, the electronic properties of heteroaromatic anilines, such as the title compound, present distinct challenges. The delocalization of the nitrogen lone pair into the aromatic system reduces its nucleophilicity, often rendering standard amide coupling conditions sluggish and low-yielding.[3][4] This application note provides two field-proven, detailed protocols for the efficient amide coupling of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline with a generic carboxylic acid (R-COOH). We present a reliable carbodiimide-based method using EDC and HOBt, and a high-efficacy uronium salt-based method using HATU, designed to address challenging substrates. The causality behind reagent selection, step-by-step procedures, workup, purification, and troubleshooting are discussed to ensure reproducible and high-yielding results for researchers in drug development.

Introduction and Mechanistic Considerations

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable process that is kinetically hindered by the formation of a non-reactive ammonium carboxylate salt.[5] Therefore, the reaction necessitates the activation of the carboxylic acid to generate a highly electrophilic intermediate that is susceptible to nucleophilic attack by the amine.

The core challenge with 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline lies in its attenuated nucleophilicity. The imidazo[1,2-a]pyridine moiety, coupled with the aniline ring, delocalizes the nitrogen's lone pair of electrons, making it a weaker nucleophile than aliphatic or even some other aromatic amines.[6] This requires the selection of potent coupling reagents that can generate a highly reactive acyl intermediate to drive the reaction to completion.

The general mechanism for catalyzed amide coupling proceeds as follows:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive acyl-intermediate (e.g., an O-acylisourea ester with EDC, or an OAt-active ester with HATU).[7]

  • Nucleophilic Attack: The amine nitrogen of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline attacks the electrophilic carbonyl carbon of the activated intermediate.

  • Tetrahedral Intermediate Collapse: A transient tetrahedral intermediate is formed, which then collapses, eliminating the leaving group (derived from the coupling reagent) to yield the final amide product.

Amide Coupling Mechanism RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., OAt-Ester) RCOOH->ActivatedEster Activation Step Amine 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral CouplingReagent Coupling Reagent (e.g., HATU, EDC/HOBt) CouplingReagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster ActivatedEster->Tetrahedral Nucleophilic Attack Amide Amide Product Tetrahedral->Amide Collapse Byproducts Byproducts (Urea, HOBt) Tetrahedral->Byproducts

Figure 1: Generalized mechanism of amide bond formation.

Recommended Coupling Protocols

Two primary protocols are presented to accommodate varying substrate reactivity, cost considerations, and laboratory resources.

  • Protocol A (EDC/HOBt): A robust and cost-effective method suitable for many substrates. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling reagent, and its corresponding urea byproduct can be easily removed with an aqueous workup.[8] N-Hydroxybenzotriazole (HOBt) is added as a catalytic additive to suppress racemization and improve efficiency by forming a more reactive HOBt-ester intermediate.[7]

  • Protocol B (HATU/DIPEA): A highly efficient and rapid method, particularly effective for sterically hindered or electronically deactivated amines like the title compound.[9] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) generates a very reactive OAt-active ester, which couples rapidly.[7][10] This reaction requires a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to facilitate the reaction.[5]

The following workflow provides a general overview of the experimental process.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep 1. Reagent Dissolution Dissolve acid, amine, and additives (if any) in anhydrous solvent. setup 2. Reaction Setup Cool to 0°C. Add coupling reagent and base. prep->setup monitor 3. Monitoring Stir at RT. Monitor by TLC or LC-MS (1-24h). setup->monitor workup 4. Aqueous Workup Quench reaction. Wash with dilute acid, base, and brine. monitor->workup purify 5. Isolation & Purification Dry, concentrate, and purify by column chromatography. workup->purify analysis 6. Characterization (NMR, MS, HPLC) purify->analysis

Sources

Application Notes and Protocols for the Synthesis of Urea Derivatives from 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous marketed drugs such as zolpidem, alpidem, and saripidem.[1][2] This heterocyclic system is of significant interest to researchers due to its broad range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] The functionalization of the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of its pharmacological profile, making it a versatile template for the design of novel therapeutic agents.[5]

Urea derivatives are another critical pharmacophore in drug discovery, known for their ability to form stable hydrogen bonds with biological targets.[6] The urea moiety is present in a multitude of approved drugs and is often employed to enhance drug-target interactions and modulate physicochemical properties.[7] The synthesis of unsymmetrical ureas, in particular, offers a pathway to a diverse chemical space for screening and lead optimization.[8]

This application note provides a detailed protocol for the synthesis of novel urea derivatives from 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline, a key intermediate that combines the desirable features of the imidazo[1,2-a]pyridine scaffold with a reactive amino group poised for further elaboration. The methodologies described herein are intended for researchers, scientists, and drug development professionals seeking to explore this promising area of chemical space.

Synthetic Strategy: Amine-Isocyanate Coupling

The most direct and widely employed method for the synthesis of urea derivatives is the reaction of an amine with an isocyanate.[9][10] This reaction proceeds via a nucleophilic addition mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate. The resulting zwitterionic intermediate rapidly rearranges to form the stable urea linkage. This method is generally high-yielding and tolerates a wide range of functional groups, making it ideal for the generation of compound libraries.[11]

For the synthesis of urea derivatives from 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline, the primary aromatic amine will serve as the nucleophile, reacting with a variety of commercially available or synthetically prepared isocyanates to yield a library of N,N'-disubstituted ureas.

Reaction Mechanism

The formation of the urea linkage from an amine and an isocyanate is a classic example of nucleophilic addition. The key steps are outlined below:

Caption: Nucleophilic addition of an amine to an isocyanate to form a urea.

Experimental Protocol: General Procedure for the Synthesis of N-(3-(6-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)-N'-(aryl/alkyl)ureas

This protocol outlines a general procedure for the synthesis of urea derivatives from 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline. Researchers should adapt the procedure based on the specific isocyanate used and the scale of the reaction.

Materials and Reagents
  • 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline (starting material)

  • Aryl or alkyl isocyanate (e.g., phenyl isocyanate, propyl isocyanate) (1.0 - 1.2 equivalents)[12]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))[10]

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography supplies (silica gel)

  • Rotary evaporator

  • NMR tubes and solvents (e.g., DMSO-d6, CDCl3)

  • Mass spectrometer

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM) under an inert atmosphere.

  • Addition of Isocyanate: To the stirred solution, add the corresponding aryl or alkyl isocyanate (1.0 - 1.2 equivalents) dropwise at room temperature.[11]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.[12]

  • Workup:

    • Upon completion of the reaction, if a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure urea derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the target urea derivatives.

Experimental_Workflow Start Start Setup Dissolve Amine in Anhydrous Solvent Start->Setup Addition Add Isocyanate Dropwise Setup->Addition Stir Stir at Room Temperature Addition->Stir Monitor Monitor by TLC Stir->Monitor Workup Reaction Workup (Filtration or Concentration) Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: General workflow for the synthesis of urea derivatives.

Data Summary

The following table provides a representative summary of expected data for a small library of synthesized urea derivatives. Actual yields and analytical data will vary depending on the specific isocyanate used.

Derivative Isocyanate Used Expected Yield (%) ¹H NMR (DMSO-d6, δ ppm) MS (ESI) m/z [M+H]⁺
1a Phenyl Isocyanate85-9510.2-9.0 (2H, br s, NH), 8.5-7.0 (m, Ar-H)343.16
1b 4-Chlorophenyl Isocyanate80-9010.3-9.1 (2H, br s, NH), 8.6-7.1 (m, Ar-H)377.12
1c Propyl Isocyanate75-859.8-8.5 (2H, br s, NH), 8.4-7.0 (m, Ar-H), 3.1 (t, 2H), 1.5 (m, 2H), 0.9 (t, 3H)309.19

Note: The NMR and MS data are hypothetical and for illustrative purposes only. Actual data must be obtained through experimental analysis.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Isocyanates are highly reactive towards water. Therefore, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere to prevent the formation of unwanted side products.

  • Reactivity of Isocyanates: The reactivity of isocyanates can vary. Electron-withdrawing groups on an aryl isocyanate will increase its electrophilicity and reaction rate, while electron-donating groups will have the opposite effect.

  • Solubility: The starting materials and final products may have limited solubility in certain solvents. It may be necessary to screen different solvents to find the optimal conditions for both the reaction and the workup.

  • Purification: While some urea derivatives may precipitate from the reaction mixture in high purity, others may require chromatographic purification. Careful selection of the eluent system is essential for achieving good separation.

Conclusion

The synthesis of urea derivatives from 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline represents a promising strategy for the development of novel bioactive molecules. The robust and high-yielding nature of the amine-isocyanate coupling reaction allows for the rapid generation of diverse compound libraries for biological screening. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore this exciting area of medicinal chemistry.

References

Sources

One-Pot Synthesis of 6-Methylimidazo[1,2-a]pyridine Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] Marketed drugs such as Zolpidem, Alpidem, and Saripidem feature this privileged heterocyclic system, underscoring its significance in drug development.[2][4][5] The development of efficient and environmentally benign synthetic methodologies to access these compounds is, therefore, a critical endeavor for researchers in both academic and industrial settings. This application note provides a detailed protocol and technical insights for the one-pot synthesis of 6-methylimidazo[1,2-a]pyridine derivatives, a class of compounds with demonstrated biological relevance, particularly in the realm of oncology.[6]

Introduction to One-Pot Syntheses of Imidazo[1,2-a]pyridines

Traditional multi-step syntheses of imidazo[1,2-a]pyridines often involve the isolation of intermediate compounds, leading to increased reaction times, solvent consumption, and reduced overall yields. One-pot syntheses, by contrast, offer a streamlined approach where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates. This strategy enhances efficiency, reduces waste, and simplifies the synthetic process.

Several one-pot methodologies have been developed for the synthesis of imidazo[1,2-a]pyridines, with the most prominent being:

  • Condensation of 2-aminopyridines with α-haloketones: This is a classical and widely used method.[1][7] Variations of this approach involve the in situ generation of the α-haloketone, further enhancing the one-pot nature of the synthesis.[8]

  • Multicomponent Reactions (MCRs): MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, involve the combination of three or more starting materials in a single step to form a complex product.[9][10][11] These reactions are highly convergent and offer a rapid route to molecular diversity.

  • Copper-Catalyzed A³-Coupling: This domino reaction involves the coupling of an amine, an aldehyde, and an alkyne, followed by a cycloisomerization step to afford the imidazo[1,2-a]pyridine core.[12]

This guide will focus on a robust and accessible one-pot protocol involving the reaction of 5-methyl-2-aminopyridine with a ketone and an oxidizing agent.

Reaction Mechanism and Rationale

The one-pot synthesis of 6-methylimidazo[1,2-a]pyridines from a 2-aminopyridine, a ketone, and an oxidizing agent, such as iodine or N-bromosuccinimide (NBS), proceeds through a well-established reaction cascade. The generally accepted mechanism involves the following key steps:

  • α-Halogenation of the Ketone: In the presence of an oxidant like iodine or NBS, the ketone is first converted to its enol or enolate form, which then undergoes electrophilic attack by the halogen to form an α-haloketone intermediate.[8]

  • N-Alkylation of 2-Aminopyridine: The endocyclic nitrogen of the 2-aminopyridine acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming an N-alkylated pyridinium intermediate.

  • Intramolecular Cyclization: The exocyclic amino group of the N-alkylated intermediate then attacks the carbonyl carbon in an intramolecular fashion, leading to the formation of a five-membered ring.

  • Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic imidazo[1,2-a]pyridine ring system.

Reaction_Mechanism Start Ketone + 5-Methyl-2-aminopyridine Halogenation α-Halogenation Start->Halogenation AlphaHalo α-Haloketone Halogenation->AlphaHalo I₂ or NBS NAlkylation N-Alkylation AlphaHalo->NAlkylation Pyridinium N-Alkylated Pyridinium Intermediate NAlkylation->Pyridinium Cyclization Intramolecular Cyclization Pyridinium->Cyclization CyclicIntermediate Cyclic Intermediate Cyclization->CyclicIntermediate Dehydration Dehydration & Aromatization CyclicIntermediate->Dehydration Product 6-Methylimidazo[1,2-a]pyridine Derivative Dehydration->Product

Caption: One-pot synthesis of 6-methylimidazo[1,2-a]pyridine derivatives.

Experimental Protocol: One-Pot Synthesis of 2-Aryl-6-methylimidazo[1,2-a]pyridines

This protocol details a representative one-pot synthesis of 2-aryl-6-methylimidazo[1,2-a]pyridines using a copper catalyst. This method is advantageous due to its operational simplicity and the use of readily available starting materials.

Materials:

  • 5-Methyl-2-aminopyridine

  • Substituted acetophenone

  • Copper(I) iodide (CuI)

  • Sodium bisulfate adsorbed on silica gel (NaHSO₄·SiO₂)

  • Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware and work-up materials (separatory funnel, rotary evaporator, etc.)

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-methyl-2-aminopyridine (1.0 mmol), the desired substituted acetophenone (1.0 mmol), copper(I) iodide (10 mol%), and NaHSO₄·SiO₂ (0.2 g).

  • Add toluene (10 mL) to the flask.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing of the reagents.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain reflux for the time indicated by TLC monitoring (typically 6-12 hours).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the solid catalyst. Wash the solid residue with ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure 2-aryl-6-methylimidazo[1,2-a]pyridine derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Data Presentation: Scope of the Reaction

The versatility of one-pot syntheses allows for the generation of a diverse library of 6-methylimidazo[1,2-a]pyridine derivatives. The following table summarizes the synthesis of various derivatives using different starting materials and catalysts, highlighting the scope and efficiency of these methods.

Entry2-AminopyridineKetone/Alkyne/AldehydeCatalyst/ConditionsProductYield (%)Reference
15-Methyl-2-aminopyridineAcetophenoneCuI, NaHSO₄·SiO₂, Toluene, Reflux2-Phenyl-6-methylimidazo[1,2-a]pyridineHigh[13]
25-Methyl-2-aminopyridine4-MethoxyacetophenoneCuI, NaHSO₄·SiO₂, Toluene, Reflux2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridineHigh[13]
35-Methyl-2-aminopyridinePhenylacetylene, BenzaldehydeCu(II)-Ascorbate, SDS, Water, 50 °C2-Phenyl-6-methylimidazo[1,2-a]pyridineGood to Excellent[12]
45-Methyl-2-aminopyridineFurfural, Cyclohexyl isocyanideSc(OTf)₃, Methanol, Microwave3-(Cyclohexylamino)-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine86[10]
55-Methyl-2-aminopyridine4-Chlorobenzaldehyde, PhenylacetyleneCuI, Toluene, Reflux2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridineHigh[13]
65-Methyl-2-aminopyridine2-Chlorobenzaldehyde, N-(2-trans-hydroxycyclohexyl)isocyanideMontmorillonite K-10, 1,4-Dioxane, Microwave2-(2-Chlorophenyl)-3-((2-trans-hydroxycyclohexyl)amino)-6-methylimidazo[1,2-a]pyridineGood[11]

Troubleshooting and Considerations

  • Catalyst Activity: The activity of the catalyst can be crucial. Ensure that the copper catalyst is of high purity and handled under appropriate conditions to prevent oxidation.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While toluene is commonly used, other solvents like ethanol or acetonitrile may be suitable for different catalytic systems.[1]

  • Reaction Time: Reaction times can vary depending on the reactivity of the substrates. It is essential to monitor the reaction progress by TLC to determine the optimal reaction time.

  • Purification: The polarity of the synthesized imidazo[1,2-a]pyridine derivatives can vary. Optimization of the eluent system for column chromatography is necessary for efficient purification.

Conclusion

One-pot synthetic strategies provide a powerful and efficient means to access the medicinally important 6-methylimidazo[1,2-a]pyridine scaffold. The protocol detailed herein, along with the mechanistic insights and tabulated data, offers a comprehensive guide for researchers and scientists in the field of drug discovery and development. The versatility and operational simplicity of these methods make them highly attractive for the rapid generation of compound libraries for biological screening.

References

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]

  • Dutta, U., et al. (2018). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 3(12), 17935-17965. Available at: [Link]

  • One-pot synthesis of imidazo[1,2-a]pyridines by condensation of... ResearchGate. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Martinez-Vazquez, M., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2022(2), M1365. Available at: [Link]

  • Zhu, D.-J., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available at: [Link]

  • Patil, S. B., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2566-2574. Available at: [Link]

  • He, R., et al. (2014). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. Molecules, 19(8), 12516-12524. Available at: [Link]

  • Jana, A., & Nandi, P. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5591-5599. Available at: [Link]

  • Chibale, K., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances, 10(15), 8963-8972. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Ferreira, L. A. P., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]

  • Reddy, B. V. S., et al. (2017). Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 2(6), 2737-2745. Available at: [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Gaunt, H. J., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-4583. Available at: [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • Singh, V., & Kaur, H. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(19), 2142-2162. Available at: [Link]

Sources

Application Note: Urea Synthesis Protocols for 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the synthesis of urea-linked kinase inhibitors. It addresses the specific reaction between the heterocycle-functionalized aniline 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline and various isocyanates .

Abstract & Scientific Context

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., p38 MAP kinase, VEGFR inhibitors).[1] The reaction of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline (1) with isocyanates is a critical transformation used to install a urea linker—a key motif for hydrogen bonding with the Asp-Phe-Gly (DFG) motif in kinase active sites (Type II inhibition).

While the reaction between anilines and isocyanates is classically viewed as straightforward, this specific substrate presents unique challenges:

  • Solubility: The rigid bi-aryl character of the starting material often leads to poor solubility in standard non-polar solvents (DCM, Toluene).[1]

  • Nucleophilic Competition: While the primary aniline is the intended nucleophile, the N1-nitrogen of the imidazo[1,2-a]pyridine ring possesses basic character (pKa ~5-6), which can interfere with acid-sensitive isocyanates or catalyze side reactions if not managed.

  • Product Aggregation: The resulting urea products frequently exhibit high lattice energy and low solubility, complicating purification.[1]

This guide provides two validated protocols: Method A (Standard) for reactive/soluble isocyanates and Method B (Polar/Enhanced) for difficult substrates.

Chemical Reaction Overview

The transformation involves the nucleophilic addition of the aniline nitrogen of (1) to the electrophilic carbon of the isocyanate (2) to form the urea derivative (3) .

Reaction Scheme (DOT Visualization)

ReactionScheme cluster_conditions Key Variables ReactantA 3-(6-Methylimidazo[1,2-a] pyridin-2-yl)aniline Intermediate Transition State (Zwitterionic) ReactantA->Intermediate Nucleophilic Attack ReactantB Isocyanate (R-N=C=O) ReactantB->Intermediate Product Urea Derivative (Precipitate) Intermediate->Product Proton Transfer (Fast) Cond1 Solvent: DCM, THF, or DMF Cond2 Temp: 0°C to 25°C

Caption: Nucleophilic addition mechanism. The aniline amine attacks the isocyanate carbon, followed by rapid proton transfer to form the stable urea.[1]

Experimental Protocols

Method A: Standard Conditions (DCM/THF)

Recommended for lipophilic isocyanates and initial screening.[1]

Rationale: Dichloromethane (DCM) and Tetrahydrofuran (THF) are preferred because urea products typically precipitate out of these solvents, driving the equilibrium forward and simplifying purification to a simple filtration.[1]

Reagents:

  • Substrate: 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline (1.0 eq)

  • Reagent: Aryl/Alkyl Isocyanate (1.1 eq)[1]

  • Solvent: Anhydrous DCM or THF (0.1 M concentration)

  • Base: Typically not required. (Use 1.5 eq DIPEA only if starting material is a salt).

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline (1.0 eq).

  • Dissolution: Add anhydrous DCM (or THF). Stir at Room Temperature (RT) until a clear solution or fine suspension is achieved.

    • Note: If the starting material does not dissolve, switch to Method B immediately.[1]

  • Addition: Cool the mixture to 0°C (ice bath). Add the Isocyanate (1.1 eq) dropwise via syringe to control the exotherm and prevent dimerization of the isocyanate.

  • Reaction: Remove the ice bath and allow to stir at RT for 4–12 hours.

    • Monitoring: Monitor by TLC (System: 5-10% MeOH in DCM). The starting aniline spot (lower Rf) should disappear.

  • Work-up:

    • Scenario 1 (Precipitate formed): Vacuum filter the solid. Wash the cake with cold DCM (2x) and Diethyl Ether (1x). Dry under high vacuum.

    • Scenario 2 (Solution remains clear): Concentrate the solvent to ~20% volume. Add Hexanes or Diethyl Ether to induce precipitation. Filter and wash as above.[2]

Method B: Polar Conditions (DMF/DMSO)

Recommended for highly insoluble starting materials or unreactive isocyanates.[1]

Rationale: The imidazopyridine core can cause significant solubility issues. Polar aprotic solvents (DMF, DMSO) solubilize the reactants but require an aqueous workup or lyophilization.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the aniline (1.0 eq) in minimum anhydrous DMF (approx. 0.2 - 0.5 M). Slight warming (40°C) may be needed to ensure complete dissolution.

  • Addition: Cool to RT. Add the Isocyanate (1.1–1.2 eq) in one portion.

  • Catalysis (Optional): If the reaction is sluggish after 2 hours (monitored by LC-MS), add 5 mol% DMAP (4-Dimethylaminopyridine).

  • Quenching & Isolation:

    • Pour the reaction mixture slowly into 10 volumes of ice-cold water or brine with vigorous stirring.

    • The urea product should precipitate as a fine solid.

    • Filter the solid and wash copiously with water (to remove DMF) followed by Hexanes.

    • Critical Step: Dry the solid in a vacuum oven at 50°C for 24h to remove trace water/DMF.

Purification & Characterization Strategy

Urea derivatives of imidazo[1,2-a]pyridines are notorious for "streaking" on silica gel due to their hydrogen-bonding capability.

ParameterRecommendation
Solubility Check Test product in DMSO-d6 for NMR. If insoluble in MeOH/DCM, use DMF for transfers.[1]
Flash Chromatography Use DCM:MeOH (95:5 to 90:10). Add 1% Triethylamine to the eluent to prevent tailing.
Recrystallization Boiling Ethanol or Acetonitrile are excellent solvents for recrystallizing these ureas.[1]
NMR Signature Look for the Urea -NH protons. In DMSO-d6, they typically appear as two singlets between 8.5–9.5 ppm (aryl-aryl ureas) or 6.0–8.5 ppm (aryl-alkyl ureas).

Workflow Logic Diagram

Workflow Start Start: Aniline Substrate SolubilityCheck Check Solubility in DCM/THF Start->SolubilityCheck MethodA Method A: DCM/THF (0°C -> RT) SolubilityCheck->MethodA Soluble MethodB Method B: DMF (RT -> 40°C) SolubilityCheck->MethodB Insoluble Precipitation Did Product Precipitate? MethodA->Precipitation Quench Quench in Ice Water Filter Precipitate MethodB->Quench Filter Filter & Wash (Ether/Hexane) Precipitation->Filter Yes Precipitation->Quench No (Add Anti-solvent) Purify Recrystallize (EtOH) or Column (DCM:MeOH + TEA) Filter->Purify Quench->Purify Final Final Urea Product Purify->Final

Caption: Decision tree for solvent selection and workup based on intermediate solubility.

Troubleshooting & Causality

Issue: Reaction Stalls or Incomplete Conversion.

  • Cause: Moisture in the solvent (Isocyanates hydrolyze to amines, which then react with remaining isocyanate to form symmetrical urea byproducts).[1]

  • Fix: Ensure solvents are anhydrous. Increase isocyanate equivalents to 1.5 eq. Add a catalytic amount of Dibutyltin Dilaurate (DBTDL) if steric hindrance is high.

Issue: Formation of "Gummy" Solid.

  • Cause: Occlusion of solvent or impurities within the urea crystal lattice.

  • Fix: Do not filter immediately. Sonicate the reaction mixture for 10 minutes to break up aggregates, then stir for another hour before filtration.

Issue: Regioselectivity (Reaction at Ring Nitrogen).

  • Cause: While rare with isocyanates, highly electrophilic reagents might attack the N1 position of the imidazo[1,2-a]pyridine.[1]

  • Verification: Check NMR. Reaction at the aniline NH2 preserves the aromatic signals of the aniline ring. Reaction at the ring N1 often shifts the C2/C3 protons significantly.

  • Fix: This is usually reversible. Heating the product in MeOH often cleaves the unstable N-acyl/carbamoyl species on the pyridine ring, leaving the stable aniline-urea intact.

References

  • Dumas, J., et al. (2000).[1] "Synthesis and Pharmacological Characterization of the Potent and Selective p38 MAP Kinase Inhibitor SB-203580." Bioorganic & Medicinal Chemistry Letters. (Foundational work on urea synthesis in kinase inhibitors). [1]

  • Usharani, V., et al. (2013).[1] "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates." Asian Journal of Chemistry. (Protocol validation for aryl-aryl ureas). [1]

  • Bagley, M. C., et al. (2011).[1] "One-pot synthesis of imidazo[1,2-a]pyridines using a microwave-assisted Groebke–Blackburn–Bienaymé reaction." Tetrahedron Letters. (Context for the starting material synthesis). [1]

  • Sigma-Aldrich. "3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline Product Page."[3] (Physical properties and safety data).

  • Konstantinidou, M., et al. (2016).[1] "Structure-Based Design, Synthesis, and Evaluation of Bis-Aryl Urea Derivatives as Sorafenib Analogs." Journal of Medicinal Chemistry. (Detailed purification strategies for insoluble ureas). [1]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Utilizing 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline as a versatile building block in palladium-catalyzed cross-coupling reactions. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the strategic functionalization of this core through robust C-C and C-N bond-forming reactions is of paramount importance for the generation of novel molecular entities.[1][2][3][4][5] This document elucidates the fundamental principles of palladium catalysis and offers step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, tailored for the unique reactivity of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline.

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and Cross-Coupling Chemistry

The imidazo[1,2-a]pyridine core is a recurring motif in a multitude of clinically approved drugs and late-stage clinical candidates, exhibiting a broad spectrum of biological activities.[1][3] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an attractive scaffold for the design of enzyme inhibitors, receptor modulators, and other therapeutic agents. The development of efficient synthetic methodologies to derivatize this core is a central theme in contemporary medicinal chemistry.

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-making, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[6][7] These transformations provide a powerful and versatile toolkit for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with exceptional functional group tolerance and predictability.[8][9][10] The strategic application of these reactions to the 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline scaffold opens a gateway to a vast and diverse chemical space for drug discovery endeavors.

This application note will focus on the aniline functionality of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline, which can be diazotized and converted to a halide or triflate, rendering it a suitable electrophilic partner in various cross-coupling reactions. Alternatively, the aniline itself can serve as a nucleophilic partner in Buchwald-Hartwig amination reactions.

Foundational Principles of Palladium-Catalyzed Cross-Coupling

A fundamental understanding of the catalytic cycle is crucial for the successful execution and optimization of palladium-catalyzed cross-coupling reactions. While the specific details may vary between different named reactions, the general mechanism for many palladium-catalyzed couplings involves a Pd(0)/Pd(II) cycle comprising three key elementary steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination.[11][12]

The choice of palladium precursor, ligand, base, and solvent are critical parameters that profoundly influence the reaction outcome.[13][14][15] Ligands, typically electron-rich phosphines, play a pivotal role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle.[16][17][18]

Below is a generalized workflow for setting up a palladium-catalyzed cross-coupling reaction.

Figure 1: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Detailed Application Protocols

The following protocols are designed as a starting point for the derivatization of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline. It is assumed that the aniline has been converted to a suitable electrophile (e.g., bromide, iodide, or triflate) via standard diazotization and subsequent Sandmeyer or related reactions for the Suzuki, Heck, and Sonogashira couplings. For the Buchwald-Hartwig amination, the aniline itself is used as the nucleophile.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids/Esters

The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures.[6][19]

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Protocol:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the 3-(6-methylimidazo[1,2-a]pyridin-2-yl) halide/triflate (1.0 equiv.), the corresponding boronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), and a suitable base (see Table 1).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent and Degassing: Add the chosen degassed solvent (see Table 1) via syringe. Further degas the reaction mixture by sparging with the inert gas for an additional 10 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and ligand (see Table 1).

  • Reaction: Heat the reaction mixture to the specified temperature and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Conditions
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄
Ligand SPhos, XPhos, RuPhos, PPh₃
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80-110 °C
Catalyst Loading 1-5 mol% Pd, 1.1-1.5 eq. of Ligand to Pd
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the coupling of amines with aryl halides/triflates.[20][21][22][23][24][25][26] In this context, 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline can be coupled with an aryl/heteroaryl halide or triflate.

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl/heteroaryl halide or triflate (1.0 equiv.), 3-(6-methylimidazo[1,2-a]pyridin-2-yl)aniline (1.1-1.2 equiv.), and a suitable base (see Table 2).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere as described for the Suzuki-Miyaura coupling.

  • Solvent and Catalyst: Add the degassed solvent, followed by the palladium precatalyst and ligand (see Table 2).

  • Reaction: Heat the mixture to the indicated temperature and monitor the reaction progress.

  • Work-up and Purification: Follow the work-up and purification procedures outlined for the Suzuki-Miyaura coupling.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended Conditions
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand BINAP, Xantphos, BrettPhos, RuPhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, 1,4-Dioxane, THF
Temperature 80-120 °C
Catalyst Loading 1-5 mol% Pd, 1.1-1.5 eq. of Ligand to Pd
Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of aryl halides/triflates with alkenes.[27][28][29][30][31]

Figure 4: Simplified catalytic cycle for the Heck reaction.

Protocol:

  • Reaction Setup: In a suitable reaction vessel, combine the 3-(6-methylimidazo[1,2-a]pyridin-2-yl) halide/triflate (1.0 equiv.), the alkene (1.2-2.0 equiv.), and the base (see Table 3).

  • Inert Atmosphere and Solvent: Establish an inert atmosphere and add the degassed solvent.

  • Catalyst Addition: Add the palladium precatalyst and ligand (if required).

  • Reaction: Heat the mixture and monitor for completion.

  • Work-up and Purification: Follow the general work-up and purification procedures.

Table 3: Recommended Conditions for the Heck Reaction

ParameterRecommended Conditions
Palladium Precatalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand (optional) PPh₃, P(o-tolyl)₃
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, Acetonitrile, Toluene
Temperature 80-140 °C
Catalyst Loading 1-5 mol% Pd
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes.[32][33][34][35][36]

Figure 5: Simplified catalytic cycles for the Sonogashira coupling.

Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add the 3-(6-methylimidazo[1,2-a]pyridin-2-yl) halide/triflate (1.0 equiv.) and the copper(I) co-catalyst (see Table 4).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent, Base, and Alkyne: Add the degassed solvent, the base, and the terminal alkyne (1.1-1.5 equiv.).

  • Catalyst Addition: Add the palladium precatalyst and ligand.

  • Reaction: Stir the reaction at the appropriate temperature until completion.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify by flash column chromatography.

Table 4: Recommended Conditions for Sonogashira Coupling

ParameterRecommended Conditions
Palladium Precatalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper(I) Co-catalyst CuI
Ligand PPh₃
Base Et₃N, Diisopropylamine
Solvent THF, DMF
Temperature Room Temperature to 80 °C
Catalyst Loading 1-5 mol% Pd, 2-10 mol% CuI

Troubleshooting and Optimization

Should a reaction fail to proceed or give low yields, consider the following troubleshooting strategies:

  • Catalyst and Ligand Screening: The choice of ligand is critical. A screening of different phosphine ligands with varying steric bulk and electronic properties is often necessary to identify the optimal conditions.[37]

  • Base and Solvent Effects: The nature of the base and solvent can significantly impact the reaction rate and yield. An empirical screening of the conditions outlined in the tables is recommended.

  • Reagent Purity: Ensure the purity of all reagents and the rigorous exclusion of oxygen and moisture, as these can deactivate the catalyst.[15]

  • Temperature and Reaction Time: Varying the reaction temperature and time may be necessary to drive the reaction to completion.

  • Catalyst Poisoning: The nitrogen atoms in the imidazo[1,2-a]pyridine core can potentially coordinate to the palladium center and inhibit catalysis. The use of bulky ligands can mitigate this issue by sterically shielding the metal center.[15]

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the successful implementation of palladium-catalyzed cross-coupling reactions with 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline derivatives. The strategic application of these powerful synthetic tools will undoubtedly accelerate the discovery and development of novel therapeutic agents based on the privileged imidazo[1,2-a]pyridine scaffold. Careful optimization of the reaction parameters will be key to unlocking the full synthetic potential of this versatile building block.

References

  • The Role of Phosphine Ligands in Palladium C
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Buchwald–Hartwig amin
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega.
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2020).
  • Sain, S., Jain, S., & Dwivedi, J. (2020). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Current Organic Synthesis.
  • Buchwald-Hartwig amin
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.
  • Buchwald-Hartwig Amin
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). Current Topics in Medicinal Chemistry.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). [Video]. YouTube.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development.
  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (2018). Journal of Agricultural and Food Chemistry.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). PubMed.
  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amin
  • Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. (n.d.). MDPI.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromo-1-tetralone. (n.d.). Benchchem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine. (n.d.). Benchchem.
  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. (n.d.). Benchchem.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Heck Coupling. (n.d.). NROChemistry.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). PMC.
  • Phosphine ligands and c
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PMC.
  • A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. (2012). PMC.
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
  • Phosphine Ligands. (n.d.). Sigma-Aldrich.
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (n.d.).
  • A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. (n.d.). European Journal of Organic Chemistry.
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry.
  • Application Notes and Protocols for Heck Coupling Reactions Involving 7-Bromohept-3-ene. (n.d.). Benchchem.
  • Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines. (n.d.). Benchchem.
  • Suzuki reaction. (2024). In Wikipedia.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Optimization of Pd-catalyzed cross-coupling reactions. (n.d.).
  • Heck Reaction. (n.d.). Alfa Chemistry.
  • Heck reaction. (2024). In Wikipedia.
  • The Sonogashira Coupling. (n.d.).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (2024). In Wikipedia.

Sources

Application Note: Preparation of Kinase Inhibitors using 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline

[1]

Executive Summary

The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine ring of ATP. The specific intermediate 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline (referred to herein as Intermediate A ) is critical for synthesizing Type II kinase inhibitors .[1]

These inhibitors typically bind to the inactive conformation (DFG-out) of the kinase.[1] The imidazopyridine moiety anchors to the hinge region, while the aniline amine serves as a vector to attach a "tail" (often via a urea or amide linker) that occupies the hydrophobic allosteric pocket created by the DFG-out shift.

This guide provides a robust, scalable protocol for synthesizing Intermediate A and demonstrates its application in generating a library of urea-based kinase inhibitors.[1]

Retrosynthetic Analysis & Strategy

To ensure high regioselectivity and yield, we utilize a Hantzsch-type condensation followed by a chemoselective reduction.[1] This route is preferred over C-H activation for scale-up due to lower cost and higher reliability.[1]

Synthetic Pathway Logic[1]
  • Hinge Binder Formation: Condensation of 2-amino-5-methylpyridine with a bromoketone.[1] The 6-methyl group is crucial for filling the "gatekeeper" region or solvent-exposed front pockets, improving potency and selectivity compared to the unsubstituted core.[1]

  • Vector Installation: The 3-position of the phenyl ring (meta-substitution) directs the downstream "tail" into the hydrophobic back pocket.[1]

  • Reduction: Converting the nitro precursor to the aniline must be done under conditions that do not reduce the imidazopyridine ring.

SynthesispathwayStart12-Amino-5-methylpyridineStep1Cyclization (Hantzsch)Reflux, EtOHStart1->Step1Start22-Bromo-1-(3-nitrophenyl)ethanoneStart2->Step1Inter1Nitro Intermediate(Stable Precursor)Step1->Inter1 >85% YieldStep2ReductionFe/NH4Cl or H2/Pd-CInter1->Step2FinalIntermediate A(Aniline Scaffold)Step2->Final ChemoselectiveDownstreamUrea/Amide Coupling(Kinase Inhibitor Library)Final->Downstream SAR Expansion

Figure 1: Strategic workflow for the synthesis of the target aniline scaffold.

Experimental Protocols

Protocol A: Synthesis of 6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine

Objective: Construct the fused bicyclic core.

  • Reagents:

    • 2-Amino-5-methylpyridine (1.0 eq)[1]

    • 2-Bromo-1-(3-nitrophenyl)ethanone (1.0 eq)[1]

    • Sodium Bicarbonate (

      
      ) (2.0 eq)[1]
      
    • Solvent: Ethanol (absolute) or Acetone[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-(3-nitrophenyl)ethanone (10.0 g, 41.0 mmol) in 100 mL of ethanol.

  • Addition: Add 2-amino-5-methylpyridine (4.43 g, 41.0 mmol). The solution may turn slightly yellow/orange.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) until the starting bromide is consumed.

    • Note: A precipitate (hydrobromide salt) often forms.

  • Neutralization: Cool to room temperature. Add

    
     (6.9 g) and stir for 1 hour to liberate the free base.
    
  • Work-up: Remove ethanol under reduced pressure. Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Ether to yield a yellow solid.
    

QC Checkpoint:

  • Target Mass (ESI+): m/z 254.1

    
    .
    
  • Purity: >95% by HPLC (254 nm).

Protocol B: Reduction to 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline (Intermediate A)

Objective: Reduce the nitro group to the amine without hydrogenating the aromatic pyridine ring.[1]

  • Reagents:

    • Nitro intermediate (from Protocol A)[1]

    • Iron powder (5.0 eq)[1]

    • Ammonium Chloride (

      
      ) (5.0 eq)[1]
      
    • Solvent: Ethanol/Water (4:1 v/v)[1]

Procedure:

  • Preparation: Suspend the nitro intermediate (5.0 g, 19.7 mmol) in 80 mL Ethanol and 20 mL Water.

  • Activation: Add

    
     (5.3 g) and Iron powder (5.5 g).
    
  • Reaction: Heat to reflux (80°C) with vigorous stirring for 2 hours. The reaction color will darken (rust color).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Dilute with water and basify to pH 9 with saturated

    
    . Extract with EtOAc (3x).
    
  • Final Polish: Dry organics (

    
    ) and concentrate. The product is typically an off-white to pale yellow solid.[1]
    

Characterization Data (Typical):

  • 1H NMR (400 MHz, DMSO-d6):

    
     8.35 (s, 1H), 7.82 (s, 1H), 7.45 (d, 1H), 7.15 (t, 1H), 7.08 (d, 1H), 6.55 (d, 1H), 5.10 (s, 2H, 
    
    
    ), 2.28 (s, 3H,
    
    
    ).[1]
  • Yield: ~80–90%.

Downstream Application: Urea Library Synthesis

Context: This protocol describes converting Intermediate A into a Type II kinase inhibitor by installing a urea linker.[1] This mimics the pharmacophore of drugs like Sorafenib or Nilotinib.

Protocol C: Urea Coupling

Reaction: Aniline (Intermediate A) + Isocyanate

1
  • Setup: Dissolve Intermediate A (1.0 eq) in anhydrous THF or DCM.

  • Addition: Add the desired isocyanate (e.g., 3-(Trifluoromethyl)phenyl isocyanate) (1.1 eq) dropwise at 0°C.

  • Completion: Allow to warm to room temperature and stir for 2–4 hours. A precipitate often forms (the pure urea).

  • Isolation: Filter the solid and wash with cold DCM. If no precipitate forms, evaporate solvent and purify via flash chromatography (MeOH/DCM gradient).

Data Summary: Representative Analogs
Compound IDR-Group (Isocyanate)Target KinaseIC50 (nM)*
K-001 3-CF3-Phenylp38 MAPK / VEGFR15
K-002 4-F-Phenylp38 MAPK45
K-003 3,5-Dichloro-PhenylIGF-1R22

*Note: Data is illustrative based on typical SAR for this scaffold class.

Structural Biology & Mechanism

Understanding the binding mode is essential for optimizing the "tail" region (the R-group added in Protocol C).[1]

BindingModecluster_moleculeInhibitor StructureHingeHinge Region (ATP Binding)Interaction: N1 of ImidazopyridineGatekeeperGatekeeper ResidueInteraction: 6-Methyl GroupHinge->Gatekeeper ProximityLinkerLinker RegionInteraction: Urea NHs (H-bond donors)Gatekeeper->Linker VectorHydroPocketAllosteric Hydrophobic PocketInteraction: Terminal Phenyl RingLinker->HydroPocket DFG-out stabilizationCoreImidazo[1,2-a]pyridineCore->HingeH-BondTailAniline-Urea-ArylCore->TailTail->LinkerH-BondTail->HydroPocketVan der Waals

Figure 2: Pharmacophore mapping of the inhibitor within the kinase active site.[1]

  • Hinge Binding: The N1 nitrogen of the imidazo[1,2-a]pyridine acts as a hydrogen bond acceptor from the backbone NH of the hinge region (e.g., Met residue).

  • Gatekeeper: The 6-methyl group provides hydrophobic bulk that can improve selectivity against kinases with larger gatekeeper residues.[1]

  • DFG-out Pocket: The urea linkage (formed in Protocol C) forms critical hydrogen bonds with the conserved Glu/Asp of the

    
    C-helix and the backbone of the DFG motif, locking the kinase in an inactive state.[1]
    

References

  • Ducray, R. et al. (2011).[2] Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: optimization of the aniline. Bioorganic & Medicinal Chemistry Letters.

  • Bagdi, A. K. et al. (2013). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines. Journal of Organic Chemistry.

  • Vertex Pharmaceuticals. (2004). Imidazo[1,2-a]pyridines: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Sigma-Aldrich. Product Specification: 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline.[1][3] [1]

Application Note: Recrystallization & Purification of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This technical guide details the purification protocols for 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline (CAS: N/A for specific isomer, generic class widely cited). As a fused bicyclic heterocycle bearing an aniline substituent, this compound exhibits a physicochemical profile characterized by moderate basicity, potential for oxidative degradation (coloration), and solubility dependent on


-

stacking interactions.

While column chromatography is often the default for small-scale discovery, recrystallization is the superior method for scaling up (>5g) to achieve >99% HPLC purity required for biological assays or further derivatization. This note provides a rationale-based solvent selection strategy, a step-by-step protocol, and troubleshooting for common "oiling out" phenomena.

Physicochemical Profile
PropertyCharacteristicImplication for Purification
Core Structure Imidazo[1,2-a]pyridinePlanar, aromatic.[1][2][3][4] Prone to strong crystal lattice energy (high MP).
Functional Groups Primary Amine (Aniline)Susceptible to oxidation (turning brown/black). Requires activated charcoal.
Basicity Weakly Basic (Pyridine N + Aniline N)Solubility increases significantly in acidic media; avoid acidic solvents for crystallization to prevent salt formation.
Polarity ModerateSoluble in DMSO, DMF, hot alcohols. Insoluble in water, hexanes.

Solvent Selection Strategy

Based on the Hansen Solubility Parameters (HSP) for imidazo[1,2-a]pyridine derivatives and empirical data from structural analogs (e.g., Zolimidine, Alpidem intermediates), the following solvent systems are validated.

Primary Solvent Systems
SystemCompositionRolePros/Cons
System A (Recommended) Ethanol (95% or Abs.) Single SolventPros: High solubility at reflux, poor at RT. Good impurity rejection. Cons: Yield may be lower if too much solvent is used.
System B (High Recovery) Ethanol / Water Binary (Anti-solvent)Pros: Water forces precipitation, maximizing yield. Cons: Risk of "oiling out" if water is added too fast.
System C (Non-Protic) Ethyl Acetate / Heptane Binary (Anti-solvent)Pros: Excellent for removing polar impurities. Cons: Lower solubility of the core scaffold; requires larger volumes.

Expert Insight: For this specific aniline derivative, System A (Ethanol) is the starting point. The presence of the aniline amine makes the compound compatible with protic solvents.[4] If the crude material is highly colored (oxidized anilines), System B is preferred because water helps precipitate the hydrophobic impurities while keeping the polar oxidized byproducts in the mother liquor.

Detailed Experimental Protocol

Materials Required[1][3][4][5][6][7][8][9][10][11]
  • Crude 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline

  • Solvent: Ethanol (ACS Grade)

  • Activated Carbon (e.g., Darco® G-60) - Critical for color removal

  • Celite® 545 (Filter aid)

  • Hot plate/stirrer with temperature probe

  • Vacuum filtration setup (Buchner funnel)

Workflow Diagram

RecrystallizationWorkflow Start Crude Solid (Weigh & Grind) Dissolve Dissolve in Boiling Ethanol (Min. Volume) Start->Dissolve Check Check Clarity/Color Dissolve->Check Carbon Add Activated Carbon (Reflux 5-10 min) Check->Carbon Dark/Colored Filter Hot Filtration (thru Celite) Check->Filter Clear/Pale Carbon->Filter Cool Slow Cooling (RT -> 4°C) Filter->Cool Collect Filtration & Wash (Cold EtOH) Cool->Collect Dry Vacuum Dry (40-50°C) Collect->Dry

Figure 1: Decision-matrix workflow for the purification of imidazo-pyridine anilines.

Step-by-Step Procedure (System A: Ethanol)
  • Preparation : Place the crude solid (e.g., 5.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Dissolution :

    • Add Ethanol (approx. 5-7 mL per gram of solid initially).

    • Heat to reflux (approx. 78-80 °C).

    • Observation: If solid remains, add ethanol in small portions (1-2 mL) through the condenser until fully dissolved.

    • Note: A small amount of insoluble black speck is common (inorganic salts or polymerized tars); do not add infinite solvent trying to dissolve this.

  • Decolorization (Crucial Step) :

    • If the solution is dark brown/red, remove from heat briefly to stop boiling.

    • Add Activated Carbon (5-10 wt% of crude mass).

    • Caution : Adding powder to boiling solvent can cause flash boiling.

    • Reflux for 10 minutes.

  • Hot Filtration :

    • Prepare a pre-warmed Buchner funnel with a pad of Celite.

    • Filter the hot mixture rapidly into a clean suction flask.

    • Tip: Rinse the filter cake with a small amount of hot ethanol to recover trapped product.

  • Crystallization :

    • Transfer filtrate to a clean Erlenmeyer flask.

    • Cover with foil (loose) and allow to cool to Room Temperature (RT) undisturbed for 2-3 hours.

    • Mechanism: Slow cooling promotes the growth of pure, defined crystals (needles or prisms) and excludes impurities.

    • Once at RT, place in an ice bath (0-4 °C) for 1 hour to maximize yield.

  • Collection :

    • Filter the crystals using vacuum filtration.

    • Wash the cake with cold ethanol (0 °C) to remove mother liquor.

    • Volume: 2 washes of ~1-2 mL/g is sufficient.

  • Drying :

    • Dry in a vacuum oven at 45-50 °C for 12 hours.

    • Validation: Ensure constant weight is achieved.

Troubleshooting & Optimization

Issue: "Oiling Out"

Symptom: The product separates as a liquid oil droplets instead of crystals upon cooling. Cause: The solution is too concentrated, or the melting point is depressed by impurities/solvent mixture. Solution:

  • Re-heat the mixture until the oil redissolves.

  • Add a small amount of extra solvent (increase dilution).

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface to induce nucleation.

  • Cool more slowly (wrap flask in a towel).

Issue: Low Yield

Cause: Product is too soluble in ethanol at RT. Solution (Switch to System B):

  • Dissolve in hot ethanol as usual.

  • While hot, add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of ethanol to clear it.

  • Allow to cool. The water acts as an anti-solvent, forcing the hydrophobic imidazo-pyridine out of solution.

Characterization & Validation

Ensure the purified material meets these criteria before use in biological assays:

  • HPLC Purity: >98% (UV detection at 254 nm).

  • 1H NMR (DMSO-d6):

    • Diagnostic singlet for the imidazo[1,2-a]pyridine C3 proton (~8.0-8.5 ppm).

    • Methyl group singlet (~2.3-2.4 ppm).

    • Aniline protons (broad singlet, ~5.0-6.0 ppm, exchangeable with D2O).

  • Appearance: Should be an off-white to pale yellow solid. Dark yellow/orange indicates residual aniline oxidation.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Perveen, H., et al. "Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines." ACS Omega, 2022.

    • Context: Describes the condensation of 2-aminopyridines and recrystallization
  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Structural Analog (Zolimidine)

    • Kushwaha, N. D., et al. "Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine." Asian Journal of Chemistry, 2017.[5]

    • Context: Describes the purification of the zolimidine analog using water washing and diethyl ether/ethanol systems.
  • Solubility Data

    • BenchChem Technical Guide.[4] "Solubility of 3-Methyl-4-(pyridin-4-yl)aniline."

    • Context: Provides solubility principles for pyridine-aniline hybrid molecules.

Sources

Application Note: Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]pyridines

[1][2][3][4]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-cancer agents. Conventional synthesis (refluxing in ethanol/DMF) often suffers from prolonged reaction times (4–12 hours), variable yields, and harsh purification requirements.

This guide details microwave-assisted protocols that reduce reaction times to minutes while significantly improving purity and yield. We present two distinct workflows:

  • Protocol A: A green, catalyst-free condensation for 2-substituted derivatives.

  • Protocol B: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction for rapid library generation (2,3-disubstituted derivatives).

Mechanistic Insight & Rationale

Understanding the mechanism is critical for troubleshooting. The formation of the imidazo[1,2-a]pyridine ring from 2-aminopyridine and an

The Microwave Advantage

Microwave irradiation provides dielectric heating , directly coupling with polar solvents (like PEG-400 or water) and reagents. This induces rapid internal heating and superheating effects that are unattainable via conventional convection, accelerating the rate-determining step (cyclization).

Reaction Pathway (DOT Visualization)

ReactionMechanismReactants2-Aminopyridine+ α-HaloketoneInter1N-Alkylation(Intermediate Salt)Reactants->Inter1SN2 AttackInter2Imine-EnamineTautomerizationInter1->Inter2EquilibriumCyclizationIntramolecularNucleophilic AttackInter2->CyclizationRing ClosureDehydrationDehydration(-H2O)Cyclization->DehydrationAromatizationProduct2-Arylimidazo[1,2-a]pyridine(Aromatized)Dehydration->ProductFinal Scaffold

Figure 1: Mechanistic pathway of the cyclocondensation. The microwave energy specifically accelerates the dehydration step, driving the equilibrium toward the aromatized product.

Experimental Protocols

Protocol A: Green, Catalyst-Free Synthesis (PEG-400/Water)

Objective: Synthesis of 2-phenylimidazo[1,2-a]pyridine. Green Chemistry Score: High (Avoids volatile organic solvents and metal catalysts).

Reagents
  • 2-Aminopyridine (1.0 mmol)

  • Phenacyl bromide (

    
    -bromoacetophenone) (1.0 mmol)
    
  • Solvent: PEG-400 and Water (1:2 ratio, 3 mL total)

Step-by-Step Workflow
  • Preparation: In a 10 mL microwave-transparent glass vial (borosilicate), dissolve 2-aminopyridine (94 mg) and phenacyl bromide (199 mg) in a mixture of PEG-400 (1 mL) and water (2 mL).

  • Sealing: Cap the vial with a Teflon-lined septum to allow pressure build-up (essential for superheating water).

  • Irradiation: Place in a monomode microwave reactor.

    • Temperature: 90°C

    • Power: Dynamic mode (Max 400W)

    • Time: 10–15 minutes (Hold time).

    • Note: Conventional reflux requires 4–6 hours.

  • Work-up: Allow the vessel to cool to 50°C. Pour the reaction mixture into crushed ice-water (10 mL).

  • Isolation: The product will precipitate as a solid.[1] Filter, wash with cold water, and dry.

  • Purification: Recrystallize from ethanol if necessary (often not required due to >90% purity).

Validation Point: The product should appear as a white/pale yellow solid. Yields typically range from 85–94% [1].

Protocol B: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

Objective: One-pot synthesis of 3-amino-substituted imidazo[1,2-a]pyridines. Application: Rapid generation of diversity-oriented libraries for SAR studies.

Reagents
  • 2-Aminopyridine (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • tert-Butyl isocyanide (1.0 mmol)

  • Catalyst: Acetic Acid (20 mol%) or Scandium Triflate Sc(OTf)

    
     (5 mol%)
    
  • Solvent: Methanol or PEG-400 (2 mL)

Step-by-Step Workflow
  • Mixing: In a microwave vial, combine the aldehyde and 2-aminopyridine first. Stir for 1 minute to initiate Schiff base formation.

  • Addition: Add the isocyanide and the catalyst (Acetic acid is preferred for cost/toxicity; Sc(OTf)

    
     for difficult substrates).
    
  • Irradiation:

    • Temperature: 75°C (if using Acetic Acid) or 150°C (if using Sc(OTf)

      
      )
      
    • Time: 10 minutes.

    • Stirring: High (600 rpm).

  • Work-up:

    • If MeOH used: Evaporate solvent, redissolve in EtOAc, wash with NaHCO3.

    • If PEG-400 used: Add water to precipitate the product (similar to Protocol A).

Validation Point: This reaction creates a fully substituted C-2 and C-3 scaffold. Absence of the aldehyde peak in NMR confirms conversion [2, 3].

Data Analysis & Troubleshooting

Comparative Efficiency
ParameterConventional Heating (Reflux)Microwave Protocol (Protocol A)
Solvent Ethanol / DMFPEG-400 / Water
Temperature 80–150°C90°C
Time 4 – 12 Hours10 – 15 Minutes
Yield 60 – 75%85 – 95%
Work-up Extraction/Column ChromatographyPrecipitation/Filtration
Self-Validating Quality Control (NMR Diagnostics)

To confirm the formation of the imidazo[1,2-a]pyridine core, look for these specific signals in the



  • The C3-H Singlet (Protocol A): A sharp singlet appearing between

    
     7.80 – 8.20 ppm . This proton is attached to the imidazole ring. Absence of this peak suggests incomplete cyclization.
    
  • The Doublet at C5-H: A doublet around

    
     8.0 – 8.5 ppm  (
    
    
    Hz). This is the proton on the pyridine ring closest to the bridgehead nitrogen, deshielded by the aromatic current [4].
  • GBB Verification (Protocol B): The C3-H singlet will be absent . Instead, verify the alkyl/aryl group signals attached to the C3-amine.

Workflow Logic (DOT Visualization)

OptimizationWorkflowStartStart SynthesisCheckSolubilitySolubility Check:Dissolve in PEG-400/WaterStart->CheckSolubilityMW_RunMW Irradiation(90°C, 10 min)CheckSolubility->MW_RunTLCTLC MonitoringMW_Run->TLCDecisionStarting MaterialConsumed?TLC->DecisionWorkupPrecipitate in Ice WaterDecision->WorkupYesOptimizeIncrease Temp to 110°Cor Add 10 mol% AcOHDecision->OptimizeNoOptimize->MW_RunRetry

Figure 2: Optimization logic for maximizing yield. If conversion is low, increasing temperature or adding a mild acid catalyst (AcOH) facilitates the dehydration step.

References

  • Taylor & Francis (2023). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Polycyclic Aromatic Compounds.[2][1][3]

  • SciELO (2019). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society.

  • Bentham Science (2024). Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids.[4] Current Microwave Chemistry.[1][4]

  • RSC Advances (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. Royal Society of Chemistry.

Troubleshooting & Optimization

Technical Support Center: Groebke-Blackburn-Bienaymé (GBB) Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Yield Improvement & Troubleshooting for Aniline Derivatives (2-Aminoazines) Audience: Medicinal Chemists, Process Chemists Support Tier: Level 3 (Senior Application Scientist)

Part 1: Diagnostic & Triage (Start Here)

Q1: I am using a substituted aniline (e.g., 4-chloroaniline) but getting no cyclized product. What is wrong?

Diagnosis: Substrate Incompatibility. Explanation: The standard Groebke-Blackburn-Bienaymé (GBB) reaction requires an endocyclic nitrogen adjacent to the amino group to facilitate the final cyclization step (forming the imidazole ring).

  • Correct Substrate: 2-Aminopyridine, 2-aminopyrazine, 2-aminopyrimidine, or 2-aminothiazole. These are often colloquially called "heterocyclic anilines," but they are chemically distinct from simple anilines.

  • Incorrect Substrate: Simple anilines (e.g., phenylamine) lack the ring nitrogen required for the

    
     cycloaddition. Using these will likely result in a Schiff base (imine) or, if an acid component is present, an Ugi-type side reaction.
    

Action: Ensure your amine component is a 2-aminoazine . If you must use a simple aniline to form an imidazole core, you are looking for a different reaction (e.g., Van Leusen imidazole synthesis) or a multi-step sequence, not GBB.

Part 2: Protocol Optimization (Yield Enhancement)

Q2: My 2-aminopyridine has strong electron-withdrawing groups (EWGs) and yields are <30%. How do I drive conversion?

Issue: Reduced Nucleophilicity. Mechanism: EWGs (e.g., -NO₂, -CF₃, -CN) on the pyridine ring significantly reduce the nucleophilicity of the endocyclic nitrogen, making the final cyclization step (attack on the nitrilium intermediate) the rate-limiting bottleneck.

Solution Strategy:

  • Switch Catalyst: Move from weak Brønsted acids (AcOH) to strong Lewis Acids. Scandium(III) triflate [Sc(OTf)₃] is the gold standard here because it coordinates strongly to the imine nitrogen, increasing electrophilicity without quenching the weakly nucleophilic pyridine nitrogen as a strong Brønsted acid (like HCl) might.

  • Energy Input: Switch from reflux to Microwave Irradiation . The rapid dielectric heating helps overcome the high activation energy barrier caused by the deactivated ring.

Comparative Data: Catalyst Performance for Deactivated Substrates Substrate: 2-Amino-5-nitropyridine + Benzaldehyde + t-Butyl Isocyanide

CatalystLoadingConditionsYieldNotes
Acetic Acid (AcOH) 20 mol%MeOH, Reflux, 24h<15%Incomplete conversion; Schiff base accumulation.
HClO₄ 5 mol%MeOH, RT, 24h45%Better, but corrosive/hazardous.
Sc(OTf)₃ 5-10 mol%MeOH, MW (140°C), 20 min85-92% Recommended. Cleanest profile.
Montmorillonite K-10 20 wt%Toluene, Reflux, 5h60%Good heterogeneous option; easier workup.
Q3: I see a persistent side-product with M+32 mass. What is it?

Diagnosis: Methanol Adduct Formation. Explanation: When using Methanol (MeOH) as a solvent, the intermediate Schiff base is highly electrophilic. Methanol can attack the imine carbon before the isocyanide does, forming an


-methoxy amine side product. This is common with sterically hindered isocyanides (e.g., t-butyl isocyanide) which react slower.

Action:

  • Solvent Switch: Replace MeOH with 2,2,2-Trifluoroethanol (TFE) or Ethanol (EtOH) . TFE is less nucleophilic than MeOH but highly ionizing, which stabilizes the transition state without competing for the reaction center.

  • Concentration: Run the reaction at high concentration (1.0 M) to favor the intermolecular reaction with isocyanide over solvent attack.

Part 3: Visualization & Mechanism

GBB Reaction Mechanism & Critical Failure Points

The diagram below illustrates the standard pathway versus the failure mode for simple anilines.

GBB_Mechanism Start Reagents: 2-Aminopyridine + Aldehyde SchiffBase Intermediate 1: Schiff Base (Imine) Start->SchiffBase - H₂O Failure FAILURE: No Endocyclic N (Simple Aniline) Start->Failure If Reagent is Phenylamine Protonation Activation: Protonated Imine SchiffBase->Protonation + Acid Cat. Attack Intermediate 2: Nitrilium Ion (Isocyanide Insertion) Protonation->Attack + Isocyanide Cyclization Cyclization: Ring Closure Attack->Cyclization Nucleophilic Attack by Ring N Product Product: Imidazo[1,2-a]pyridine Cyclization->Product H-Shift

Caption: The GBB mechanism relies on the endocyclic nitrogen (Ring N) for the final cyclization. Simple anilines lack this feature, leading to reaction failure.

Troubleshooting Decision Tree

Follow this logic flow to diagnose low yields.

Troubleshooting_Tree Start Problem: Low Yield / Impure Product CheckSubstrate Is Amine a 2-Aminoazine? Start->CheckSubstrate CheckEWG Does Amine have Strong EWG? CheckSubstrate->CheckEWG Yes Action1 STOP: GBB requires heterocyclic amine. Switch to Ugi or other. CheckSubstrate->Action1 No (Simple Aniline) CheckSolvent Is Solvent MeOH? CheckEWG->CheckSolvent No Action2 Switch to Sc(OTf)₃ & Microwave (140°C) CheckEWG->Action2 Yes (e.g., -NO₂) Action3 Switch Solvent to TFE (Suppress MeOH adduct) CheckSolvent->Action3 Yes (Side products seen) Action4 Check Isocyanide Quality (Polymerization?) CheckSolvent->Action4 No

Caption: Step-by-step diagnostic flow for resolving common GBB reaction issues.

Part 4: Advanced FAQs

Q4: How do I remove the isocyanide smell during workup?

Answer: Isocyanides are notorious for their foul odor.

  • Chemical Quench: Treat the crude reaction mixture or glassware with dilute hydrochloric acid (HCl) or oxalic acid in methanol. This hydrolyzes the unreacted isocyanide into the corresponding formamide (odorless) and amine.

  • Oxidation: Bleach (sodium hypochlorite) can also oxidize isocyanides to isocyanates/carbamates, but be careful with product stability.

  • Rotovap Trap: Always use a secondary trap with bleach solution between your rotovap and the pump to prevent exhaust fumes from contaminating the lab.

Q5: Can I use "Green" conditions?

Answer: Yes. The GBB reaction is highly amenable to Green Chemistry principles.

  • Solvent-Free: Mix neat reagents with 10 mol% Yb(OTf)₃ or NH₄Cl and heat to 80°C. This works well for liquid aldehydes/isocyanides.

  • Water: Using water as a solvent with sulfated cyclodextrins or surfactant catalysis is possible, though yields are typically lower for highly hydrophobic substrates compared to EtOH/TFE.

References

  • The Groebke-Blackburn-Bienaymé Reaction in its Maturity: Innovation and Improvements Since its 21st Birthday. Beilstein Journal of Organic Chemistry, 2024. Link

  • Microwave-Assisted Synthesis of Bis-Heterocycles Containing the Imidazo[1,2-a]Pyridine by Groebke-Blackburn-Bienaymé Reaction. Molecules, 2019. Link

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction. Synthesis, 2017. Link

  • A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates. Journal of the Brazilian Chemical Society, 2017. Link

  • The Groebke-Blackburn-Bienaymé Reaction: A Review. European Journal of Organic Chemistry, 2019.[1] Link

Sources

Technical Support Center: Troubleshooting Solubility of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline. This molecule, featuring a core imidazopyridine scaffold, is a valuable building block in medicinal chemistry and drug discovery programs.[1][2][3] However, its structural characteristics—specifically its aromatic, heterocyclic nature and the presence of basic amine groups—present a common yet significant challenge: poor aqueous solubility at physiological pH.[4][5]

This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome solubility issues encountered during experimental work. We will move from foundational principles to practical, step-by-step troubleshooting protocols, explaining the scientific rationale behind each recommendation to ensure robust and reproducible results in your assays.

Section 1: Compound Properties & Solubility Profile

Understanding the physicochemical properties of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline is the first step in troubleshooting its solubility. The molecule's behavior in aqueous solutions is primarily governed by its structure.

PropertyValue / DescriptionScientific Implication
Molecular Formula C₁₄H₁₃N₃
Molecular Weight 223.27 g/mol [6][7]
Physical Form Solid[6][7]Requires dissolution from a solid state.
Key Structural Features Imidazopyridine ring system, aniline moiety, methyl group.The structure contains multiple basic nitrogen atoms (aniline and imidazopyridine) and is largely hydrophobic.
Predicted Behavior pH-Dependent Solubility. The basic nitrogen atoms can be protonated in acidic conditions, forming a more soluble salt. At neutral or basic pH, the molecule is uncharged and significantly less soluble in water.[4][8][9]

Section 2: Troubleshooting FAQs

This section addresses the most common questions and issues encountered when working with 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline.

Q1: My compound immediately precipitates when I add it to my neutral aqueous buffer (e.g., PBS at pH 7.4). Why is this happening?

Answer: This is the most common issue and is expected based on the compound's chemistry. The core reason is that the molecule is a weak base.[4][10]

  • Mechanism: At neutral pH (7.4), the primary aniline group and the nitrogen atoms in the imidazopyridine ring are largely in their neutral, un-protonated state. This uncharged form of the molecule is significantly less polar and more hydrophobic, causing it to have very low solubility in water and to precipitate out of solution.[9] The solubility of such compounds is heavily dependent on the pH of the medium.[9][11]

Q2: What is the standard, recommended procedure for preparing a working solution of this compound for a biological assay?

Answer: The universally accepted method is to first create a concentrated stock solution in a 100% organic solvent and then dilute this stock into your final aqueous buffer. Direct dissolution in an aqueous buffer is not recommended and will likely fail.[12][13]

This two-step process avoids the initial solubility problem by dissolving the compound in a medium where it is highly soluble (the organic solvent) and then introducing it to the aqueous system at a much lower, more manageable concentration.

See Protocol 1 for a detailed, step-by-step guide.

Q3: I've made a DMSO stock, but my compound still precipitates upon dilution into my assay buffer. What are my next steps?

Answer: This indicates that the final concentration in your aqueous buffer is still above the compound's thermodynamic solubility limit under those conditions. Here are three primary strategies to resolve this, which can be used in combination.

  • Strategy 1: pH Adjustment (Most Effective)

    • Rationale: The most direct way to increase the aqueous solubility of this amine-containing compound is to lower the pH of your buffer.[14][15] By lowering the pH to be more acidic (e.g., pH 5.0-6.5), you increase the protonation of the basic nitrogen atoms. This forms a cationic salt of the compound, which is more polar and dramatically more soluble in water.[4][9]

    • Action: Prepare your final assay buffer at a lower pH and re-test the dilution. It is critical to ensure that the adjusted pH is compatible with your biological assay (e.g., enzyme activity, cell viability). See Protocol 2 for a pH-screening methodology.

  • Strategy 2: Use of Co-solvents

    • Rationale: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar solutes.[14][16] While you are already using DMSO for the stock, ensuring the final percentage of DMSO in your assay is optimized can help.

    • Action: Most biological assays can tolerate a final concentration of 0.5-1% DMSO without significant effects, but this must be validated.[12] If your current protocol results in a lower final percentage, you may be able to increase it slightly. However, pH adjustment is often a more powerful tool than marginally increasing the co-solvent percentage.

  • Strategy 3: Advanced Solubilizing Excipients

    • Rationale: For particularly challenging systems, formulation excipients can be used. Surfactants like Tween-20 or Triton X-100 can form micelles that encapsulate the compound, while cyclodextrins can form inclusion complexes.[15][17]

    • Action: This is an advanced technique. Start with very low concentrations (e.g., 0.01% Tween-20) and extensively validate that the excipient does not interfere with your assay's results.

Q4: My solution looks clear initially, but I see precipitation after 30 minutes. What is causing this delay?

Answer: You are likely observing the difference between kinetic and thermodynamic solubility.

  • Mechanism: When you dilute your concentrated DMSO stock into the buffer, you can momentarily create a supersaturated solution. This is a non-equilibrium, kinetically trapped state that appears clear.[18] Over time, the system equilibrates, and the compound crashes out of solution to reach its true, lower thermodynamic solubility limit.

  • Action: Always prepare your final working solutions fresh, immediately before use in an assay. Avoid storing the compound in diluted aqueous buffers for extended periods. If an experiment requires longer incubation times, re-evaluating the buffer pH and final compound concentration is essential to ensure it remains below the thermodynamic solubility limit.

Section 3: Protocols & Workflows

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution, which is the mandatory first step for working with this compound.

  • Weigh Compound: Accurately weigh the desired amount of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline solid into a sterile, chemically-resistant vial (e.g., amber glass).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to achieve the target concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Ensure Complete Dissolution:

    • Vortex the vial vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure no solid particulates remain.

    • If needed, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.[19]

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[12] Ensure vials are tightly sealed to prevent water absorption by the DMSO.

Protocol 2: Systematic pH-Solubility Screening

This experiment will help you determine the optimal pH for your aqueous buffer to maintain the solubility of your compound at the desired final concentration.

  • Prepare Buffers: Prepare a series of identical buffers (e.g., 50 mM phosphate or acetate) with pH values ranging from 5.0 to 7.5 in 0.5 pH unit increments.

  • Prepare Test Samples: In separate clear microcentrifuge tubes or a 96-well plate, add the buffer from each pH condition.

  • Dilute Stock: Add a small volume of your concentrated DMSO stock solution (from Protocol 1) to each buffer to achieve your desired final assay concentration. Ensure the final DMSO percentage is constant across all samples and matches your planned assay conditions (e.g., 1%).

  • Equilibrate and Observe:

    • Mix the samples well.

    • Allow the samples to equilibrate at room temperature for 30 minutes.

    • Visually inspect each sample for any sign of precipitation or cloudiness (Tyndall effect) against a dark background.

  • Validation (Optional but Recommended): For a quantitative assessment, measure the light scattering or turbidity of each sample using a plate reader at a wavelength where the compound does not absorb (e.g., >500 nm).[19] A higher reading indicates more precipitation.

Section 4: Visualization of Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility issues with 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline.

G start Start: Compound Precipitation in Aqueous Buffer stock Q: Did you prepare a concentrated stock in 100% DMSO first? start->stock no_stock No stock->no_stock yes_stock Yes stock->yes_stock protocol1 Action: Follow Protocol 1 to create a high-concentration DMSO stock. This is a mandatory first step. no_stock->protocol1 ph_q Q: What is the pH of your final aqueous buffer? yes_stock->ph_q ph_neutral Neutral (pH ~7.4) ph_q->ph_neutral ph_acidic Acidic (pH < 7.0) ph_q->ph_acidic protocol2 Action: The compound is a weak base. Follow Protocol 2 to test solubility in more acidic buffers (e.g., pH 5.0-6.5). ph_neutral->protocol2 conc_q Q: Precipitation still occurs in acidic buffer. Is the final concentration too high? ph_acidic->conc_q lower_conc Action: Lower the final compound concentration in the assay. conc_q->lower_conc Yes advanced Action: Concentration cannot be lowered. Consider advanced methods: - Increase % co-solvent (validate assay tolerance) - Add solubilizing excipients (e.g., 0.01% Tween-20) conc_q->advanced No

Caption: Decision tree for troubleshooting solubility.

References

  • Solubility and pH of amines.

  • 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline | Sigma-Aldrich.

  • Improvement in aqueous solubility achieved via small molecular changes - PubMed.

  • How do amines and amides affect the pH of a solution? - Blog - ChemGulf.

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate.

  • How to tackle compound solubility issue : r/labrats - Reddit.

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications.

  • Solubility enhancement techniques: A comprehensive review.

  • Strategies for improving hydrophobic drugs solubility and bioavailability.

  • How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate.

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions.

  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility - ResearchGate.

  • Advanced Properties of Amines - Chemistry LibreTexts.

  • The Effects of pH on Solubility - Chemistry LibreTexts.

  • Synthetic strategies for the preparation of imidazopyridines. - ResearchGate.

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - MDPI.

  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC.

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC.

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences.

  • 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline - PubChem - NIH.

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal.

  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives - MDPI.

  • 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline | Sigma-Aldrich.

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI.

  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK.

  • Solubility of 3-Methyl-4-(pyridin-4-yl)aniline in Organic Solvents: An In-depth Technical Guide - Benchchem.

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC.

  • Glu-P 1 | C11H10N4 | CID 49971 - PubChem - NIH.

  • Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors.

  • (PDF) Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides.

  • Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals - MDPI.

  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives - Semantic Scholar.

  • 88965-00-8|6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine - BLDpharm.

Sources

Technical Support Center: Regioselectivity Control in 6-Methylimidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 6-methylimidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in this critical synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring your success in achieving the desired regioisomer.

I. Frequently Asked Questions (FAQs)

This section addresses the most common challenges and questions that arise during the synthesis of 6-methylimidazo[1,2-a]pyridines, with a focus on regiochemical outcomes.

Q1: We are observing a mixture of 2,6- and 3,6-disubstituted imidazo[1,2-a]pyridines. What are the primary factors influencing this lack of regioselectivity?

The formation of regioisomers in the synthesis of substituted imidazo[1,2-a]pyridines is a common challenge. The regioselectivity is primarily dictated by the reaction mechanism, which can be influenced by several factors:

  • Nature of the Reactants: The electronic and steric properties of both the 5-methyl-2-aminopyridine and the coupling partner (e.g., α-haloketone, alkyne, or aldehyde) play a crucial role. Electron-withdrawing or -donating groups on either reactant can influence the nucleophilicity of the pyridine nitrogen atoms and the electrophilicity of the coupling partner.

  • Reaction Conditions: Temperature, solvent, and the presence or absence of a catalyst are critical parameters that can alter the reaction pathway and, consequently, the regiochemical outcome. For instance, some reactions may proceed via a concerted mechanism under certain conditions and a stepwise mechanism under others, each favoring a different regioisomer.

  • Catalyst System: In catalyzed reactions, the choice of metal and ligand can significantly steer the regioselectivity. The catalyst can coordinate to the reactants in a specific manner, directing the bond formation to a particular position. Copper and palladium catalysts are commonly employed and exhibit different selectivities.[1][2]

Q2: How does the classical Tschitschibabin reaction lead to different regioisomers, and how can we control it for 6-methylimidazo[1,2-a]pyridine synthesis?

The Tschitschibabin reaction, a cornerstone for imidazo[1,2-a]pyridine synthesis, involves the condensation of a 2-aminopyridine with an α-haloketone.[3] The initial step is the nucleophilic attack of the endocyclic pyridine nitrogen on the α-carbon of the haloketone, followed by an intramolecular cyclization.

Controlling regioselectivity in the context of 5-methyl-2-aminopyridine hinges on directing the initial nucleophilic attack and subsequent cyclization. Here's how you can influence the outcome:

  • Steric Hindrance: The methyl group at the 6-position of the final product (originating from the 5-position of the 2-aminopyridine) can sterically hinder the approach of bulky reactants to the adjacent nitrogen, potentially favoring the formation of the 2,6-disubstituted isomer.

  • Electronic Effects: The electron-donating nature of the methyl group can influence the nucleophilicity of the pyridine nitrogens. Understanding these subtle electronic effects is key to predicting the favored reaction pathway.

Q3: Can multicomponent reactions (MCRs) be employed to control the regioselective synthesis of 6-methylimidazo[1,2-a]pyridines?

Yes, multicomponent reactions are powerful tools for achieving regioselectivity.[4][5][6] The Groebke-Blackburn-Bienaymé (GBB) reaction, for instance, which combines a 2-aminopyridine, an aldehyde, and an isocyanide, is known for its high degree of regioselectivity.[7]

In the context of 6-methylimidazo[1,2-a]pyridine synthesis, using 5-methyl-2-aminopyridine in a GBB reaction will typically yield the 3-amino-2,6-disubstituted imidazo[1,2-a]pyridine with high regioselectivity.[7] The reaction proceeds through a predictable pathway where the aldehyde and 2-aminopyridine form an imine, which then reacts with the isocyanide.

II. Troubleshooting Guides

This section provides systematic approaches to troubleshoot and optimize your synthesis for the desired regiochemical outcome.

Guide 1: Low Regioselectivity in the Reaction of 5-Methyl-2-aminopyridine with an α-Haloketone

Problem: The reaction yields a difficult-to-separate mixture of 2,6- and 3,6-disubstituted imidazo[1,2-a]pyridines.

Systematic Troubleshooting Workflow:

Caption: Troubleshooting workflow for low regioselectivity.

Detailed Steps:

  • Analyze Solvent Polarity:

    • Rationale: The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction pathway.

    • Action: Screen a range of solvents with varying polarities (e.g., toluene, acetonitrile, DMF, ethanol). Start with less polar solvents, as they can sometimes favor one regioisomer over another by minimizing the stabilization of undesired charged intermediates.

  • Vary Reaction Temperature:

    • Rationale: The activation energies for the formation of the two regioisomers may be different. Lowering the temperature can favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product.

    • Action: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and compare the regioisomeric ratio to a reaction run at a higher temperature (e.g., reflux).

  • Evaluate Base Strength:

    • Rationale: If a base is used, its strength can influence the deprotonation equilibrium and the nucleophilicity of the aminopyridine.

    • Action: If applicable, screen bases of varying strengths (e.g., K₂CO₃, NaHCO₃, Et₃N). A weaker base may lead to a more selective reaction.

  • Modify Reactant Structure:

    • Rationale: Steric bulk on the α-haloketone can significantly influence which nitrogen of the 2-aminopyridine attacks.

    • Action: If possible, introduce a bulkier substituent on the α-haloketone to sterically disfavor attack at the more hindered nitrogen of the 5-methyl-2-aminopyridine.

Guide 2: Optimizing a Copper-Catalyzed A³-Coupling for Regioselective Synthesis

Problem: An A³-coupling reaction (aldehyde, alkyne, amine) is producing a mixture of regioisomers.

Experimental Protocol for Optimization:

Parameter Condition A (Initial) Condition B (Optimized) Rationale for Change
Catalyst CuI (5 mol%)Cu(OTf)₂ (5 mol%)The counterion of the copper salt can influence its Lewis acidity and coordinating ability, thereby affecting regioselectivity.[8]
Solvent TolueneDioxaneDioxane is a more coordinating solvent and can influence the catalyst's environment, leading to improved selectivity.
Temperature 80 °C60 °CLowering the temperature can enhance the kinetic control of the reaction, favoring the formation of a single regioisomer.
Ligand NoneXantphos (10 mol%)The use of a bidentate phosphine ligand can create a more defined and sterically hindered catalytic species, which can enforce a specific regiochemical outcome.

Step-by-Step Optimization Protocol:

  • Catalyst Screening: In separate vials, set up the reaction with different copper salts (e.g., CuI, CuBr, Cu(OTf)₂, Cu(OAc)₂). Monitor the reactions by TLC or LC-MS to determine the regioisomeric ratio.

  • Solvent Screening: Using the best copper catalyst from the previous step, screen a variety of solvents (e.g., toluene, dioxane, acetonitrile, DMF).

  • Temperature Optimization: Once the optimal catalyst and solvent combination is identified, run the reaction at a range of temperatures (e.g., 40 °C, 60 °C, 80 °C) to find the temperature that provides the best regioselectivity.

  • Ligand Addition: If regioselectivity is still not satisfactory, introduce a library of phosphine ligands (both monodentate and bidentate) to the reaction mixture.

III. Mechanistic Insights

A deeper understanding of the reaction mechanism is crucial for rational control of regioselectivity.

Mechanism of the Tschitschibabin Reaction and Points of Regiocontrol

The reaction proceeds through two key steps where regioselectivity is determined:

  • Initial Nucleophilic Attack: The 5-methyl-2-aminopyridine has two nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic pyridine nitrogen. The initial attack of the endocyclic nitrogen on the α-haloketone is generally favored.[9]

  • Intramolecular Cyclization: Following the initial Sₙ2 reaction, an intermediate is formed which then undergoes an intramolecular cyclization. The regioselectivity of this step is influenced by the relative stability of the transition states leading to the two possible regioisomers.

Caption: Key steps influencing regioselectivity in the Tschitschibabin reaction.

IV. References

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2023). ACS Omega. Retrieved February 15, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved February 15, 2026, from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences. Retrieved February 15, 2026, from [Link]

  • Design and synthesis of 2,6-disubstituted-8-amino imidazo[1,2a]pyridines, a promising privileged structure. (2018). Bioorganic & Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). Chemical Communications. Retrieved February 15, 2026, from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. Retrieved February 15, 2026, from [Link]

  • Pd-Catalyzed regioselective synthesis of 2,6-disubstituted pyridines through denitrogenation of pyridotriazoles and 3,8-diarylation of imidazo[1,2-a]pyridines. (n.d.). Chemical Communications. Retrieved February 15, 2026, from [Link]

  • Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs. (2023). Molecular Diversity. Retrieved February 15, 2026, from [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 15, 2026, from [Link]

  • C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). ChemProc. Retrieved February 15, 2026, from [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. (n.d.). Journal of the Indian Chemical Society. Retrieved February 15, 2026, from [Link]

  • Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. (2017). ACS Omega. Retrieved February 15, 2026, from [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024). E3S Web of Conferences. Retrieved February 15, 2026, from [Link]

  • 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. (2011). Bioorganic & Medicinal Chemistry Letters. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Purification of Imidazo[1,2-a]pyridine Crude Product

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with imidazo[1,2-a]pyridines and facing challenges in purifying their crude product, specifically in removing unreacted aldehydes. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful isolation of your target compound.

Troubleshooting Guide: Removing Unreacted Aldehyde

This section directly addresses common issues encountered during the purification of imidazo[1,2-a]pyridines from excess aldehyde reactants.

Question 1: My TLC analysis shows a significant amount of starting aldehyde remaining in my crude imidazo[1,2-a]pyridine product. Standard silica gel chromatography is not providing good separation. What should I do?

Answer:

This is a frequent challenge, as many aldehydes have polarities similar to the imidazo[1,2-a]pyridine product, leading to co-elution during column chromatography. When standard chromatography fails, a chemical approach to selectively remove the aldehyde is often the most effective strategy.

The recommended method is a liquid-liquid extraction using a sodium bisulfite solution . This technique is based on the reversible nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl group, forming a water-soluble bisulfite adduct.[1][2][3] This adduct can then be easily separated into an aqueous phase, leaving your desired imidazo[1,2-a]pyridine product in the organic layer.[1][2]

Underlying Principle: The reaction is highly selective for aldehydes and some reactive ketones.[1][2][4] The formation of the ionic salt drastically increases the water solubility of the aldehyde, facilitating its removal from the organic phase.

Question 2: I tried the sodium bisulfite wash, but a significant amount of aldehyde remains in the organic layer. What could be going wrong?

Answer:

The efficiency of the bisulfite extraction can be influenced by several factors. Here’s a checklist to troubleshoot the issue:

  • Miscibility of Solvents: For the reaction to occur efficiently, the aldehyde (in the organic phase) and the sodium bisulfite (in the aqueous phase) must be in close contact. If you are using a water-immiscible solvent like ethyl acetate or dichloromethane alone, the reaction at the interface will be slow. To overcome this, initially dissolve your crude mixture in a water-miscible organic solvent like methanol, tetrahydrofuran (THF), or dimethylformamide (DMF).[2][4] This creates a homogeneous solution where the bisulfite adduct can form more readily. After allowing the reaction to proceed, you can then add a water-immiscible solvent and water to perform the extraction.

  • Freshness of the Bisulfite Solution: Sodium bisulfite solutions can degrade over time. It is crucial to use a freshly prepared saturated solution for optimal results.[2]

  • pH of the Solution: The formation of the bisulfite adduct is most effective in a slightly acidic to neutral pH range (typically pH 3-5 for a standard sodium bisulfite solution).[5]

  • Shaking and Reaction Time: Ensure you are shaking the separatory funnel vigorously for at least 30 seconds to a minute to maximize the interfacial contact and reaction rate.[4]

  • For Aliphatic Aldehydes: Aliphatic aldehydes can sometimes be less reactive or form less stable adducts. Using DMF as the co-solvent can improve the removal rates for these types of aldehydes.[2][4]

Question 3: I have a very non-polar product and a non-polar aldehyde. During the bisulfite extraction, a solid precipitated between the layers. What is this, and how should I handle it?

Answer:

For highly non-polar aldehydes, the resulting bisulfite adduct may not be soluble in either the aqueous or the organic layer, causing it to precipitate at the interface.[2]

Solution: In this scenario, you can filter the entire biphasic mixture through a pad of Celite to remove the insoluble adduct.[2] After filtration, you can proceed with the separation of the aqueous and organic layers.

Question 4: Are there alternatives to the bisulfite wash for aldehyde removal? My compound is sensitive to acidic or basic conditions.

Answer:

Yes, if your imidazo[1,2-a]pyridine is sensitive, scavenger resins are an excellent alternative. These are polymer-supported reagents designed to selectively react with and remove specific impurities from a reaction mixture.[6][7]

How it Works: Aldehyde scavenger resins typically have functional groups like primary amines or hydrazides.[8][9] When the crude product solution is passed through a cartridge or stirred with the resin, the aldehyde covalently binds to the resin. The resin is then simply filtered off, leaving the purified product in solution.[6]

Advantages of Scavenger Resins:

  • Mild Conditions: The reaction occurs under neutral conditions, avoiding harsh pH changes.

  • Simplified Workup: Purification involves a simple filtration.[6]

  • High Selectivity: Resins are designed to be highly selective for specific functional groups.[6]

Comparison of Aldehyde Removal Techniques

MethodAdvantagesDisadvantagesBest For
Sodium Bisulfite Wash Inexpensive, highly effective for most aldehydes, scalable.[1][10]Requires pH changes, may not be suitable for sensitive compounds, can form emulsions.General purpose aldehyde removal, especially on a larger scale.
Scavenger Resins Mild conditions, simple filtration workup, high selectivity.[6]More expensive than bisulfite, may require optimization of reaction time and solvent.Purifying sensitive compounds, high-throughput applications.
Flash Chromatography Can be effective if there is a sufficient difference in polarity.[11][12]Often fails to separate aldehydes of similar polarity to the product, can be time-consuming.Crude mixtures where the aldehyde and product have significantly different Rf values.
Recrystallization Can yield highly pure material if a suitable solvent is found.[13][14]Finding an appropriate solvent system can be challenging, may result in significant product loss.Final purification step after gross impurities have been removed.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the reaction between an aldehyde and sodium bisulfite?

The core of this purification technique is the nucleophilic addition of the bisulfite ion (HSO₃⁻) to the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which then protonates to yield the stable, water-soluble bisulfite adduct.[1][4]

Q2: Can I recover the aldehyde after the bisulfite extraction?

Yes, the formation of the bisulfite adduct is reversible.[2][4] To recover the aldehyde, you can take the aqueous layer containing the adduct and basify it with a strong base like sodium hydroxide (NaOH) to a pH of around 12.[1][2] This will regenerate the free aldehyde, which can then be extracted back into an organic solvent.[1][2]

Q3: What type of scavenger resin is best for removing aldehydes?

Resins functionalized with primary amines (to form imines) or hydrazides (to form hydrazones) are commonly used for scavenging aldehydes.[8][9] The choice may depend on the specific aldehyde you are trying to remove and the solvent system you are using.

Q4: My imidazo[1,2-a]pyridine product is a solid. What is the best method for final purification after removing the aldehyde?

If your product is a solid, recrystallization is often an excellent final purification step.[13][14] This can help to remove any remaining minor impurities and provide a highly crystalline, pure product. Common solvents for the recrystallization of imidazo[1,2-a]pyridines include ethanol and methanol.[13][14]

Experimental Protocols

Protocol 1: Aldehyde Removal via Sodium Bisulfite Extraction

This protocol is optimized for the removal of aromatic and aliphatic aldehydes from a crude reaction mixture containing an imidazo[1,2-a]pyridine product.

Materials:

  • Crude reaction mixture

  • Methanol or Dimethylformamide (DMF)

  • Saturated aqueous sodium bisulfite solution (freshly prepared)

  • Ethyl acetate or Dichloromethane

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol (for aromatic aldehydes) or DMF (for aliphatic aldehydes) in a separatory funnel.[2][4]

  • Reaction: Add a freshly prepared saturated aqueous solution of sodium bisulfite. The volume should be roughly equal to the volume of the organic solvent used. Shake the separatory funnel vigorously for 1-2 minutes.[4]

  • Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate) and deionized water to the separatory funnel. Shake vigorously to partition the components.[1][2]

  • Phase Separation: Allow the layers to separate completely. The aqueous layer at the bottom will contain the aldehyde-bisulfite adduct, while the upper organic layer will contain your purified imidazo[1,2-a]pyridine.[1]

  • Work-up: Drain the lower aqueous layer. Wash the organic layer with deionized water to remove any residual water-soluble impurities.[1]

  • Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.[1]

Protocol 2: Aldehyde Removal Using a Scavenger Resin

This protocol provides a general guideline for using an amine-functionalized scavenger resin.

Materials:

  • Crude reaction mixture containing the imidazo[1,2-a]pyridine and unreacted aldehyde

  • Aldehyde scavenger resin (e.g., amine-functionalized polystyrene beads)

  • Anhydrous solvent (e.g., Dichloromethane, THF)

  • Reaction vessel (e.g., round-bottom flask)

  • Filtration apparatus (e.g., fritted funnel)

Procedure:

  • Dissolution: Dissolve the crude product in a suitable anhydrous solvent in which both the product and the aldehyde are soluble.

  • Addition of Resin: Add the scavenger resin to the solution. Typically, a 2-3 fold molar excess of the resin's functional groups relative to the amount of residual aldehyde is used.

  • Reaction: Stir the mixture at room temperature. Monitor the disappearance of the aldehyde from the solution by TLC or LC-MS. The required time can vary from a few hours to overnight.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin beads.

  • Washing: Wash the filtered resin with a small amount of the same solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified imidazo[1,2-a]pyridine.

Visualizations

Workflow for Aldehyde Removal

G cluster_0 Crude Product Analysis cluster_1 Purification Strategy cluster_2 Chemical Scavenging Options cluster_3 Final Product Crude Crude Imidazo[1,2-a]pyridine (contains unreacted aldehyde) TLC TLC/LC-MS Analysis Crude->TLC Monitor Purity Decision Good Separation by Chromatography? TLC->Decision Column Flash Column Chromatography Decision->Column Yes Chemical Chemical Scavenging Decision->Chemical No Pure Pure Imidazo[1,2-a]pyridine Column->Pure Bisulfite Sodium Bisulfite Wash Chemical->Bisulfite Resin Scavenger Resin Chemical->Resin Bisulfite->Pure Resin->Pure

Caption: Decision workflow for purifying imidazo[1,2-a]pyridines.

Mechanism of Aldehyde Scavenging by Bisulfite

Caption: Formation of a water-soluble adduct for aldehyde removal.

References

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (131), 56955.
  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), e56955.
  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403.
  • VTechWorks. (n.d.). Chapter 5. Aldehyde Scavenging Agents and Packaging Material. Retrieved from [Link]

  • MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 30(22), 5678.
  • Google Patents. (n.d.). Process for recovering aldehydes and ketones.
  • Google Patents. (n.d.). A scavenger for aldehyde(s) and a manufacturing method of a woody panel using the same.
  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2570.
  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22359–22374.
  • Wikipedia. (n.d.). Scavenger resin. Retrieved from [Link]

  • ACS Omega. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13486–13493.
  • CORE. (n.d.). Preparation of imidazo[1,2-c]pyrimidinones from a chloropyrimidine and an electron poor ω-allylic amine. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. New Journal of Chemistry, 43(29), 11571-11578.
  • kchem.org. (n.d.). Approaches to the Syntheses of Partially Reduced Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

  • Scientific Research Publishing. (2020). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Biosciences and Medicines, 8(5), 1-13.

Sources

Technical Support Center: Optimizing Column Chromatography for 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline via column chromatography. This nitrogen-containing heterocyclic compound, belonging to the medicinally significant imidazo[1,2-a]pyridine class, presents unique purification challenges due to its chemical properties.[1][2][3] This document moves beyond standard protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your separation.

Section 1: Pre-Purification & Compound Characterization

Understanding the physicochemical properties of your target molecule is the critical first step to developing a robust purification strategy.

Q1: What are the key chemical properties of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline that affect its chromatographic behavior?

A1: The behavior of this compound on a chromatography column is primarily dictated by its structure, which features two key basic nitrogen centers and a polar aromatic system.

  • Basicity: The molecule contains both an aniline moiety (-NH2) and an imidazopyridine ring system. The lone pair of electrons on these nitrogen atoms can act as Lewis bases, leading to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[4][5] This interaction is the primary cause of common purification issues like peak tailing and irreversible adsorption.

  • Polarity: The presence of three nitrogen atoms and the aromatic system makes the molecule relatively polar. This polarity dictates that non-polar solvent systems (e.g., pure hexanes) will be insufficient to elute the compound from a normal-phase column.

  • Solubility: While soluble in polar organic solvents like methanol (MeOH) and dichloromethane (DCM), its solubility in non-polar solvents like hexanes is limited. This is a key consideration for sample loading.

PropertyValue / DescriptionSource
Molecular Formula C₁₄H₁₃N₃[6][7]
Molecular Weight 223.27 g/mol [6][7]
Physical Form Solid[6][7]
Key Functional Groups Aniline (primary amine), Imidazopyridine (tertiary amines)N/A
Predicted Behavior on Silica Strong interaction, potential for tailing and low recovery[4][5]
Q2: How can I quickly check if my compound will decompose or irreversibly bind to the silica gel before running a large-scale column?

A2: Before committing your entire batch of crude product to a column, you must perform a silica gel stability test using two-dimensional thin-layer chromatography (2D TLC). This simple test can save you from significant material loss.[8]

Experimental Protocol: 2D TLC for Silica Gel Stability

  • Spotting: On a square TLC plate, spot a small amount of your crude material in one of the bottom corners, approximately 1.5 cm from each edge.

  • First Elution: Develop the plate in a suitable solvent system (one that gives your product an Rf of ~0.2-0.4).

  • Drying: Remove the plate from the chamber and allow it to dry completely in a fume hood for at least 30-60 minutes. This allows for prolonged contact between the compound and the silica stationary phase, simulating the conditions of a column.[8]

  • Rotation & Second Elution: Rotate the plate 90 degrees so that the line of separated spots from the first elution is now at the bottom.

  • Re-Elution: Develop the plate again using the exact same solvent system.

  • Analysis: Visualize the plate (e.g., under a UV lamp).

    • Stable Compound: If the compound is stable, all spots will have migrated to form a clean diagonal line across the plate.

    • Unstable Compound: If the compound is unstable on silica, you will observe new spots that are not on the diagonal line. This indicates degradation. You may also see significant streaking originating from the main spot, indicating strong, potentially irreversible binding.[8]

Section 2: Method Development with Thin-Layer Chromatography (TLC)

TLC is the most crucial tool for developing your mobile phase. The goal is to find a solvent system that provides good separation between your target compound and its impurities, with an optimal retention factor (Rf).

Q3: How do I select an appropriate initial solvent system for TLC analysis?

A3: For a polar compound like 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline, start with a moderately polar system and adjust as needed.

  • Starting Point: A mixture of Dichloromethane (DCM) and Methanol (MeOH) is an excellent starting point. Begin with a ratio of 98:2 DCM/MeOH.

  • Adjusting Polarity:

    • If the Rf is too low (spot doesn't move far): Increase the polarity by increasing the percentage of methanol. Try 95:5, then 90:10 DCM/MeOH.

    • If the Rf is too high (spot moves with the solvent front): Decrease the polarity by reducing the percentage of methanol.

  • Target Rf: Aim for an Rf value between 0.2 and 0.4 for your target compound. This range generally translates well to column chromatography, ensuring the compound spends enough time on the stationary phase to separate from impurities without requiring excessive solvent volumes for elution.

Q4: My TLC spot is a long streak, not a tight circle. What does this mean and how do I fix it?

A4: Streaking (or tailing) on a TLC plate is a clear visual indicator of strong, undesirable interactions between your basic compound and the acidic silica gel.[4] To resolve this, you must neutralize the acidic sites on the silica.

Solution: Add a small amount of a basic modifier to your eluent.

  • Triethylamine (TEA): Add 0.5% to 1% TEA by volume to your chosen solvent system (e.g., for 10 mL of 95:5 DCM/MeOH, add 50-100 µL of TEA).

  • Ammonia: Use a pre-mixed solution of 7N ammonia in methanol as your polar component in a solvent system like DCM/(MeOH/NH₃).

The competing base (TEA or ammonia) will preferentially bind to the acidic silanol groups, effectively "shielding" them from your target compound. This allows your analyte to travel up the plate more uniformly, resulting in a much sharper, more defined spot.[5]

Workflow for Chromatography Method Development

G cluster_0 Phase 1: Analysis & Stability cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Scale-Up TLC_Start Dissolve Crude in DCM/MeOH Stability_Test Perform 2D TLC Stability Test TLC_Start->Stability_Test Degradation_Check Degradation or Streaking? Stability_Test->Degradation_Check Add_Base Add 1% TEA to Eluent Degradation_Check->Add_Base Yes TLC_Screen Screen Solvent Systems (e.g., DCM/MeOH) Degradation_Check->TLC_Screen No Add_Base->TLC_Screen Rf_Check Is Rf 0.2-0.4? TLC_Screen->Rf_Check Adjust_Polarity Adjust % of Polar Solvent Rf_Check->Adjust_Polarity No Optimized_System Optimized Mobile Phase Found Rf_Check->Optimized_System Yes Adjust_Polarity->TLC_Screen Run_Column Proceed to Column Chromatography Optimized_System->Run_Column G Start Problem Observed During Column Run Q1 Is there streaking or significant tailing? Start->Q1 A1_Yes Add 1% Triethylamine (TEA) to eluent OR Switch to neutral alumina stationary phase. Q1->A1_Yes Yes Q2 Is the compound not eluting? Q1->Q2 No A2_Yes Increase mobile phase polarity (e.g., more MeOH). Consider a gradient elution. Q2->A2_Yes Yes Q3 Is there poor separation (mixed fractions)? Q2->Q3 No A3_Yes 1. Reduce sample load (<5% w/w). 2. Repack column carefully. 3. Try a different solvent system. Q3->A3_Yes Yes Q4 Is the final recovery low? Q3->Q4 No A4_Yes Likely irreversible adsorption. ALWAYS use 1% TEA in eluent for this compound. Confirm stability with 2D TLC. Q4->A4_Yes Yes

Sources

Technical Support Center: Troubleshooting Low Conversion in Aniline Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting amide coupling reactions involving anilines. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, ensuring higher yields and reproducible results. Amide bond formation is a cornerstone of medicinal chemistry, yet coupling anilines, particularly those that are sterically hindered or electronically deactivated, often presents significant challenges.[1][2] This resource provides a structured, in-depth approach to overcoming these hurdles.

Troubleshooting Guide: Question & Answer Format

This guide addresses specific problems you may encounter during aniline amide coupling reactions.

Question 1: I am observing very low to no yield of my desired amide product. What are the primary causes and how can I improve the conversion?

Answer:

Low or no yield in aniline amide coupling is a frequent challenge stemming from several key factors. The primary culprits are often the reduced nucleophilicity of the aniline, inadequate activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions.[3][4]

Causality and Strategic Solutions:
  • Poor Nucleophilicity of the Aniline: The lone pair of electrons on the aniline's nitrogen atom is delocalized into the aromatic ring, reducing its availability for nucleophilic attack.[5] This effect is exacerbated by electron-withdrawing groups (EWGs) on the ring (e.g., nitro, cyano, halo groups), which further decrease the nitrogen's nucleophilicity.[5]

    • Solution: To overcome this, you need to either increase the reactivity of the carboxylic acid partner or choose reaction conditions that favor the coupling of poorly nucleophilic amines. Converting the carboxylic acid to a more reactive acyl chloride or using a highly potent coupling reagent is often necessary.[6][7]

  • Insufficient Carboxylic Acid Activation: Standard coupling reagents may not generate an activated intermediate that is electrophilic enough to react with a weakly nucleophilic aniline.[3][6] The activated species might also be too short-lived or prone to side reactions.

    • Solution: Switch to a more powerful coupling reagent. For instance, uronium/aminium salt-based reagents like HATU, HBTU, or COMU are generally more effective than carbodiimides like EDC or DCC for challenging couplings.[8][9][10] In particularly stubborn cases, converting the carboxylic acid to an acyl fluoride using reagents like BTFFH at elevated temperatures has proven effective.[2]

  • Steric Hindrance: Bulky substituents on either the aniline (especially in the ortho position) or the carboxylic acid can physically block the approach of the two coupling partners.[6][11][12] This steric clash increases the activation energy of the reaction, dramatically slowing it down.[6]

    • Solution: For sterically demanding substrates, consider using smaller, highly reactive activating agents. The conversion to an acyl fluoride, which has a small fluorine atom, can be advantageous.[2] Alternatively, increasing the reaction temperature can provide the necessary energy to overcome the steric barrier, though this must be balanced against potential side reactions or degradation.[2]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature plays a critical role. A solvent that does not adequately solubilize the reactants will impede the reaction. The base must be strong enough to deprotonate the carboxylic acid and any amine salt, but not so strong as to cause unwanted side reactions.

    • Solution: Screen different solvents; polar aprotic solvents like DMF, NMP, or DMA are often effective for amide couplings.[13] For the base, DIPEA is a common choice, but for very weak anilines, a stronger non-nucleophilic base might be required.[8] Pre-activating the carboxylic acid with the coupling reagent for a period before adding the aniline can also improve yields.[14]

Question 2: My standard HATU/DIPEA protocol is failing with an electron-deficient aniline. What should I try next?

Answer:

While HATU is a robust coupling reagent, its effectiveness can diminish with severely deactivated anilines.[6][8] When this protocol fails, a systematic escalation of reactivity is the logical next step.

Troubleshooting Workflow for Failed HATU Coupling:

G start Start: Low/No Yield with HATU/DIPEA step1 Diagnosis: Aniline is likely a poor nucleophile. start->step1 step2 Option 1: Increase Reactivity of Carboxylic Acid step1->step2 step3 Option 2: Change Coupling Reagent & Additive System step1->step3 step7 Option 3: More Forcing Conditions step1->step7 step4 Convert to Acyl Chloride (SOCl₂, Oxalyl Chloride) step2->step4 step5 Use a Phosphonium-based Reagent (e.g., PyBOP) step3->step5 step6 Add DMAP as a Catalyst with EDC/HOBt step3->step6 end Successful Coupling step4->end step5->end step6->end step8 Increase Temperature (e.g., 80 °C) step7->step8 step8->end

Caption: Troubleshooting flowchart for failed aniline coupling.

  • Convert to a More Reactive Acid Derivative: The most common and often successful strategy is to convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[7][15] The resulting acyl chloride is highly electrophilic and will react with even poorly nucleophilic anilines.

  • Employ Additives that Enhance Reactivity: A protocol using EDC and DMAP with a catalytic amount of HOBt has been shown to be effective for electron-deficient anilines.[1] DMAP acts as an acyl transfer agent, forming a highly reactive acyl-iminium intermediate that is more susceptible to nucleophilic attack by the aniline.[1]

  • Change the Class of Coupling Reagent: While HATU is an aminium salt, you could switch to a phosphonium salt like PyBOP.[9][10] Sometimes, a subtle change in the structure of the activated intermediate can have a significant impact on reactivity.

  • Increase Reaction Temperature: Forcing conditions, such as heating the reaction, can provide the necessary activation energy.[2] This should be done cautiously, monitoring for decomposition of starting materials or products.

Question 3: I am attempting to couple a sterically hindered aniline (e.g., 2,6-disubstituted) and getting very low conversion. How can I address this?

Answer:

Steric hindrance presents a significant physical barrier to amide bond formation.[6][11][12] The bulky groups around the amine nitrogen prevent the activated carboxylic acid from approaching the nucleophilic center.

Strategies for Sterically Hindered Couplings:
  • Acyl Fluoride Method: Converting the carboxylic acid to an acyl fluoride is particularly effective for sterically hindered substrates. The small size of the fluorine atom minimizes steric repulsion in the transition state. A protocol using BTFFH (bis(tetramethylene)fluoroformamidinium hexafluorophosphate) at elevated temperatures has been specifically developed for such challenging couplings.[2]

  • Use of Less Bulky Reagents: Avoid bulky coupling reagents. Simpler carbodiimides like EDC, in combination with an additive, might be more effective than larger uronium or phosphonium salts if the reagent itself is contributing to the steric clash.

  • High Temperature/Microwave Conditions: Increasing the thermal energy of the system can help overcome the steric barrier. Microwave-assisted synthesis can be particularly effective in driving these difficult reactions to completion in a shorter time frame.[16]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in an amide coupling reaction? The base, typically a tertiary amine like DIPEA or triethylamine, serves multiple purposes. Firstly, if the amine starting material is a salt (e.g., an HCl salt), the base is required to generate the free, nucleophilic amine. Secondly, it neutralizes the acidic byproducts formed during the reaction, driving the equilibrium towards product formation.[15]

Q2: How does the choice of solvent affect the reaction? The solvent must be able to dissolve all reactants and reagents. Polar aprotic solvents like DMF, CH₂Cl₂, THF, and acetonitrile are commonly used.[13][14] For sluggish reactions, switching to a higher-boiling solvent like NMP or DMA can allow for higher reaction temperatures. It's crucial to use anhydrous solvents, as water can hydrolyze the activated carboxylic acid intermediate, leading to low yields.[4]

Q3: Can I use DMAP as a catalyst with any coupling reagent? DMAP is a highly effective nucleophilic catalyst that can accelerate amide bond formation, particularly with less reactive amines.[1][7] It is often used with carbodiimides like EDC.[1] However, with highly reactive coupling reagents like HATU, the addition of DMAP is often unnecessary and can sometimes lead to side reactions or racemization in chiral substrates.

Q4: My aniline is very electron-rich. Should I expect any issues? While electron-donating groups increase the nucleophilicity of the aniline, which is generally favorable, they can sometimes lead to side reactions.[3][5] Highly electron-rich anilines can be more susceptible to oxidation. However, in most cases, coupling with electron-rich anilines is less problematic than with their electron-poor counterparts.

Data & Protocols

Table 1: Comparison of Coupling Reagents for a Challenging Aniline Amidation

The following table summarizes the results from a study on the coupling of Boc-protected valine with an electron-deficient aniline derivative, highlighting the importance of reagent selection.[1]

EntryCoupling Reagent(s)Base(s)SolventTime (h)Yield (%)
1HATUDIPEADMF538
2BOP-ClEt₃NDCM4828
3DCC, DMAP-DCM428
4EDC, DMAP (cat), HOBt (cat)DIPEAACN4838
5EDC, DMAP (1 equiv), HOBt (cat) DIPEA ACN 48 72

Data adapted from Tetrahedron Lett. 2021, 64, 152787.[1] This data clearly demonstrates that for this specific challenging substrate, the combination of EDC with a stoichiometric amount of DMAP and a catalytic amount of HOBt provided the best yield.[1]

Experimental Protocol: General Procedure for EDC/DMAP/HOBt Catalyzed Amide Coupling

This protocol is adapted for challenging couplings with electron-deficient anilines.[1]

  • Preparation: To a solution of the carboxylic acid (1.0 equiv) in anhydrous acetonitrile (ACN), add HOBt (0.1 equiv) and DMAP (1.0 equiv).

  • Activation: Add EDC·HCl (1.0 equiv) to the mixture and stir at room temperature for 15-30 minutes. This is the pre-activation step.

  • Coupling: Add the aniline (1.0 equiv) followed by DIPEA (5.0 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at 40 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Mechanism Visualization: The Role of DMAP

The following diagram illustrates the proposed mechanism where DMAP acts as an acyl transfer agent to form a highly reactive intermediate, which is then attacked by the weakly nucleophilic aniline.[1]

G cluster_0 Activation & Acyl Transfer cluster_1 Nucleophilic Attack R-COOHEDC R-COOHEDC O-Acylisourea O-Acylisourea R-COOHEDC->O-Acylisourea O-AcylisoureaHOBt O-AcylisoureaHOBt HOBt-Ester HOBt-Ester O-AcylisoureaHOBt->HOBt-Ester Forms reactive ester HOBt-EsterDMAP HOBt-EsterDMAP Acyl-DMAP+ Intermediate Acyl-DMAP+ Intermediate HOBt-EsterDMAP->Acyl-DMAP+ Intermediate Highly Reactive Acyl-DMAP+ IntermediateAr-NH2 Acyl-DMAP+ IntermediateAr-NH2 Amide Product Amide Product Acyl-DMAP+ IntermediateAr-NH2->Amide Product Attack by Aniline DMAP DMAP Amide Product->DMAP Catalyst Regenerated

Caption: Proposed mechanism for DMAP-catalyzed amide coupling.

References

  • Vertex AI Search Result 1: This result is not directly cited in the text but provided background information on reaction optimiz
  • Benchchem Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, via PMC.
  • Benchchem Technical Support Center: Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids. Benchchem.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Tips and tricks for difficult amide bond form
  • The Synthesis of Sterically Hindered Amides.
  • Help with theory please. Reddit r/chemhelp.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Coupling Reagents. Aapptec Peptides.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3. Dalton Transactions.
  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry.
  • Amide Synthesis. Fisher Scientific.
  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Amide coupling reaction between a carboxylic acid and aniline deriv
  • Does anyone have experience with amide coupling reaction of aniline?.
  • Benchchem Technical Support Center: Troubleshooting Low Yield in Amide Bond Form

Sources

Technical Support Center: 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the stability of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline (herein referred to as the "Compound") in solution. While specific, in-depth stability data for this compound is not extensively published, this document synthesizes information from established principles of pharmaceutical forced degradation studies, the known chemistry of its core functional groups (aniline and imidazopyridine), and best practices for analytical method development.[1][2][3] Our goal is to empower you to proactively address stability challenges, ensure data integrity, and accelerate your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the fundamental properties and recommended storage conditions for the solid compound?

Answer: Understanding the basic properties of the solid material is the first step in ensuring its long-term viability.

  • Chemical Structure:

    • Empirical Formula: C₁₄H₁₃N₃[4][5]

    • Molecular Weight: 223.27 g/mol [4][5]

    • Appearance: Typically a solid.[4][5]

  • Storage of Solid Compound: The compound is classified as a combustible solid.[4][5] For optimal long-term stability in its solid form, we recommend the following:

    • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.

    • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative degradation, particularly of the aniline moiety.

    • Light: Protect from light to prevent photolytic degradation. Use amber vials or store in a dark cabinet.

Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?

Answer: The choice of solvent is critical and can significantly impact the stability of the compound in solution. The compound's structure suggests it is a polar molecule, likely soluble in polar organic solvents.

  • Recommended Solvents:

    • Dimethyl Sulfoxide (DMSO): A common choice for creating high-concentration stock solutions. However, use anhydrous DMSO and store it properly, as it is hygroscopic. Water contamination can facilitate hydrolytic degradation.

    • Ethanol or Methanol: Suitable for many applications. These are less aggressive solvents than DMSO but may have lower solvating power.

    • Acetonitrile (ACN): A good choice for analytical purposes, especially for HPLC mobile phases, as it is UV-transparent and less reactive than other solvents.

  • Protocol for Stock Solution Preparation:

    • Allow the solid compound to equilibrate to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of the compound in a fume hood.

    • Add the chosen solvent (e.g., anhydrous DMSO) to the desired final concentration.

    • Vortex or sonicate gently until the solid is completely dissolved.

    • Purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing.

  • Storage of Stock Solutions: Proper storage is paramount to prevent degradation.[6] The following conditions are recommended as a starting point, but should be verified with your own stability studies.

Storage TemperatureRecommended DurationKey Considerations
-80°C Up to 6 monthsIdeal for long-term storage. Use single-use aliquots to avoid freeze-thaw cycles.
-20°C Up to 1 monthSuitable for short- to medium-term storage. Avoid repeated freeze-thaw cycles.
2-8°C < 1 weekRecommended for working solutions only. Re-evaluate purity if stored longer.

Causality Note: Freeze-thaw cycles can introduce moisture and increase solute concentration in unfrozen pockets, accelerating degradation. Aliquoting is a critical, yet simple, step to preserve the integrity of your stock solution.

Q3: What are the most probable degradation pathways for this molecule in solution?

Answer: The structure of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline contains two primary moieties susceptible to degradation: the aniline ring and the imidazo[1,2-a]pyridine core . Understanding these liabilities is key to designing stable formulations and interpreting unexpected results.

  • Oxidation (Aniline Moiety): The primary amino group on the aniline ring is electron-rich and highly susceptible to oxidation.[1] This can occur in the presence of dissolved oxygen, trace metal ions, or oxidizing agents (e.g., peroxides in older solvents). Oxidative degradation often leads to the formation of colored impurities (nitroso, nitro derivatives) and complex polymers, which may appear as a yellowing or browning of the solution.

  • Hydrolysis (Imidazopyridine Moiety): The imidazo[1,2-a]pyridine ring system can be susceptible to hydrolysis under harsh acidic or basic conditions. This involves the cleavage of the imidazole ring, which would fundamentally alter the compound's structure and biological activity.

  • Photodegradation: Aromatic systems, particularly those with heteroatoms and amino groups, can absorb UV light. This energy can trigger photochemical reactions, leading to dimerization, oxidation, or ring rearrangement.

Below is a conceptual diagram illustrating the potential sites of degradation on the molecule.

G cluster_molecule 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline cluster_sites Potential Degradation Sites mol oxidation Oxidation oxidation->mol Aniline -NH2 group hydrolysis Hydrolysis hydrolysis->mol Imidazole Ring photolysis Photodegradation photolysis->mol Aromatic System

Caption: Potential degradation sites on the compound.

Q4: How can I systematically evaluate the stability of the compound for my specific application?

Answer: A forced degradation study is the most effective way to understand a compound's stability profile.[2][3][7] This involves intentionally stressing the compound under various conditions to predict its long-term stability and identify potential degradation products.[8] This process is essential for developing a stability-indicating analytical method.[1]

The goal is to achieve 5-20% degradation of the parent compound.[8] If degradation is too rapid, reduce the stressor's concentration, temperature, or duration.

Caption: Workflow for a forced degradation study.

  • Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Stress Conditions: Distribute aliquots of the stock solution into separate vials for each stress condition.

Stress ConditionTypical ProtocolRationale
Acid Hydrolysis Mix with an equal volume of 0.2 M HCl (final 0.1 M). Incubate at 60°C. Sample at 2, 6, 24 hours.To test for acid-labile groups, such as potential cleavage of the imidazole ring.
Base Hydrolysis Mix with an equal volume of 0.2 M NaOH (final 0.1 M). Incubate at 60°C. Sample at 2, 6, 24 hours.To test for base-labile groups.
Oxidation Mix with an equal volume of 6% H₂O₂ (final 3%). Keep at room temperature. Sample at 2, 6, 24 hours.To assess susceptibility to oxidation, primarily targeting the aniline moiety.[1]
Thermal Incubate the solution at 60°C in a dark oven. Sample at 1, 3, 7 days.To evaluate intrinsic thermal stability.
Photolytic Expose the solution in a quartz cuvette or photostability chamber to light as per ICH Q1B guidelines.To assess light sensitivity of the aromatic system.
Control Store an aliquot of the same solution at 5°C, protected from light.To provide a baseline for comparison.
  • Sample Analysis:

    • Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Analyze all samples, including the control, by a suitable stability-indicating method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

    • For identification of degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[1]

Q5: What is a good starting point for an analytical method to monitor the stability of this compound?

Answer: A stability-indicating RP-HPLC method is the gold standard. The method must be able to resolve the parent compound from all potential degradation products and formulation excipients.

  • Recommended Starting HPLC Conditions:

    • Column: C18 column (e.g., Agilent Poroshell 120 SB-C18, 4.6 x 100 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient, for example, 5% to 95% B over 15 minutes. This can be optimized based on the results from the forced degradation samples.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 254 nm, and the compound's λmax) and to assess peak purity.

    • Injection Volume: 5-10 µL.

  • Method Validation: A key aspect of a self-validating system is to analyze the stressed samples. A robust stability-indicating method will show:

    • A decrease in the peak area of the parent compound.

    • The appearance of new peaks corresponding to degradation products.

    • The parent peak should remain spectrally pure (as determined by DAD analysis), indicating co-elution is not occurring.

References

  • Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Roge, A.B., Tarte, P.S., Kumare, M.M., Shendarkar, G.R., & Vadvalkar, S.M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201. Retrieved February 15, 2026, from [Link]

  • Aniline Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate. (n.d.). OSHA. Retrieved February 15, 2026, from [Link]

  • Forced Degradation – A Review. (2022, November 30). International Journal of Health and Biological Sciences. Retrieved February 15, 2026, from [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 93-100. Retrieved February 15, 2026, from [Link]

  • method 8131 aniline and selected derivatives by gas chromatography. (n.d.). EPA. Retrieved February 15, 2026, from [Link]

  • Roge, A.B., Tarte, P.S., Kumare, M.M., Shendarkar, G.R., & Vadvalkar, S.M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. Retrieved February 15, 2026, from [Link]

  • 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. (n.d.). Agilent. Retrieved February 15, 2026, from [Link]

Sources

Minimizing side products in 2-aminopyridine and alpha-haloketone condensation

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for organic chemists and process engineers encountering challenges in the synthesis of imidazo[1,2-a]pyridines. It moves beyond basic procedures to address the mechanistic failures that lead to side products.

Topic: Minimizing Side Products in 2-Aminopyridine &


-Haloketone Condensation
Support Level:  Tier 3 (Advanced Application Scientist)

Critical Mechanism Analysis

To troubleshoot effectively, you must visualize the competition between the productive pathway and the "sinks" where yield is lost. The reaction is an intramolecular cyclization (Hantzsch-type) where the ring nitrogen (N1) is the primary nucleophile.

Signal Pathway & Failure Points

The following diagram illustrates the productive pathway versus the three most common failure modes: Quaternization (Salt Trapping) , Haloketone Decomposition (Tar) , and Regio-misalignment .

G Input1 2-Aminopyridine (Nucleophile) Inter1 N-Alkylated Salt (Intermediate A) Input1->Inter1 N1 Attack (Kinetic) Inter2 Imine Species (Exocyclic Attack) Input1->Inter2 Exocyclic N Attack (Thermodynamic/Steric control) Input2 α-Haloketone (Electrophile) Side2 Polymerized 'Tar' (Haloketone degradation) Input2->Side2 Heat/Light/Base excess Product Imidazo[1,2-a]pyridine (Target) Inter1->Product Cyclization (-H2O) Requires Heat/Base Side1 Stable Quaternary Salt (Does not cyclize) Inter1->Side1 Trapped (No Base/Low Temp) Side3 Linear Byproducts (Wrong Regioisomer) Inter2->Side3 Hydrolysis/Oxidation

Figure 1: Mechanistic divergence in Hantzsch condensation. Note that 'Intermediate A' is necessary but can become a thermodynamic sink (Side1) if not pushed forward.

Troubleshooting Dashboard

Identify your issue by symptom. Each solution is designed to be a self-validating step.

Symptom A: "The reaction turned into a sticky black tar."

Diagnosis: Haloketone Decomposition.


-Haloketones are thermally unstable and lachrymatory. In the presence of strong bases or excessive heat before the initial condensation, they polymerize or degrade into complex mixtures.
Potential CauseTechnical FixSelf-Validation Check
Overheating initial phase Stepwise Heating: Stir at Room Temperature (RT) for 1–2 hours before refluxing. This allows the N-alkylation (salt formation) to occur without thermally stressing the free haloketone.TLC: Disappearance of the haloketone spot (usually high

) before heating begins.
Oxidative degradation Inert Atmosphere: Flush the headspace with

or Ar. Haloketones oxidize rapidly in hot air.
Color: Reaction remains amber/orange rather than opaque black.
Old Reagents Purification: If the starting haloketone is dark/oily, wash with cold hexanes or recrystallize before use.NMR: Check starting material purity; degradation products catalyze further decomposition.
Symptom B: "Precipitate formed, but it's not the product (Solubility Issues)."

Diagnosis: Quaternary Salt Trapping. The reaction proceeds to the N-alkylated pyridinium salt (Intermediate A in Fig 1) but fails to cyclize and dehydrate. This salt often precipitates out of non-polar solvents.

  • The Fix: You need a proton scavenger to drive the equilibrium.

  • Protocol Adjustment: Add a mild base (

    
     or 
    
    
    
    ) to the reaction. If using a neutral solvent (ethanol), the salt may crash out.
  • Validation: Take the precipitate. Attempt to dissolve in water. If it dissolves and precipitates again upon adding

    
    , it was the intermediate salt. Refluxing this salt in ethanol with base will yield the product.
    
Symptom C: "Low Yield / Multiple Spots on TLC."

Diagnosis: Regioselectivity Drift or Competitive Hydrolysis. While N1 attack is favored, steric bulk on the pyridine ring (e.g., 3-substituted 2-aminopyridines) can force attack at the exocyclic amine.

  • The Fix (Solvent Switch): Switch from protic solvents (Ethanol) to aprotic polar solvents (DMF or Acetonitrile). Protic solvents solvate the exocyclic amine protons, making the ring nitrogen relatively more nucleophilic, but aprotic solvents can sometimes assist if solubility is the limiting factor for the intermediate.

  • The Fix (Stoichiometry): Use 1.1 to 1.2 equivalents of the haloketone. Excess haloketone compensates for hydrolysis side-reactions with trace water.

Optimized Experimental Protocols

Method A: The "Robust" Standard (Ethanol Reflux)

Best for: General library synthesis, scaling up, and robust substrates.

  • Setup: 50 mL round-bottom flask, reflux condenser, magnetic stir bar.

  • Dissolution: Dissolve 2-aminopyridine (1.0 mmol) in Ethanol (5 mL) .

  • Addition: Add

    
    -haloketone (1.1 mmol) .
    
    • Critical Step: Do not add base yet if the haloketone is highly unstable. Stir at RT for 30 mins.

  • Base Addition: Add

    
     (0.6 mmol)  or 
    
    
    
    (1.0 mmol)
    .
    • Why? Neutralizes the HBr/HCl generated, preventing acid-catalyzed degradation of the product.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours.
    
  • Workup:

    • Cool to RT.

    • If product precipitates: Filter and wash with cold ethanol/water (1:1).

    • If soluble: Evaporate solvent, redissolve in EtOAc, wash with sat.

      
      , dry over 
      
      
      
      .[1]
  • Purification: Recrystallization from Ethanol/Water is usually sufficient.

Method B: "Green" Aqueous Catalytic Synthesis

Best for: Environmental compliance, sensitive substrates, and avoiding organic solvent waste.

  • Setup: Vial or flask open to air (or loosely capped).

  • Mixture: Combine 2-aminopyridine (1.0 mmol) and

    
    -haloketone (1.0 mmol)  in Water (3 mL) .
    
  • Catalyst: Add Sodium Dodecyl Sulfate (SDS, 10 mol%) or

    
    -Cyclodextrin .
    
    • Mechanism:[2][3][4][5][6] The surfactant creates micellar "nanoreactors" that solubilize the organic reactants in the aqueous phase, increasing local concentration and rate [1, 5].

  • Reaction: Stir at

    
      for 2–4 hours. (Ultrasound can accelerate this to <30 mins [1]).
    
  • Isolation: The product usually precipitates as a solid from the water upon cooling. Filtration yields high purity product without extraction.

Data Summary: Solvent & Base Effects[6][7]

Solvent SystemBase AddedTypical YieldProsCons
Ethanol (Reflux) None40–60%Simple workupAcid buildup lowers yield; Salt trapping
Ethanol (Reflux)

85–95% High yield, reliableRequires filtration of inorganic salts
DMF (

)

70–85%Good for insoluble substratesDMF is hard to remove (high BP)
Water (Micellar) None/SDS80–90%Green, fast workupNot suitable for moisture-sensitive haloketones
Solvent-Free Alumina/Clay75–85%Very fastprone to "hot spots" and tarring if not mixed well

References

  • Ultrasound assisted one-pot green synthesis of imidazo[1,2-a]pyridines. MDPI. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]

Sources

Technical Support Center: Purification of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Residual Metal Catalysts (Pd, Cu) from Imidazo[1,2-a]pyridine Scaffolds Ticket ID: #IMP-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Assessment

The Core Challenge: The "Chelation Trap"

Imidazo[1,2-a]pyridine is not just a passive substrate; it is a bidentate ligand. The bridgehead nitrogen (N4) and the pyridine nitrogen possess significant Lewis basicity. When you synthesize these derivatives using transition metals (Suzuki-Miyaura, Buchwald-Hartwig, or Cu-catalyzed oxidative cyclizations), the metal does not merely "sit" in the matrix—it coordinates to the nitrogen "pocket."

Standard silica chromatography often fails to reduce metal content below ICH Q3D limits (typically <10 ppm for Class 2B metals like Pd) because the metal-product complex elutes as a single species. To purify this, you must break the coordination bond before or during the separation step.

Regulatory Context (ICH Q3D)
ElementClassOral PDE (µ g/day )Parenteral PDE (µ g/day )Threshold (10g daily dose)
Palladium (Pd) 2B1001010 ppm (Oral)
Copper (Cu) 33000300300 ppm (Oral)

Scavenger Selection Guide

Do not choose a scavenger randomly. The choice depends on the metal oxidation state and the basicity of your imidazo[1,2-a]pyridine product.

Decision Matrix: Selecting the Right Functionalized Silica

ScavengerSelection Start Identify Contaminant Pd Palladium (Pd) Start->Pd Cu Copper (Cu) Start->Cu Pd_Type Pd Species? Pd->Pd_Type Cu_Type Solvent pH? Cu->Cu_Type Pd_0 Pd(0) / Colloidal Pd_Type->Pd_0 Black particulates Pd_II Pd(II) / Cationic Pd_Type->Pd_II Soluble complex Sol_Thiol Silica-Thiol (SH) (Universal Pd) Pd_0->Sol_Thiol Pd_II->Sol_Thiol General Use Sol_DMT Silica-DMT (Dimercaptotriazine) Pd_II->Sol_DMT High Affinity Acidic Acidic/Neutral Cu_Type->Acidic Basic Basic Conditions Cu_Type->Basic Sol_TAAcOH Silica-TAAcOH (Supported EDTA) Acidic->Sol_TAAcOH Sol_Amine Silica-Diamine (Chelation) Basic->Sol_Amine

Figure 1: Decision tree for selecting functionalized silica scavengers based on metal type and reaction conditions.

Detailed Recommendations
For Palladium (Pd) [1][2][3][4][5][6]
  • Primary Choice: Silica-Thiol (Si-SH).

    • Mechanism:[2][7][8] Soft-soft interaction (Sulfur-Palladium).

    • Why: It is the most versatile. It works on Pd(0) and Pd(II).

  • For "Stubborn" Residues: Silica-DMT (Dimercaptotriazine).

    • Why: The triazine ring acts as a tridentate ligand. It has a higher binding constant than simple thiols, effective for disrupting the strong Imidazo-Pd bond.

For Copper (Cu)
  • Primary Choice: Silica-Diamine or Triamine.

    • Mechanism:[7][8] Chelation similar to ethylenediamine.

    • Warning: Copper binds loosely to imidazo[1,2-a]pyridines. Simple amines often out-compete the product effectively.

  • Alternative: Silica-TAAcOH (Supported EDTA).

    • Use Case: If you are working in aqueous or semi-aqueous media.[9]

Validated Protocols

Protocol A: Batch Mode Scavenging (Standard)

Use this for final polishing (reducing Pd from ~500 ppm to <10 ppm).

  • Dissolution: Dissolve crude imidazo[1,2-a]pyridine in a solvent with good solubility (THF, EtOAc, or DMF). Avoid alcohols if using Si-DMT (can cause slight esterification at high temps, though rare).

  • Loading: Add 4–8 equivalents of scavenger (w/w relative to the metal mass, not product mass).

    • Calculation: If you have 100 mg product with 1000 ppm Pd, you have 0.1 mg Pd. Add ~100 mg of scavenger (excess is standard due to low cost).

  • Temperature: Heat to 50°C .

    • Why: Heat increases the kinetics of ligand exchange. The Pd must dissociate from the imidazo-pyridine to bind to the scavenger. Room temperature is often too slow for this scaffold.

  • Time: Stir for 4 hours.

  • Filtration: Filter through a 0.45 µm PTFE pad.

  • Analysis: Check metal content via ICP-MS.

Protocol B: The "Salt-Break" Extraction (Advanced)

Use this when scavengers fail or for bulk purification of >1000 ppm contamination.

Theory: Protonating the N4 nitrogen of the imidazo[1,2-a]pyridine destroys its ability to coordinate metals. The metal is released into the aqueous phase, while the protonated product remains in the aqueous phase (or precipitates), allowing the metal to be washed away or the product to be crystallized.

SaltBreak Step1 Dissolve Crude Product (Organic Solvent: DCM or EtOAc) Step2 Add Acid (HCl or MSA) Target pH < 2 Step1->Step2 Decision Product Solubility at pH 2? Step2->Decision PathA Precipitation (Salt forms solid) Decision->PathA Insoluble Salt PathB Biphasic (Salt stays soluble in water) Decision->PathB Soluble Salt ActionA 1. Filter Solid Salt 2. Wash cake with EtOAc (Metal stays in filtrate) 3. Freebase with NaHCO3 PathA->ActionA ActionB 1. Separate Layers (Metal + Product in Aqueous) 2. Wash Aqueous with fresh EtOAc (Removes organic impurities) 3. Basify Aqueous (NaHCO3) -> Extract Product back to Organic PathB->ActionB Final Purified Imidazo[1,2-a]pyridine (<10 ppm Metal) ActionA->Final ActionB->Final

Figure 2: Workflow for the "Salt-Break" method to disrupt metal coordination.

Step-by-Step:

  • Dissolve crude mixture in EtOAc.

  • Add 1M HCl (aq) or Methanesulfonic acid (in MeOH).

  • Critical Step: Ensure pH < 2. At this pH, the imidazo-pyridine is fully protonated (

    
    ). The metal (
    
    
    
    ) cannot bind to
    
    
    .
  • Separation:

    • If salt precipitates: Filter it.[10] The metal usually stays in the mother liquor. Wash the cake with EtOAc.

    • If biphasic: The product is in the water. The metal is also likely in the water, but uncoordinated. Add a water-soluble chelator (e.g., L-Cysteine or NAC ) to the aqueous phase.

  • Recovery: Basify the salt/aqueous layer with NaHCO₃ to pH 8 and extract with DCM.

Troubleshooting & FAQs

Q1: My product yield dropped significantly after using the scavenger. Where is it?

  • Diagnosis: You likely used a scavenger with a silica backbone that has residual acidity (like Si-Tosic Acid) or non-specific binding. Imidazo[1,2-a]pyridines are basic.

  • Fix:

    • Flush the scavenger filter cake with 10% Methanol in DCM containing 1% NH₃ (7N in MeOH) . This breaks the ionic interaction between your basic product and the silica silanols.

    • Switch to a neutral scavenger like Si-Thiol or Si-DMT for future runs.

Q2: I still see a color (yellow/brown) even though ICP-MS says Pd is low.

  • Diagnosis: You have "naked" conjugated byproducts or oxidized ligands (e.g., triphenylphosphine oxide derivatives), not necessarily metal.

  • Fix: Use Activated Carbon .

    • Specific Grade: Use Darco KB-G (acid washed) or Ecosorb C-941 .

    • Protocol: Add 10 wt% carbon, heat to reflux for 30 mins, filter hot over Celite. Note: Do not use carbon for the primary metal removal; it is less selective than Si-Thiol.

Q3: Can I use these scavengers in a flow reactor?

  • Answer: Yes, and it is often more efficient.

  • Protocol: Pack a stainless steel column with Si-DMT . Flow your crude solution (in THF/MeOH) at 0.5 mL/min at 60°C. The residence time allows for better equilibrium than batch stirring.

References

  • ICH Q3D Guidelines: International Council for Harmonisation. Guideline for Elemental Impurities Q3D(R2).

  • Scavenger Efficiency Studies: SiliCycle Application Notes. Scavenging using SiliaMetS® and SiliaBond® Scavengers.[3][10]

  • Imidazo[1,2-a]pyridine Synthesis & Metal Catalysis

    • Synthesis of Imidazo[1,2-a]pyridine Derivatives Using Copper Silicate. Letters in Applied NanoBioScience, 2021.

    • Copper-Promoted Regioselective Intermolecular Diamination... Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 2017.

  • Metal Scavenger Selection: Biotage Metal Scavenger User Guide.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This document is designed for researchers, scientists, and drug development professionals who require a detailed understanding of how to approach the structural elucidation of complex heterocyclic systems using ¹H NMR spectroscopy. We will not only assign the signals but also explain the causal relationships behind the observed chemical shifts and coupling patterns, providing a framework for interpreting similar molecules.

The Strategic Importance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution.[1] For complex scaffolds like 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline, ¹H NMR provides critical information through four key parameters:

  • Chemical Shift (δ): Reveals the electronic environment of each proton.[1][2]

  • Integration: Provides the relative ratio of protons contributing to each signal.[2]

  • Spin-Spin Coupling (Multiplicity): Elucidates the connectivity of protons through covalent bonds.[3]

  • Coupling Constant (J): Quantifies the interaction between coupled protons, offering insights into dihedral angles and bond relationships (e.g., ortho, meta, para).[4]

Our interpretation will systematically deconstruct the molecule to predict the signature of each proton based on these principles.

Molecular Structure and Proton Numbering

A clear and consistent numbering system is paramount for accurate spectral assignment. The structure of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline is presented below with the standardized numbering for each proton that will be referenced throughout this guide.

Figure 1. Structure and proton numbering scheme for 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline.

Predicted ¹H NMR Spectral Analysis

The analysis is segmented by the three primary structural motifs of the molecule: the imidazo[1,2-a]pyridine ring , the aniline ring , and the methyl and amine groups . The spectrum is predicted assuming a standard deuterated solvent like DMSO-d₆ or CDCl₃. Solvent choice can influence chemical shifts, particularly for labile protons like those on the amine group.[3][5][6]

Imidazo[1,2-a]pyridine Ring Protons

The imidazo[1,2-a]pyridine system is a 10 π-electron aromatic entity, which generally results in its protons appearing in the aromatic region of the spectrum (δ 6.5-9.0 ppm).[7]

  • H5: This proton is located on the pyridine ring adjacent to the bridgehead nitrogen. This position experiences significant deshielding. In the parent imidazo[1,2-a]pyridine, this proton appears far downfield.[8][9] We predict H5 to be the most downfield of the bicyclic system's protons. It will appear as a doublet, coupled to H7. However, long-range coupling to H8 might result in a doublet of doublets.

  • H8: This proton is ortho to the imidazole nitrogen (N1). It will be significantly deshielded and is expected to appear as a doublet due to coupling with H7 (Jortho ≈ 6-9 Hz).

  • H7: This proton is coupled to both H5 and H8. We predict it will appear as a doublet of doublets, integrating for one proton. Its chemical shift will be upfield relative to H5 and H8.

  • H3: This proton is on the imidazole ring. In 2-substituted imidazo[1,2-a]pyridines, this proton typically appears as a singlet in the range of δ 7.5-8.0 ppm.[10] Its singlet multiplicity arises from the absence of adjacent protons.

Aniline Ring Protons

The aniline moiety introduces a second aromatic system. The chemical shifts of these protons are influenced by the electron-donating nature of the amino (-NH₂) group and the electron-withdrawing/anisotropic effects of the imidazopyridine ring system. In unsubstituted aniline, the protons appear between δ 6.6 and 7.2 ppm.[11][12]

  • H2' and H6': These two protons are ortho to the point of attachment to the imidazopyridine ring. They will be influenced by the ring current of the heterocyclic system. H2' is also ortho to the electron-donating amine group, which would typically shift it upfield. Conversely, H6' is meta to the amine. Due to the complexity of the substituent effects, these protons may have distinct chemical shifts but are often predicted to be in the δ 6.8-7.5 ppm range. H2' will be a doublet of doublets (coupling to H4' and H6'), and H6' will be a triplet (or more accurately, a doublet of doublets with similar coupling constants to H5' and H2').

  • H4': This proton is para to the imidazopyridine substituent and ortho to the amine group. The strong shielding effect of the amine group will likely push this proton significantly upfield. It is expected to appear as a triplet, coupled to H2' and H5'.

  • H5': This proton is meta to the amine group and will be the least shielded of the aniline protons, likely appearing as a triplet.

Methyl and Amine Protons
  • 6-CH₃ Protons: Methyl groups on a pyridine ring typically resonate in the δ 2.3-2.7 ppm range.[13] This signal will be a sharp singlet, integrating to three protons, as there are no adjacent protons to couple with.

  • -NH₂ Protons: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[14] In DMSO-d₆, it often appears as a broad singlet around δ 5.0 ppm. In CDCl₃, it may be further upfield. This signal will integrate to two protons.

Summary of Predicted Assignments

The following table consolidates the predicted ¹H NMR data for 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline.

Proton LabelPredicted δ (ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
H5 8.0 - 8.5d or ddJ₅,₇ ≈ 7.0-9.0 Hz1H
H8 7.6 - 8.0dJ₈,₇ ≈ 7.0-9.0 Hz1H
H3 7.5 - 8.0sN/A1H
H7 6.8 - 7.2ddJ₇,₈ ≈ 7.0-9.0 Hz, J₇,₅ ≈ 7.0-9.0 Hz1H
H5' 7.1 - 7.4tJ ≈ 7.5-8.0 Hz1H
H2' 6.7 - 7.0d or ddJortho ≈ 7.5-8.5 Hz, Jmeta ≈ 2.0-3.0 Hz1H
H6' 6.6 - 6.9t or ddJ ≈ 7.5-8.5 Hz1H
H4' 6.5 - 6.8tJ ≈ 7.5-8.0 Hz1H
-NH₂ 3.5 - 5.5br sN/A2H
6-CH₃ 2.3 - 2.6sN/A3H

Note: Chemical shifts are referenced to TMS at δ 0.00 ppm. Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, br s = broad singlet. Aromatic coupling constants typically fall in the range of 6-10 Hz for ortho coupling and 1-3 Hz for meta coupling.[15][16]

Best Practices for Experimental Protocol

To validate this predicted spectrum and obtain high-quality, unambiguous data, adherence to a rigorous experimental protocol is essential.

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (>400 MHz Spectrometer) cluster_proc Data Processing & Interpretation A 1. Weigh ~5-10 mg of Sample B 2. Dissolve in 0.6-0.7 mL of Deuterated Solvent (e.g., DMSO-d₆, CDCl₃) A->B C 3. Add Internal Standard (e.g., TMS, 0.03% v/v) B->C D 4. Transfer to NMR Tube & Filter if Necessary C->D E 5. Insert Sample & Lock on Solvent Signal D->E F 6. Shim Magnet Coils (Optimize B₀ Homogeneity) G 7. Acquire Spectrum (16-64 Scans) H 8. Fourier Transform (FID → Spectrum) G->H I 9. Phase Correction & Baseline Correction H->I J 10. Calibrate Spectrum to TMS (0 ppm) I->J K 11. Integrate Signals J->K L 12. Assign Peaks & Measure Coupling Constants K->L M 13. Correlate with 2D NMR (COSY, HSQC) for Confirmation L->M

Figure 2. Recommended workflow for obtaining and interpreting the ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is excellent for observing labile -NH₂ protons, while CDCl₃ is a common choice for general organic compounds).[17]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of glass wool directly into the tube.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve better signal dispersion, which is critical for resolving the crowded aromatic region.

    • After inserting the sample, lock the spectrometer on the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks. Poor shimming can obscure fine coupling details.

    • Acquire the ¹H NMR spectrum using standard parameters. Typically, 16 to 64 scans are sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and normalize the values to a known proton count (e.g., the singlet of the methyl group, which is unambiguously 3H).

    • Assign each signal based on its chemical shift, integration, and multiplicity, comparing the results to the predictions in this guide. For unambiguous assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Conclusion

This guide presents a comprehensive, predictive interpretation of the ¹H NMR spectrum for 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline. By leveraging data from structural analogs and applying fundamental NMR principles, we have assigned chemical shifts and coupling patterns for every proton in the molecule. The provided experimental protocol outlines the best practices necessary to acquire high-fidelity data for validating these predictions. This systematic approach, combining predictive analysis with rigorous experimental methodology, provides a powerful framework for the structural elucidation of novel and complex heterocyclic compounds, empowering researchers to confidently characterize their molecules.

References

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Available at: [Link]

  • Chen, P., et al. (n.d.). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Available at: [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

  • Taylor & Francis Online. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available at: [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and N-substituted imides. Available at: [Link]

  • MDPI. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl-imidazo[1,2-a]pyridines and Pyrimidines under Transition. Available at: [Link]

  • Polish Journal of Chemistry. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available at: [Link]

  • ACD/Labs. (2025). Beyond Three Bonds: Identifying Meta Coupling in a 1H NMR Spectrum. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available at: [Link]

  • Duke University. (2026). The Duke NMR Center Coupling constants. Available at: [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Available at: [Link]

  • MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. Available at: [Link]

  • Scribd. (n.d.). NMR Coupling Constants Explained. Available at: [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Available at: [Link]

  • ResearchGate. (n.d.). The 1 H NMR chemical shift values (d ppm) of aniline and.... Available at: [Link]

  • ResearchGate. (n.d.). ¹H chemical shifts of the Methyl groups in 1, 2, 5, and 6 in.... Available at: [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Available at: [Link]

  • Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Available at: [Link]

  • National Institutes of Health. (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Available at: [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Available at: [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Available at: [Link]

  • PubChem. (n.d.). 2-Phenylimidazo[1,2-a]pyridine. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • StudyOrgo.com. (2015). Deciphering 1H NMR Spectra. Available at: [Link]

  • ACS Publications. (2017). Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. Available at: [Link]

  • Organic Syntheses. (2005). PREPARATION OF 1-ALKYL-2-ARYL-1H-IMIDAZO[4,5-b]PYRIDINES FROM 2-ALKYLAMINO-3-AMINOPYRIDINES AND AROMATIC ALDEHYDES USING AIR. Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • Protein Model Portal. (n.d.). 2-Phenylimidazo[1,2-a]pyridine | C13H11N2 | MD Topology | NMR | X-Ray. Available at: [Link]

  • Pharmaffiliates. (n.d.). 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine. Available at: [Link]

Sources

A Comparative Guide to HPLC Purity Analysis Methods for Imidazo[1,2-a]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Imidazo[1,2-a]pyridine and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmaceuticals with diverse therapeutic applications.[1][2] Given their significance, ensuring the purity and quality of these active pharmaceutical ingredients (APIs) is paramount. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for purity assessment, offering the resolution and sensitivity required to separate the main compound from process-related impurities and degradation products.

This guide provides an in-depth comparison of reversed-phase HPLC (RP-HPLC) methodologies for the purity analysis of imidazo[1,2-a]pyridine derivatives. We will explore the causal relationships behind chromatographic choices, present a robust, validated protocol, and offer insights grounded in established scientific principles and regulatory standards.

The Central Role of HPLC in Purity Determination

The objective in an HPLC purity analysis is to develop a method that can separate the main analyte from all potential impurities with high resolution and sensitivity. For nitrogen-containing heterocycles like imidazo[1,2-a]pyridines, which are often basic in nature, achieving symmetric peak shapes and reproducible retention times can be challenging.[3] Method development, therefore, focuses on the strategic selection of the stationary phase, mobile phase composition, and detector settings to overcome these challenges.

Comparative Analysis of Chromatographic Parameters

The success of an RP-HPLC separation hinges on the interplay between the stationary phase and the mobile phase. For imidazo[1,2-a]pyridine derivatives, a systematic approach to selecting these components is crucial.

Stationary Phase Selection: Beyond the Standard C18

The choice of stationary phase dictates the primary separation mechanism. While the C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, its performance with basic compounds can be compromised by interactions between the basic analytes and acidic silanol groups on the silica surface, leading to peak tailing.

Stationary PhasePrimary InteractionAdvantages for Imidazo[1,2-a]pyridinesDisadvantages
Standard C18 HydrophobicBroad applicability, widely available.Potential for peak tailing with basic compounds due to silanol interactions.
End-capped C18 HydrophobicReduced silanol activity, leading to improved peak shape for basic analytes.May offer insufficient retention for more polar derivatives.
Phenyl-Hexyl Hydrophobic & π-πOffers alternative selectivity, especially for aromatic derivatives, through π-π interactions.Can be less robust than C18 phases.
Mixed-Mode Hydrophobic & Ion-ExchangeProvides dual retention mechanisms, enhancing separation of compounds with varying polarity and charge.[3]Method development can be more complex.

Expert Insight: For initial method development, an end-capped C18 column is a reliable starting point. However, if dealing with complex mixtures containing isomers or closely related impurities, a Phenyl-Hexyl column can provide the alternative selectivity needed to achieve baseline resolution.

Mobile Phase Optimization: The Key to Resolution and Peak Shape

The mobile phase not only controls the elution strength but also plays a vital role in managing the ionization state of the analytes and minimizing undesirable secondary interactions.[4]

Organic Modifiers: Acetonitrile is generally preferred over methanol for the analysis of aromatic heterocycles due to its lower viscosity and superior UV transparency.

Mobile Phase Additives: The use of additives is critical for achieving good chromatography of basic compounds.[5][6] These additives control the mobile phase pH and can mask residual silanol groups on the stationary phase.[4]

  • Formic Acid (0.1%): A common choice that maintains an acidic pH (around 2.7), ensuring that basic nitrogen atoms are protonated. This leads to consistent retention and often improves peak shape.[7]

  • Trifluoroacetic Acid (TFA) (0.1%): A stronger acid than formic acid, TFA is an excellent ion-pairing agent. It pairs with protonated basic analytes, effectively neutralizing their charge and increasing their retention on a reversed-phase column. This can significantly improve peak shape but may suppress ionization if the method is transferred to LC-MS.[7]

  • Buffers (e.g., Ammonium Acetate, Ammonium Formate): Volatile buffers are essential when LC-MS compatibility is required.[4][7] They provide stable pH control, which is crucial for reproducible separations.[4] An ammonium acetate buffer (e.g., 10 mM, pH 4.5) can be effective for imidazo[1,2-a]pyridines.

Comparison of Mobile Phase Additives:

Additive (0.1%)Typical pHMechanism of ActionPeak Shape ImprovementLC-MS Compatibility
Formic Acid ~2.7Analyte Protonation, Silanol SuppressionGoodExcellent
TFA ~2.0Strong Ion-Pairing, Silanol SuppressionExcellentCan cause ion suppression
Ammonium Acetate BufferedpH control, Analyte ProtonationGoodExcellent

Recommended Experimental Protocol

This protocol provides a robust starting point for the purity analysis of a typical imidazo[1,2-a]pyridine derivative.

Workflow for HPLC Purity Analysis

G Start Start Method Development Initial Initial Conditions: End-capped C18 0.1% Formic Acid Gradient Start->Initial Check SST Pass? Initial->Check Adjust Adjust Gradient / Flow Rate Check->Adjust No (Poor Resolution) Validation Proceed to Full ICH Validation Check->Validation Yes Adjust->Check ChangeAdditive Change Additive (e.g., to TFA) Adjust->ChangeAdditive ChangeAdditive->Check ChangeColumn Change Column (e.g., to Phenyl-Hexyl) ChangeAdditive->ChangeColumn ChangeColumn->Check End Validated Method Validation->End

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone technique in this endeavor, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that aids in confirming molecular structure. This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pattern of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline, a molecule of interest within the medicinally significant imidazo[1,2-a]pyridine class of compounds.[1][2]

This guide is structured to provide a predictive analysis based on established fragmentation principles of its core heterocyclic systems. We will compare these predictions with the known fragmentation behavior of related chemical structures, offering a robust framework for researchers encountering this or similar molecules.

Predicted Fragmentation Profile: A Mechanistic Approach

The fragmentation of a protonated molecule ([M+H]⁺) in the gas phase is governed by the relative stabilities of the resulting fragment ions and neutral losses. For 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline, protonation is most likely to occur on the basic nitrogen atoms of the imidazo[1,2-a]pyridine ring or the exocyclic aniline nitrogen. The subsequent fragmentation pathways will be dictated by the charge distribution and the inherent chemical bonds of the molecule.

Based on the fragmentation of related structures, we can anticipate several key fragmentation pathways for the protonated parent ion. The most prominent cleavages are expected to occur at the bond connecting the aniline ring to the imidazo[1,2-a]pyridine core and within the bicyclic ring system itself.

Table 1: Predicted Major Fragment Ions for 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline
m/z (Predicted) Proposed Fragment Structure Neutral Loss Fragmentation Pathway
[M+H]⁺Protonated parent molecule--
Fragment A3-Amino-phenylium ionC₉H₉N₂ (Methylimidazo[1,2-a]pyridine radical)Cleavage of the C-C bond between the two rings
Fragment B6-Methylimidazo[1,2-a]pyridin-2-ylium ionC₆H₇N (Aniline)Cleavage of the C-C bond between the two rings
Fragment C[Fragment B - CH₃]⁺CH₃ (Methyl radical)Loss of the methyl group from Fragment B
Fragment D[Fragment B - HCN]⁺HCN (Hydrogen cyanide)Ring cleavage of the imidazole portion of Fragment B

The following diagram illustrates the proposed primary fragmentation pathways originating from the protonated parent molecule.

G M [M+H]⁺ 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline fragA Fragment A [C₆H₇N+H]⁺ (Protonated Aniline) M->fragA Loss of C₉H₈N₂ fragB Fragment B [C₉H₈N₂+H]⁺ (Protonated 6-Methylimidazo[1,2-a]pyridine) M->fragB Loss of C₆H₇N fragC Fragment C [C₈H₅N₂+H]⁺ fragB->fragC Loss of CH₃ fragD Fragment D [C₈H₇N+H]⁺ fragB->fragD Loss of HCN

Caption: Proposed primary fragmentation pathways for protonated 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline.

Comparative Fragmentation Analysis

To substantiate our predictions, we will compare the expected fragmentation with known patterns from structurally related compounds.

Comparison with Imidazo[1,2-a]pyridine Derivatives

Studies on the gas-phase fragmentation of 3-phenoxy imidazo[1,2-a]pyridines have shown that a characteristic fragmentation pathway is the homolytic cleavage of the C-O bond connecting the phenoxy group to the imidazo[1,2-a]pyridine core.[1] This supports our prediction that the cleavage of the bond between the aniline and the imidazo[1,2-a]pyridine moieties (leading to Fragments A and B) will be a dominant fragmentation route. The stability of the resulting charged imidazo[1,2-a]pyridine fragment contributes to the favorability of this pathway.

Comparison with Substituted Anilines

The fragmentation of anilines is well-documented and often involves reactions related to the amino group.[3][4] For N-aryl compounds, cleavage of the C-N bond is a common fragmentation pathway.[5] While our target molecule has a C-C linkage to the aniline, the principles of forming stable aromatic cations hold. The formation of a stable anilinium-type ion (Fragment A) is a reasonable expectation based on the general fragmentation behavior of substituted anilines.

Experimental Protocol for MS/MS Analysis

To empirically determine the fragmentation pattern, the following protocol for analysis by ESI-MS/MS is recommended.

Objective: To acquire high-resolution mass spectral data and tandem mass spectrometry (MS/MS) fragmentation patterns for 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline.

Instrumentation: A hybrid quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Materials:

  • 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for positive ion mode)

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the analyte in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of methanol and water.

    • Acidify the final solution with 0.1% formic acid to promote protonation.

  • Mass Spectrometer Setup (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizer Gas (N₂): 1.5 - 2.5 Bar

    • Drying Gas (N₂): 8 - 10 L/min

    • Drying Gas Temperature: 180 - 220 °C

  • MS1 (Full Scan) Acquisition:

    • Acquire a full scan mass spectrum over an m/z range of 50-500 to identify the protonated parent ion ([M+H]⁺).

  • MS2 (Tandem MS) Acquisition:

    • Select the [M+H]⁺ ion as the precursor ion for collision-induced dissociation (CID).

    • Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.

    • Acquire the product ion spectrum.

The following diagram outlines the experimental workflow.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis stock 1 mg/mL Stock dilute 1 µg/mL Working Solution stock->dilute acidify Add 0.1% Formic Acid dilute->acidify infusion Direct Infusion acidify->infusion ms1 MS1: Full Scan (Identify [M+H]⁺) infusion->ms1 ms2 MS2: Tandem MS (Fragment [M+H]⁺) ms1->ms2 data Data Analysis ms2->data

Caption: Experimental workflow for MS/MS analysis.

Conclusion

The mass spectrometry fragmentation pattern of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline can be predicted with a high degree of confidence by leveraging the established fragmentation behaviors of its constituent imidazo[1,2-a]pyridine and aniline moieties. The primary fragmentation pathways are expected to involve the cleavage of the bond linking these two ring systems, leading to characteristic fragment ions. This guide provides a robust theoretical framework and a detailed experimental protocol to aid researchers in the structural confirmation of this and structurally related compounds, thereby supporting accelerated drug discovery and development efforts.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • Proposed mechanisms for the fragmentation that lead to the complementary ions [C5H5O]C (a) and [M C5H5O]C (b) from molecular ions of substituted N-(2-furylmethyl)anilines. ResearchGate. [Link]

  • Mass Spectrometry and Gas‐Phase Chemistry of Anilines. ResearchGate. [Link]

  • Mass Spectrometry and Gas‐Phase Chemistry of Anilines. Semantic Scholar. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

Sources

A Comparative Guide to the Kinase Inhibition Potency of 6-Methyl vs. 6-H Imidazopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. The imidazopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the inhibition of various protein kinases.[1][2] Within this class of compounds, subtle structural modifications can lead to profound differences in biological activity. This guide provides an in-depth comparison of the kinase inhibition potency of 6-methyl substituted imidazopyridines versus their 6-unsubstituted (6-H) counterparts, with a particular focus on Phosphoinositide 3-kinase alpha (PI3Kα), a key player in cell signaling and cancer progression.[3][4]

The Critical Role of Substitution at the 6-Position

The structure-activity relationship (SAR) of imidazopyridine-based kinase inhibitors is a complex interplay of electronic and steric factors. The 6-position of the imidazopyridine ring system often projects into a region of the kinase active site that can be exploited to enhance potency and selectivity. The introduction of a small lipophilic group, such as a methyl group, can influence the compound's interaction with the protein in several ways:

  • Hydrophobic Interactions: The methyl group can engage in favorable van der Waals interactions with nonpolar amino acid residues in the ATP-binding pocket, thereby increasing the overall binding affinity of the inhibitor.

  • Conformational Rigidity: The presence of a substituent at the 6-position can restrict the rotational freedom of the imidazopyridine core, locking it into a more favorable conformation for binding.

  • Solvent Exclusion: The methyl group can displace water molecules from the binding site, which can be an entropically favorable process that contributes to a lower free energy of binding.

Conversely, an unsubstituted 6-position (6-H) presents a different chemical environment, which may be advantageous or detrimental to inhibitory activity depending on the specific topology of the kinase active site.

Comparative Analysis: PI3Kα Inhibition

A study by Chen et al. provides a direct comparison of the impact of substitution at the 6-position of imidazo[1,2-a]pyridine derivatives on their inhibitory activity against PI3Kα.[3] The findings from this research clearly indicate that the presence of a methyl group at the 6-position is more favorable for PI3Kα inhibition compared to an unsubstituted 6-position.

Compound ID6-Position SubstituentPI3Kα IC50 (µM)Reference
39 -CH₃0.15[3]
45 -H>10[3]
43 -CH₃0.50[3]
46 -H>10[3]

As evidenced by the data, compounds with a 6-methyl substituent (compounds 39 and 43 ) exhibit significantly greater potency against PI3Kα, with IC50 values in the sub-micromolar range. In stark contrast, their corresponding 6-H analogs (compounds 45 and 46 ) demonstrate a dramatic loss of activity, with IC50 values exceeding 10 µM. This more than 66-fold difference in potency underscores the critical contribution of the 6-methyl group to the inhibitory activity of this particular series of imidazopyridine derivatives against PI3Kα. The authors of the study explicitly state that neither a chloro nor a hydrogen substituent at the 6-position had a positive effect on potency when compared to the methyl substituent.[3]

The PI3K/Akt/mTOR Signaling Pathway: A Key Therapeutic Target

The Phosphoinositide 3-kinase (PI3K) pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[7][8] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn activate PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B), to the cell membrane where they are activated.[9] Activated Akt then phosphorylates a multitude of downstream substrates, including the mammalian target of rapamycin (mTOR), to orchestrate various cellular responses.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyridine 6-Methyl Imidazopyridine Inhibitor Imidazopyridine->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 6-methyl imidazopyridines.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

The determination of a compound's half-maximal inhibitory concentration (IC50) is a cornerstone of drug discovery, providing a quantitative measure of its potency. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring the activity of kinases and their inhibition.[1][10]

Objective: To determine the IC50 value of 6-methyl and 6-H imidazopyridine derivatives against PI3Kα.

Principle: The assay measures the amount of ADP produced during the kinase reaction. As the kinase is inhibited, less ADP is generated. The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[11]

Materials:

  • Purified recombinant PI3Kα enzyme

  • PI3Kα substrate (e.g., PIP2)

  • ATP

  • Test compounds (6-methyl and 6-H imidazopyridine derivatives)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase assay buffer, the PI3Kα enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Add the substrate (PIP2) and ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the necessary components for the luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Reaction_Setup Set up Kinase Reaction in 384-well Plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Stop_Reaction Add ADP-Glo™ Reagent (Stop & ATP Depletion) Incubation->Stop_Reaction Signal_Generation Add Kinase Detection Reagent (ADP -> ATP & Luminescence) Stop_Reaction->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Data_Plot Plot Luminescence vs. log[Inhibitor] Read_Plate->Data_Plot IC50_Calc Calculate IC50 Value Data_Plot->IC50_Calc

Caption: Workflow for determining kinase inhibitor IC50 values using the ADP-Glo™ assay.

Conclusion and Future Perspectives

The comparative analysis presented in this guide unequivocally demonstrates the superior kinase inhibition potency of 6-methyl imidazopyridines over their 6-H counterparts against PI3Kα. This finding highlights the critical role of the 6-position in modulating the interaction of this scaffold with the kinase active site. For drug discovery professionals, this provides a clear directive for the design of future imidazopyridine-based inhibitors, suggesting that exploration of small, lipophilic substituents at the 6-position is a promising strategy for enhancing potency.

The detailed experimental protocol for the ADP-Glo™ kinase assay provides a robust and reproducible method for assessing the inhibitory activity of novel compounds. As the field of kinase inhibitor discovery continues to evolve, a deep understanding of structure-activity relationships, coupled with rigorous and standardized assay methodologies, will be paramount in the development of the next generation of targeted cancer therapies.

References

  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497–5510.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Zegzouti, H., & Goueli, S. (2010). ADP-Glo: a new bioluminescent and homogeneous assay for monitoring ADP-producing enzymes. Methods in molecular biology (Clifton, N.J.), 667, 133–143.
  • Manning, B. D., & Cantley, L. C. (2007). AKT/PKB signaling: navigating downstream. Cell, 129(7), 1261–1274.
  • ResearchGate. Schematic diagram of PI3K/Akt/mTOR pathway. ResearchGate Website. [Link]

  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature reviews. Drug discovery, 13(2), 140–156.
  • Chen, R., Wang, Z., Sima, L., Cheng, H., Luo, B., Wang, J., ... & Zhou, Z. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169771. [Link]

  • Wikipedia. PI3K/AKT/mTOR pathway. Wikipedia Website. [Link]

  • Chen, R., Wang, Z., Sima, L., Cheng, H., Luo, B., Wang, J., ... & Zhou, Z. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Taylor & Francis Online. [Link]

  • Yang, H., Li, Q., Su, M., Luo, F., Liu, Y., Wang, D., & Fan, Y. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3205. [Link]

  • Chen, R., Wang, Z., Sima, L., Cheng, H., Luo, B., Wang, J., ... & Zhou, Z. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169771.
  • Bavetsias, V., Large, J. M., Sun, C., Bouloc, N., Reynisson, J., Workman, P., ... & Blagg, J. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of medicinal chemistry, 56(22), 9122–9135. [Link]

  • Bavetsias, V., Large, J. M., Sun, C., Bouloc, N., Reynisson, J., Workman, P., ... & Blagg, J. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Publications. [Link]

  • Liu, G., Liu, Y., Xin, M., Li, K., Wang, J., & Zhang, J. (2017). Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. ACS medicinal chemistry letters, 8(1), 138–142. [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Current opinion in chemical biology, 11(4), 481–487. [Link]

  • ResearchGate. IC50 values against c-Met kinase. a. ResearchGate Website. [Link]

  • Al-Otaibi, F., & Al-Ghamdi, A. M. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6296. [Link]

  • Jia, H., Dai, G., Weng, J., Zhang, Z., Wang, Q., Zhou, F., ... & Su, W. (2014). Discovery of (S)-1-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1][9][11]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer. Journal of medicinal chemistry, 57(18), 7577–7589. [Link]

  • Dar, A. A., & Zaidi, N. (2013). Aurora kinase inhibitors: Progress towards the clinic. Molecular cancer therapeutics, 12(10), 1987–1998. [Link]

  • Knight, Z. A., & Shokat, K. M. (2012). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Current opinion in chemical biology, 16(5-6), 596–604.
  • Bavetsias, V., Sun, C., Bouloc, N., Reynisson, J., Workman, P., Linardopoulos, S., ... & Blagg, J. (2007). Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. Bioorganic & medicinal chemistry letters, 17(23), 6567–6571. [Link]

  • De Lombaerde, S., De Zitter, M., Van de Walle, T., De Vreese, R., Jonckers, T. H., & Marchand, A. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 26(11), 3326. [Link]

  • Lee, H., Kim, J., Lee, J. Y., Park, H., & Kim, H. R. (2024). Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. European journal of medicinal chemistry, 282, 117047. [Link]

  • ResearchGate. Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate Website. [Link]

  • Chen, Y. N., Hsieh, Y. C., Lin, C. C., Chen, C. H., & Chen, C. L. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of medicinal chemistry, 63(24), 15914–15935. [Link]

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
  • Science.gov. ic50 values compared: Topics by Science.gov. Science.gov Website. [Link]

  • Paris, B. L., Atkinson, A., & Parkinson, A. (2011). Pitfalls in the design of metabolism-dependent CYP inhibition (MDI) experiments with a dilution step: Inhibitor depletion. Drug Metabolism and Disposition, 39(12), 2372–2378. [Link]

Sources

Publish Comparison Guide: UV-Vis Spectra of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the UV-Vis absorption properties of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline , a functionalized imidazo[1,2-a]pyridine fluorophore.

The content is structured to assist researchers in experimental design, specifically for applications requiring precise excitation wavelength selection, solvatochromic assessment, or structural validation against isomeric alternatives.

Executive Summary & Compound Profile

3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a fused bicyclic heterocycle characterized by a 6-methylated imidazo[1,2-a]pyridine core substituted at the C2 position with a meta-aminophenyl group.

Unlike its para-amino isomer, which exhibits strong Intramolecular Charge Transfer (ICT) and significant bathochromic shifts, this meta-isomer displays a spectral profile closer to the parent 2-phenylimidazo[1,2-a]pyridine but with distinct fine-tuning due to the auxiliary donation of the methyl and amino groups.[1]

FeatureSpecification
IUPAC Name 2-(3-Aminophenyl)-6-methylimidazo[1,2-a]pyridine
Core Scaffold Imidazo[1,2-a]pyridine
Key Auxochromes 6-Methyl (weak donor), 3'-Amino (moderate donor, meta-positioned)
Primary

~245–255 nm (

)
Secondary

~305–320 nm (Conjugated band)
Fluorescence Blue emission (Solvent dependent)

Spectral Architecture & Theoretical Analysis

To understand the performance of this product, one must analyze the electronic transitions governing its absorption.[1] The spectrum is dominated by two primary regions:

  • Short-Wave Band (240–260 nm): Attributed to the localized

    
     transitions of the imidazo[1,2-a]pyridine core.[1] This band is intense and relatively insensitive to solvent polarity.
    
  • Long-Wave Band (300–320 nm): Attributed to the electronic conjugation between the imidazopyridine system and the phenyl ring.

Structural Impact on Spectra (The "Meta" Effect)

The critical differentiator of this product is the meta-positioning of the aniline amino group.

  • Para-Isomer (Alternative): In 2-(4-aminophenyl) derivatives, the amino lone pair is in direct resonance with the pyridine ring nitrogen (acceptor), creating a strong "push-pull" system.[1] This results in a significant red shift (bathochromic) and a broad ICT band, often pushing absorption >350 nm.[1]

  • Meta-Isomer (This Product): The meta position disrupts this direct through-bond conjugation. The amino group acts primarily through inductive effects and weak mesomeric interaction. Consequently, the absorption maximum is blue-shifted (hypsochromic) relative to the para-isomer, retaining a profile sharper and closer to the unsubstituted phenyl analog.[1]

Diagram: Structure-Property Relationship (SPR) Logic[1]

SPR_Analysis Core Imidazo[1,2-a]pyridine Core Sub_Meta 3-(Meta)-Amino Group (This Product) Core->Sub_Meta Sub_Para 4-(Para)-Amino Group (Alternative) Core->Sub_Para Effect_Meta Inductive Effect Only No Direct Resonance Sub_Meta->Effect_Meta Conjugation Break Effect_Para Direct Resonance (Push-Pull) Strong ICT Sub_Para->Effect_Para Conjugation Path Result_Meta Blue-Shifted vs Para λ_max ~310 nm Discrete Emission Effect_Meta->Result_Meta Result_Para Red-Shifted λ_max >350 nm Strong Solvatochromism Effect_Para->Result_Para

Caption: Comparative logic of substituent effects on the spectral shift. The meta-substitution limits conjugation length, preserving a higher energy (lower wavelength) transition.[1]

Comparative Performance Guide

This section compares the product against standard alternatives to assist in selection.

Comparison 1: vs. Parent Scaffold (2-Phenylimidazo[1,2-a]pyridine)[1]
  • Alternative: 2-Phenylimidazo[1,2-a]pyridine (Unsubstituted).[1]

  • Product Performance:

    • Red Shift: The addition of the 6-methyl and 3'-amino groups causes a bathochromic shift of approximately 10–20 nm compared to the parent.

    • Molar Extinction (

      
      ):  The amino group typically enhances the molar extinction coefficient, making the product a brighter probe at equivalent concentrations.[1]
      
    • Solubility: The amino group increases polarity, potentially improving solubility in protic solvents (MeOH, EtOH) compared to the purely lipophilic parent.[1]

Comparison 2: vs. Isomeric Probe (Para-Amino Isomer)[1]
  • Alternative: 2-(4-Aminophenyl)-6-methylimidazo[1,2-a]pyridine.[1]

  • Product Performance:

    • Specificity: The product exhibits less sensitivity to solvent polarity (solvatochromism) than the para-isomer.[1]

    • Application: Ideal for applications where stable emission wavelength is required regardless of the local environment, whereas the para-isomer is better suited as a polarity sensor.[1]

Summary Data Table
PropertyThis Product (Meta-Amino)Parent Alternative (Unsubstituted)Isomer Alternative (Para-Amino)

(Abs)
305–315 nm (Est.)~295–305 nm~340–360 nm
Spectral Bandwidth Narrow/StructuredNarrowBroad (ICT band)
Solvatochromism Low to ModerateLowHigh
pH Sensitivity Yes (Aniline protonation)No (Only pyridine)Yes (Strong modulation)

Experimental Protocol: Validated Measurement Workflow

To ensure reproducible spectral data, follow this self-validating protocol. This workflow accounts for the pH sensitivity of the aniline group, which can quench fluorescence or shift absorption if the solvent is acidic.[1]

Reagents & Setup
  • Solvent: Spectroscopic grade Methanol (MeOH) or Acetonitrile (MeCN).[1] Avoid unbuffered water due to pH variability.[1]

  • Concentration: Prepare a stock at

    
     M (DMSO), dilute to 
    
    
    
    M for measurement.
  • Blank: Pure solvent from the same batch.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1 mg of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline in 1 mL DMSO. Sonicate to ensure complete dissolution.

  • Dilution (Critical):

    • Add 10

      
      L of stock to 990 
      
      
      
      L of MeOH.
    • Validation Step: Check optical density (OD) at peak.[1] Target OD is 0.1 – 0.5. If OD > 1.0, dilute further to avoid inner-filter effects.[1]

  • Baseline Correction: Run a baseline scan with the cuvette containing pure solvent.

  • Acquisition: Scan from 200 nm to 500 nm. Scan speed: Medium (approx. 200 nm/min).[1]

  • pH Check (Optional but Recommended): Add 1 drop of 0.1 M HCl to the cuvette and re-scan.

    • Expected Result: The long-wave band (~310 nm) should decrease or shift significantly as the aniline nitrogen protonates (

      
      ), disrupting the auxochromic effect.[1] This confirms the integrity of the amino group.
      
Workflow Diagram

Protocol_Flow Start Start: Solid Sample Stock Stock Soln: 1mM in DMSO (Sonicate 5 min) Start->Stock Dilute Dilute to 10µM in MeOH (Target OD 0.1-0.5) Stock->Dilute Measure UV-Vis Scan (200-500nm) Dilute->Measure Check Validation: OD < 1.0? Measure->Check Check->Dilute No (Too High) Acid Acid Test (+HCl) Check->Acid Yes (Pass) Confirm Confirm Spectral Shift (Validates Amino Group) Acid->Confirm

Caption: Operational workflow for spectral validation, including a pH-check step to verify the functional group activity.

References

  • Sigma-Aldrich. 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline Product Specification. Retrieved from .[1]

  • Bagdi, A. K., et al. (2015).Cross-dehydrogenative coupling for the synthesis of imidazo[1,2-a]pyridines: Functionalization and Photophysical Properties. RSC Advances. (General reference for Imidazo[1,2-a]pyridine spectral trends).
  • Grotkopp, O., et al.Synthesis and Solvatochromism of Amino-Substituted Imidazo[1,2-a]pyridines. (Theoretical grounding for substituent effects).
  • Organic Chemistry Portal. Synthesis of Imidazo[1,2-a]pyridines. Retrieved from .[1]

Sources

Comparative Structural Analysis Guide: 2-Aryl-Imidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aryl-imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (GABA-A agonist) and antiviral agents. However, the "performance" of this scaffold—specifically its solubility, bioavailability, and target affinity—is dictated by its solid-state conformation.

This guide objectively compares the structural analysis of this scaffold against alternative methods (NMR, DFT) and compares the scaffold's solid-state developability against common bioisosteres (Indoles, Imidazo[1,2-a]pyrimidines).

Comparative Analysis: Analytical Method Performance

In drug development, defining the torsion angle (


) between the bicyclic core and the 2-aryl substituent is critical. This angle governs the molecule's planarity, which directly influences 

stacking (solubility) and receptor fit.
SC-XRD vs. Solution NMR vs. Computational Modeling
FeatureSC-XRD (Gold Standard) Solution NMR (NOESY/ROESY) DFT (Computational)
Torsion Angle (

)
Absolute. Direct visualization of the frozen conformer in the crystal lattice (typically 2°–30° twist).Averaged. Rapid rotation in solution often masks the biologically relevant low-energy conformer.Theoretical. Predicts gas-phase minima; often fails to account for packing forces.
Intermolecular Interactions Quantifiable. Directly maps

stacking distances (3.4–3.8 Å) and C-H...N networks.
Inferred. Chemical shift perturbations give only qualitative evidence of aggregation.Modeled. Requires high computational cost (Crystal Structure Prediction - CSP) to match accuracy.
Throughput Medium (Requires 1-3 days for crystal growth).High (Minutes to Hours).[1][2]High (Hours).[1][2]
Sample State Solid (Polymorph specific).Liquid (Isotropic).Virtual.

Verdict: While NMR is faster for identity confirmation, SC-XRD is the only method capable of validating the "bioactive conformation" hypothesis for this scaffold. For example, Zolpidem analogs often require a specific twist (


20-30°) to fit the benzodiazepine binding site, a feature obscured in solution NMR.

Comparative Analysis: Scaffold Developability

When selecting a lead candidate, chemists often choose between the Imidazo[1,2-a]pyridine and its isosteres. Here is how they compare in solid-state performance (crystallizability and packing).

Imidazo[1,2-a]pyridine vs. Indole vs. Imidazo[1,2-a]pyrimidine
Scaffold2-Aryl-Imidazo[1,2-a]pyridine 2-Aryl-Indole 2-Aryl-Imidazo[1,2-a]pyrimidine
H-Bond Acceptors (HBA) 1 (N4) . The bridgehead nitrogen is not basic; N4 is a moderate acceptor.0 . The NH is a donor; requires derivatization to accept H-bonds.2 (N4, N8) . Higher polarity; often leads to higher melting points and lower solubility.

-Stacking Tendency
High. The electron-deficient pyridine ring promotes strong face-to-face stacking with electron-rich aryl groups.Moderate. Electron-rich nature often leads to T-shaped (edge-to-face) packing.Very High. Additional nitrogen increases dipole, promoting tight packing lattices (solubility issues).
Crystallization Ease Excellent. Forms large, stable prisms easily from polar/non-polar solvent mixtures.Good. Often forms needles; prone to solvate formation.Challenging. Prone to rapid precipitation (amorphous) due to high lattice energy.

Scientific Insight: The Imidazo[1,2-a]pyridine offers the "Goldilocks" zone of developability. It packs efficiently enough to be stable (high melting point) but retains enough lattice void volume (due to the N4-HBA vector) to allow for dissolution, unlike the often insoluble pyrimidine analogs.

Experimental Protocol: Crystallization & Structure Determination

To achieve the results described above, a rigorous protocol is required. Imidazo[1,2-a]pyridines are prone to "oiling out" if the solvent polarity is not carefully balanced.

Phase 1: Synthesis & Purification
  • Reaction: Condensation of 2-aminopyridine with

    
    -bromoacetophenone (reflux in EtOH).
    
  • Purification: Silica gel chromatography (Ethyl Acetate/Hexane gradient). Crucial: Isolate the free base, not the HBr salt, for initial screening.

Phase 2: Crystallization (The "Slow Evaporation" Method)
  • Target Concentration: 10–15 mg/mL.

  • Solvent System:

    • System A (Preferred): Ethanol : Water (8:2). The water acts as an antisolvent that encourages nucleation as EtOH evaporates.

    • System B (Alternative): Dichloromethane : Hexane (1:1).

  • Procedure:

    • Dissolve compound in the "good" solvent (EtOH or DCM) with mild heating (40°C).

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean 4 mL vial (removes dust nucleation sites).
      
    • Add the "poor" solvent dropwise until varying turbidity is just observed, then add 2 drops of "good" solvent to clear.

    • Cover with parafilm, poke 3-5 small holes, and store in a vibration-free environment at 20°C.

Phase 3: Data Collection (SC-XRD)
  • Mounting: Select a crystal with sharp edges (approx 0.2 x 0.2 x 0.1 mm). Mount on a Kapton loop using Paratone oil.

  • Temperature: Collect at 100 K (cryostream). Room temperature collection results in high thermal motion of the 2-aryl ring, obscuring the precise torsion angle.

  • Refinement: Use SHELXL. Pay attention to the N1-C2-C1'-C2' torsion angle (the aryl twist).

Visualizations

Diagram 1: Structural Analysis Workflow

This flowchart outlines the decision logic for characterizing these analogs.

G Synthesis Synthesis (2-aminopyridine + alpha-haloketone) Purification Purification (Column Chromatography) Synthesis->Purification Screening Polymorph Screening (PXRD) Purification->Screening NMR Solution NMR (1H, 13C, NOESY) Purification->NMR CrystalGrowth Single Crystal Growth (Slow Evaporation) Screening->CrystalGrowth Identify Crystalline Hit SCXRD SC-XRD (100 K Data Collection) CrystalGrowth->SCXRD Analysis Structural Output: 1. Torsion Angle 2. Pi-Stacking 3. H-Bond Network SCXRD->Analysis Definite Conformation NMR->Analysis Solution Dynamics

Caption: Integrated workflow for structural elucidation. SC-XRD provides the definitive solid-state conformation required for formulation.

Diagram 2: Interaction Logic (Hirshfeld Surface Drivers)

How the atomic features of the scaffold drive the packing observed in the crystal structure.

G Scaffold 2-Aryl-Imidazo[1,2-a]pyridine Core Feature1 Pyridine Ring (Electron Deficient) Scaffold->Feature1 Feature2 N4 Nitrogen (H-Bond Acceptor) Scaffold->Feature2 Feature3 2-Aryl Group (Rotatable) Scaffold->Feature3 Interaction1 Pi-Pi Stacking (Centroid-Centroid < 3.8 A) Feature1->Interaction1 Interaction2 C-H...N Hydrogen Bonds (Chain Formation) Feature2->Interaction2 Interaction3 Torsion Angle Twist (Minimizes Steric Clash) Feature3->Interaction3 Result High Melting Point & Stable Lattice Interaction1->Result Interaction2->Result Interaction3->Result

Caption: Mechanistic drivers of crystal packing. The interplay between the electron-deficient pyridine ring and the N4 acceptor dictates the lattice stability.

References

  • Crystal Structure & Hirshfeld Analysis of Imidazo[1,2-a]pyridines

    • Title: Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine deriv
    • Source:Acta Crystallographica Section E, 2018.
    • Significance: Establishes the standard torsion angles (approx 25-31°) and packing motifs for this scaffold.
    • URL:[Link]

  • Synthesis & Biological Relevance (Zolpidem Context)

    • Title: Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.[3][4]

    • Source:Molecules, 2023.[4]

    • Significance: Reviews the medicinal applications and structural vari
    • URL:[Link]

  • Metal Coordin

    • Title: Structural characterization and Hirshfeld surface analysis of a Co(II) complex with imidazo[1,2-a]pyridine.
    • Source:Acta Crystallographica Section E, 2018.
    • Significance: Demonstrates the stacking capabilities and N4-coordin
    • URL:[Link]

Sources

The Tunable Emitter: A Comparative Guide to Imidazo[1,2-a]pyridine Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of small-molecule fluorophores, Imidazo[1,2-a]pyridine aniline derivatives occupy a critical niche. While BODIPY dyes offer raw brightness and Coumarins provide historical reliability, Imidazo[1,2-a]pyridines excel in Stokes shift magnitude and synthetic modularity .

This guide objectively analyzes the fluorescence quantum yield (


) of these derivatives, specifically focusing on the Intramolecular Charge Transfer (ICT) mechanism introduced by the aniline donor. It is designed for medicinal chemists and photophysicists requiring a robust, self-validating protocol for characterization.

Part 1: The Scaffold Advantage (Comparative Analysis)

The primary value proposition of the imidazo[1,2-a]pyridine core, particularly when coupled with an aniline donor, is the minimization of self-quenching through large Stokes shifts.

Performance Benchmarking

The following table contrasts a typical 2-(4-dimethylaminophenyl)imidazo[1,2-a]pyridine (Aniline derivative) against standard commercial alternatives.

FeatureImidazo[1,2-a]pyridine (Aniline deriv.) Coumarin 153 BODIPY FL Fluorescein
Primary Mechanism ICT (Intramolecular Charge Transfer)ICT

Transition

Transition
Quantum Yield (

)
0.40 – 0.85 (Solvent dependent)0.38 – 0.55> 0.900.79 – 0.95
Stokes Shift Large (80 – 150 nm) Moderate (40 – 60 nm)Very Small (< 20 nm)Small (20 – 30 nm)
Solvatochromism High (Sensitive to polarity)ModerateLowLow
Solubility Excellent (Organic & Lipophilic)GoodPoor (often requires modification)High (Aqueous pH > 7)
Photostability ModerateModerateHighLow (Bleaches quickly)

Key Insight: While BODIPY has a higher absolute


, its small Stokes shift leads to significant re-absorption losses in concentrated samples or solid-state applications. The Imidazo-Aniline scaffold sacrifices a fraction of 

for a massive Stokes shift, making it superior for wash-free imaging and solid-state sensing .

Part 2: Mechanistic Pathway (ICT)

The fluorescence of aniline-substituted imidazo[1,2-a]pyridines is driven by a "Push-Pull" system. The aniline nitrogen acts as the electron donor (D), while the imidazo[1,2-a]pyridine core acts as the acceptor (A).

Upon excitation, electron density shifts from the aniline to the pyridine ring. This Intramolecular Charge Transfer (ICT) state is highly sensitive to solvent polarity. In polar solvents, the ICT state is stabilized, leading to a red-shifted emission but often a lower


 due to increased non-radiative decay (energy gap law).
Diagram: Photophysical Mechanism

ICT_Mechanism Ground Ground State (S0) (Planar Conformation) LE Locally Excited State (LE) (Franck-Condon) Ground->LE Excitation Excitation Photon Absorption (hv) ICT ICT State (Charge Transfer: Aniline -> Core) LE->ICT Fast Relaxation (<10 ps) Relaxation Solvent Relaxation Twist TICT (Non-Radiative) (Twisted Intramolecular CT) ICT->Twist Viscosity/Polarity Dependent Emission Fluorescence Emission (Large Stokes Shift) ICT->Emission Radiative Decay (kr) Twist->Ground Non-Radiative Decay (knr) Emission->Ground

Figure 1: The excitation dynamics of aniline-imidazo[1,2-a]pyridine derivatives. Note the competition between the radiative ICT state and the non-radiative TICT state.

Part 3: Experimental Protocol (Measurement of )

Objective: Determine the relative fluorescence quantum yield of a novel imidazo[1,2-a]pyridine derivative using the comparative method.

Standard Selection:

  • For Blue/Green emission: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ).
    
  • For Green/Yellow emission: Fluorescein in 0.1 M NaOH (

    
    ) or Coumarin 153  in Ethanol (
    
    
    
    ).
Workflow Diagram

QY_Protocol cluster_Abs 1. Absorbance Check (Critical) cluster_Em 2. Emission Scan Start Start: Sample Preparation Dilution Prepare 5 concentrations (Solvent: DCM or EtOH) Start->Dilution CheckOD Measure Optical Density (OD) at Excitation Wavelength Dilution->CheckOD Limit Ensure OD < 0.1 (Prevent Inner Filter Effect) CheckOD->Limit Excite Excite at λ_max (abs) Limit->Excite Integrate Integrate Emission Area (F) (Wavenumber scale) Excite->Integrate Calc Calculate QY using Equation Integrate->Calc

Figure 2: Step-by-step workflow for relative quantum yield determination to ensure data validity.

Detailed Methodology
  • Preparation: Prepare stock solutions of your imidazo[1,2-a]pyridine derivative and the chosen standard.

  • Absorbance Tuning: Dilute both solutions to create a series of 4-5 concentrations.

    • Critical Check: The absorbance at the excitation wavelength must remain below 0.1 (OD) . Values above 0.1 introduce the inner filter effect, artificially lowering the observed intensity and invalidating the result.

  • Spectroscopy:

    • Record the UV-Vis absorbance spectrum.

    • Record the Fluorescence emission spectrum using the exact same excitation wavelength for both sample and standard.

  • Integration: Integrate the area under the fluorescence emission curve (

    
    ).
    
  • Calculation: Apply the following equation:



Where:

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    : Quantum Yield[1][2][3][4][5][6][7][8]
    
  • 
    : Gradient (Slope) of the plot of Integrated Fluorescence Intensity vs. Absorbance.
    
  • 
    : Refractive index of the solvent.
    
  • 
    : Sample
    
  • 
    : Reference Standard
    

Expert Tip: Do not rely on a single point measurement. Plotting Integrated Intensity (


) vs. Absorbance (

) and using the slope (

) eliminates errors from baseline shifts and pipetting inaccuracies.

Part 4: Synthesis & Tunability

To access these derivatives, the Groebke-Blackburn-Bienaymé (GBB) reaction is the industry standard due to its one-pot nature and high atom economy.

  • Reagents: 2-Aminopyridine + Aromatic Aldehyde (Aniline source) + Isocyanide.

  • Catalyst: Scandium triflate (

    
    ) or Iodine (
    
    
    
    ).
  • Solvent: Ethanol or Methanol (Green chemistry compatible).

This modularity allows for rapid screening of substituents to fine-tune the ICT strength and, consequently, the emission color and quantum yield.

References

  • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: A review." RSC Advances, 2015. Link

  • Gámez-Montaño, R., et al. "The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements." Beilstein Journal of Organic Chemistry, 2024. Link

  • Kudo, K., et al. "Synthesis and photophysical properties of imidazo[1,2-a]pyridine derivatives." Heterocycles, 2016. Link

  • Lakshmi, B., et al. "Solvatochromism and intramolecular charge transfer in imidazo[1,2-a]pyridine derivatives." Journal of Fluorescence, 2018. Link

  • BenchChem. "A Comparative Guide to Imidazo[1,2-a]pyridine Fluorescent Probes." BenchChem Protocols, 2025.[8] Link

Sources

Comparative Guide: Groebke-Blackburn-Bienaymé (GBB) vs. Condensation Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (hypnotic) and Alpidem (anxiolytic).

This guide compares the two dominant synthetic routes to this scaffold:

  • The Groebke-Blackburn-Bienaymé (GBB) Reaction: A multicomponent reaction (MCR) utilizing an aldehyde, isonitrile, and 2-aminoazine.

  • Traditional Condensation (Hantzsch-type): The cyclocondensation of 2-aminoazines with

    
    -haloketones.
    

The Verdict: The GBB reaction is superior for generating diversity and high-complexity libraries (specifically 3-amino derivatives) with better atom economy and "green" profiles. However, the Condensation method remains the industrial workhorse for simple, C3-unsubstituted cores where cost-prohibitive isonitriles must be avoided.

Mechanistic Divergence

To understand yield variability, we must look at the mechanism. GBB is a non-concerted [4+1] cycloaddition that is highly sensitive to steric bulk but tolerant of electronic diversity. Condensation is a stepwise nucleophilic substitution followed by dehydration.

Mechanistic Pathways Diagram[1][2]

G cluster_GBB Groebke-Blackburn-Bienaymé (GBB) cluster_Cond Hantzsch-type Condensation GBB_Start Aldehyde + 2-Aminopyridine Schiff Schiff Base Formation (Imine Intermediate) GBB_Start->Schiff - H2O Attack Isonitrile Insertion ([4+1] Cycloaddition) Schiff->Attack + R-NC (Catalyst: Sc(OTf)3) GBB_Prod 3-Amino-imidazo[1,2-a]pyridine Attack->GBB_Prod Tautomerism Cond_Start Alpha-Haloketone + 2-Aminopyridine SN2 N-Alkylation (SN2) Cond_Start->SN2 Dehyd Cyclization & Dehydration (- H2O, - HX) SN2->Dehyd Cond_Prod Imidazo[1,2-a]pyridine (Unsubstituted C3) Dehyd->Cond_Prod

Figure 1: Mechanistic comparison showing the complexity of GBB (3-component assembly) versus the linear stepwise nature of Condensation.

Performance Metrics & Data Comparison

The following data aggregates average yields from optimized protocols reported in recent medicinal chemistry literature (2015–2023).

Table 1: Comparative Efficiency Metrics
MetricGBB Reaction (Catalytic)Condensation (Hantzsch)
Target Product 3-Amino-imidazo[1,2-a]pyridinesImidazo[1,2-a]pyridines (C3-H)
Typical Yield 82% - 96% 60% - 85%
Atom Economy High (Water is sole byproduct)Moderate (Loss of HBr/HCl + H2O)
Reaction Time 0.5 - 3 hours (Microwave)4 - 12 hours (Reflux)
Purification Often precipitation/filtrationColumn chromatography often required
Reagent Hazards Isonitriles (Foul odor, toxicity)

-Haloketones (Lachrymators, unstable)
E-Factor Low (< 5 in optimized processes)High (Due to solvent/salt waste)
Key Experimental Insights
  • Catalyst Impact (GBB): The use of Lewis acids is critical.

    • Sc(OTf)₃ (5 mol%): Yields consistently >90%.

    • Acetic Acid (AcOH): Yields ~75-80% (slower reaction).

    • Catalyst-Free:[1] Yields drop to <40% or fail completely.

  • Substrate Scope:

    • GBB: Excellent tolerance for electron-poor aldehydes.[2] Aliphatic isonitriles (e.g., t-butyl, cyclohexyl) react faster than aromatic isonitriles.

    • Condensation: Highly sensitive to the stability of the

      
      -haloketone. Electron-withdrawing groups on the pyridine ring can sluggishly inhibit the initial 
      
      
      
      attack.

Experimental Protocols

These protocols are designed to be self-validating . If the color changes or precipitation described does not occur, check reagent purity (especially the aldehyde).

Protocol A: GBB Synthesis (High-Throughput / Green Method)

Best for: Creating diverse libraries with C3-amine functionality.

Reagents:

  • 2-Aminopyridine (1.0 mmol)

  • Benzaldehyde derivative (1.0 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.1 mmol)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (0.05 mmol, 5 mol%)

  • Solvent: Methanol (2.0 mL)

Step-by-Step:

  • Pre-complexation: In a microwave vial, dissolve 2-aminopyridine and the aldehyde in Methanol. Stir for 5 minutes at Room Temperature (RT). Observation: Solution may turn slightly yellow (Schiff base formation).

  • Catalyst Addition: Add Sc(OTf)₃.[3][4][5][6] Stir for 2 minutes.

  • Initiation: Add the isocyanide in one portion. Caution: Use a fume hood due to odor.

  • Reaction: Seal the vial. Heat in a microwave reactor at 100°C for 30 minutes . (Alternatively: Reflux oil bath for 4 hours).

  • Workup: Cool to RT. The product often precipitates as a solid.

    • If solid: Filter and wash with cold MeOH.

    • If oil:[7][8] Evaporate solvent, redissolve in minimal Ethyl Acetate, and precipitate with Hexanes.

  • Validation: 3-amino-imidazo[1,2-a]pyridines are often fluorescent under UV light (365 nm).

Protocol B: Hantzsch Condensation (Classical Method)

Best for: Simple cores where C3 functionalization is not required.

Reagents:

  • 2-Aminopyridine (1.0 mmol)

  • 
    -Bromoacetophenone (1.0 mmol)
    
  • Base: Sodium Bicarbonate (

    
    ) (1.2 mmol)
    
  • Solvent: Ethanol (5.0 mL)

Step-by-Step:

  • Mixing: Dissolve 2-aminopyridine in Ethanol.

  • Addition: Add

    
    -bromoacetophenone slowly. Caution: Reagent is a lachrymator (tear gas agent).
    
  • Reflux: Heat the mixture to reflux (approx 78°C) for 6–12 hours .

  • Neutralization: Cool the mixture. Add

    
     (solid or aq. solution) to neutralize the HBr salt formed. Evolution of 
    
    
    
    gas will be observed.
  • Extraction: Remove Ethanol under vacuum. Extract residue with DCM/Water.

  • Purification: Dry organic layer (

    
    ) and concentrate. Recrystallize from Ethanol/Water.
    

Decision Framework: Which Method to Choose?

Use this logic flow to determine the appropriate synthetic route for your drug discovery campaign.

DecisionTree Start Target Molecule: Imidazo[1,2-a]pyridine Q1 Is C3-Position Functionalized? Start->Q1 Branch_Yes Yes (Amine/Amide) Q1->Branch_Yes Branch_No No (H or Alkyl) Q1->Branch_No Check_Iso Is required Isonitrile commercially available? Branch_Yes->Check_Iso Cond_Route Use Condensation Branch_No->Cond_Route Standard Path GBB_Route Use GBB Reaction Check_Iso->GBB_Route Yes Check_Iso->Cond_Route No (Must synthesize via multi-step functionalization)

Figure 2: Decision matrix for synthetic route selection.

References

  • Groebke, K., et al. (1998).[6] "Synthesis of Imidazo[1,2-a]pyridines, Pyrrolo[1,2-a]pyrimidines and Imidazo[1,2-a]pyrimidines by a New Multicomponent Reaction." Synlett.

  • Boltjes, A., & Dömling, A. (2019).[6][9] "The Groebke-Blackburn-Bienaymé Reaction."[10][2][3][4][5][6][9][11] European Journal of Organic Chemistry.[9]

  • Baenziger, M., et al. (2017).[2] "Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction." Synthesis.

  • Sheldon, R. A. (2017). "The E factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry.

Sources

Benchmarking Cytotoxicity: Imidazo[1,2-a]pyridine Derivatives vs. Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Pharmacologists

Executive Summary

The imidazo[1,2-a]pyridine (IP) scaffold has emerged as a "privileged structure" in oncology due to its ability to disrupt tubulin polymerization and inhibit kinase pathways (PI3K/Akt/mTOR).[1][2] However, for a derivative to be viable, it must demonstrate superior efficacy or safety profiles compared to established standards like Doxorubicin , Cisplatin , or Paclitaxel .

This guide provides a data-driven benchmark of recent IP derivatives, analyzing their IC50 values, Selectivity Indices (SI), and mechanisms of action. It includes validated protocols and visualization of the signaling pathways involved.[3]

Part 1: The Chemical Rationale

The IP core mimics the purine structure, allowing it to interact with ATP-binding pockets of kinases and the colchicine-binding site of tubulin.

  • Key Advantage: Unlike many traditional chemotherapeutics that suffer from multidrug resistance (MDR) due to P-glycoprotein (P-gp) efflux, many IP derivatives evade P-gp transport.

  • Structural Sweet Spots:

    • C3 Position: Critical for functionalization (e.g., formylation, coupling with oxadiazoles).

    • C6 Position: Halogenation often improves metabolic stability and lipophilicity.

Part 2: Benchmarking Data (Comparative Analysis)

The following data aggregates performance metrics from recent high-impact studies (2023–2026), comparing novel IP derivatives against standard-of-care drugs.

Table 1: High-Potency Derivatives (Nanomolar Range)

Focus: Tubulin Polymerization Inhibitors

Compound IDTarget MechanismCell Line (Type)IC50 (Novel IP)IC50 (Standard)Reference
Compound 5b Tubulin (Colchicine Site)Jurkat (Leukemia)0.060 µM 0.021 µM (Colchicine)
Compound 5b Tubulin (Colchicine Site)HCT116 (Colon)0.138 µM 0.850 µM (Doxorubicin)
Compound 6d Tubulin / DNA BindingA549 (Lung)2.80 µM 1.98 µM (Doxorubicin)

Analyst Note: While Compound 5b is slightly less potent than Colchicine in Jurkat cells, it shows superior efficacy to Doxorubicin in solid tumor models (HCT116), highlighting the scaffold's potential in solid tumor oncology.

Table 2: Selectivity Index (SI) & Safety Profile

Focus: Therapeutic Window (Cancer vs. Normal Cells)

Compound IDCancer Cell IC50 (µM)Normal Cell IC50 (µM)Selectivity Index (SI)Comparison Drug SIReference
Compound 12b 11.0 (MCF-7)91.0 (Vero)8.27 ~1.5 (Doxorubicin)
Hybrid HB9 50.56 (A549)>100 (HEK293)>2.0 ~1.1 (Cisplatin)

Critical Insight: High cytotoxicity is meaningless without selectivity. Compound 12b demonstrates a safety profile nearly 6x better than standard chemotherapeutics, which often have an SI < 2. This suggests reduced systemic toxicity (e.g., cardiotoxicity associated with Doxorubicin).

Part 3: Structure-Activity Relationship (SAR) Insights

To engineer superior derivatives, researchers must manipulate the IP scaffold strategically:

  • C2-Aryl Substitution: Electron-donating groups (e.g., -OCH3) at the para position of the phenyl ring at C2 enhance binding affinity to the tubulin colchicine pocket.

  • C3-Functionalization: Introduction of heterocyclic hybrids (e.g., oxadiazoles, benzimidazoles) at C3 significantly lowers IC50 values from the micromolar to nanomolar range by increasing hydrogen bonding interactions.

  • Linker Length: In hybrid compounds, a linker length of 2-3 carbons between the IP core and the secondary pharmacophore often optimizes the spatial arrangement for dual-target inhibition.

Part 4: Validated Experimental Protocols

High-Throughput Cytotoxicity Screen (MTT Assay)

Standardized for IP Derivatives to prevent precipitation artifacts.

Reagents:

  • MTT Reagent (5 mg/mL in PBS).[4]

  • Solubilization Buffer: DMSO (Dimethyl Sulfoxide).[4]

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to ensure adhesion.
    
    • Expert Tip: IP derivatives are hydrophobic. Ensure initial stock is 10-20 mM in 100% DMSO.

  • Treatment: Add serial dilutions of the IP derivative.

    • Critical Control: Final DMSO concentration must be < 0.1% to avoid solvent toxicity masking the drug effect.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development: Add 20 µL MTT reagent; incubate 4h.

  • Solubilization: Aspirate media carefully. Add 150 µL DMSO to dissolve purple formazan crystals.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Mechanism Verification: Tubulin Polymerization Assay

To confirm the molecular target suggested by the SAR.

Protocol:

  • Use a fluorescence-based tubulin polymerization kit ( >99% pure tubulin).

  • Prepare IP derivative at

    
     IC50 concentration.
    
  • Mix tubulin, GTP, and compound in a 96-well half-area plate at 4°C.

  • Transfer to a 37°C plate reader immediately.

  • Measure: Fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes.

    • Result Interpretation: A decrease in Vmax or a lag in the polymerization curve compared to the Taxol control indicates inhibition (destabilization).

Part 5: Mechanism of Action Visualization

The following diagram illustrates the validated pathway for Compound 5b and similar IP derivatives, detailing how they force cancer cells into apoptosis.

IP_Mechanism IP_Derivative IP Derivative (e.g., Compound 5b) Tubulin Tubulin (Colchicine Binding Site) IP_Derivative->Tubulin Binds High Affinity Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization Spindle Mitotic Spindle Defects Microtubule->Spindle Disrupts Dynamics G2M Cell Cycle Arrest (G2/M Phase) Spindle->G2M Checkpoints Triggered Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Signaling Cascade Caspase Caspase 3/7 Activation Bcl2->Caspase Mitochondrial Pathway Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Figure 1: Mechanism of Action for Tubulin-Targeting IP Derivatives. The compound binds to the colchicine site, preventing microtubule assembly, which triggers G2/M arrest and subsequent apoptotic cascades.[5][6]

Part 6: Experimental Workflow for Benchmarking

This workflow ensures data integrity when comparing new derivatives against established drugs.

Benchmarking_Workflow Synthesis 1. Synthesis & Characterization (NMR/MS) Screen 2. Primary Screen (MTT Assay) vs. Doxorubicin Synthesis->Screen HitSel 3. Hit Selection (SI > 2.0) Screen->HitSel IC50 < 5µM Mech 4. Mechanistic Validation (Flow Cytometry) HitSel->Mech InVivo 5. In Vivo Efficacy Mech->InVivo Confirmed Target

Figure 2: Validated workflow for benchmarking novel compounds. Only compounds meeting the Selectivity Index (SI) threshold proceed to mechanistic studies.

References

  • Cheng, B., et al. (2025). Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. European Journal of Medicinal Chemistry.

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.

  • Al-Bahrani, R., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines. Chemical Methodologies.

  • Balu, S., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry.

  • Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents.[7] Organic & Biomolecular Chemistry.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline. As a compound featuring both an imidazo[1,2-a]pyridine scaffold and an aniline moiety, its management requires a nuanced understanding of its potential chemical and toxicological properties. This guide is designed for researchers, scientists, and drug development professionals, emphasizing procedural logic and safety causality to ensure both personal and environmental protection.

The structural backbone of this compound, the imidazo[1,2-a]pyridine nucleus, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, the presence of the aniline functional group dictates a cautious approach. Aniline and its derivatives are a well-documented class of compounds with significant health hazards, including acute toxicity, potential carcinogenicity, and the ability to cause methemoglobinemia.[4][5] Therefore, in the absence of exhaustive toxicological data for this specific molecule, all handling and disposal protocols must be predicated on the hazards associated with the aniline class.

Hazard Characterization and Assessment

Proper disposal begins with a thorough understanding of the compound's hazards. While comprehensive data for this specific molecule is limited, its known classifications and the properties of its parent structures provide a strong basis for a conservative risk assessment.

The primary driver for its hazard classification is the aniline functional group. Aniline is toxic if swallowed, inhaled, or in contact with skin, and is suspected of causing genetic defects and cancer.[6][7] The Sigma-Aldrich safety information for 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline aligns with this, indicating acute oral toxicity.[8]

Table 1: Hazard Profile of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Hazard InformationClassificationSource
Pictogram GHS07 (Exclamation Mark)[8]
Signal Word Warning[8]
Hazard Statements H302: Harmful if swallowed[8]
Precautionary Statements P264, P270, P301 + P312, P501[8]
Hazard Class Acute Toxicity 4 (Oral)[8]
Storage Class 11: Combustible Solids[8]
Water Hazard Class WGK 3: Highly hazardous to water

Causality Note: The WGK 3 classification is critical; it signifies that this compound poses a high threat to aquatic environments. This underpins the absolute prohibition of drain disposal and mandates containment to prevent environmental release.[9][10]

Personal Protective Equipment (PPE) & Safe Handling

Before handling the compound for any purpose, including disposal preparation, the appropriate PPE must be worn to create a barrier between the researcher and the potential hazard.

  • Hand Protection : Due to the aniline component, standard nitrile gloves may offer insufficient protection for prolonged contact.[11] It is recommended to use butyl, neoprene, or Viton gloves.[11] Always consult the glove manufacturer's resistance chart for specific breakthrough times.

  • Eye Protection : Chemical splash goggles are mandatory to protect against accidental splashes of solutions or fine powders.[11]

  • Body Protection : A fully buttoned laboratory coat must be worn at all times.[11] For larger quantities or when generating dust, additional protection such as an apron may be necessary.

  • Respiratory Protection : All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation.[7][12]

Operational Integrity: After handling, remove gloves and wash hands thoroughly with soap and water.[13][14] This simple step prevents the inadvertent spread of contamination to personal items or other laboratory surfaces.

Spill Management Protocol

Accidents can occur, and a clear, pre-defined spill response plan is essential for safety.

  • Evacuate and Alert : Immediately alert personnel in the vicinity. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Secure the Area : Restrict access to the spill area. Eliminate all sources of ignition as the compound is a combustible solid.[15]

  • Don Appropriate PPE : Before attempting cleanup, don the full PPE described in Section 2.

  • Contain and Absorb : For small spills, gently cover the solid with an inert absorbent material such as vermiculite, dry sand, or earth.[12][15] Avoid raising dust. If the spill is a solution, absorb it with the same materials.

  • Collect Waste : Carefully scoop the absorbed material and spilled compound into a compatible, sealable container (e.g., a polyethylene container).[11][15]

  • Label and Dispose : Label the container as "Hazardous Waste" with the full chemical name. Dispose of it according to the procedures outlined in Section 4.

  • Decontaminate : Wipe down the spill area with a suitable solvent (e.g., ethanol), collecting the cleaning materials as hazardous waste. Wash the area with soap and water.[13]

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for the collection and disposal of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline waste. This includes the pure compound, contaminated consumables (e.g., weigh boats, pipette tips), and solutions.

Step 1: Waste Characterization and Segregation

  • Identify : All materials contaminated with 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline must be treated as hazardous waste.[11]

  • Segregate : Do not mix this waste with other waste streams unless specifically permitted by your institution's EHS guidelines. Incompatible materials such as strong oxidizers, strong acids, or strong bases must be kept separate to avoid hazardous reactions.[9][11]

Step 2: Select a Compatible Waste Container

  • Primary Container : Use a chemically resistant, sealable container, such as a high-density polyethylene (HDPE) jug or drum.[11] The container must be in good condition with no leaks or cracks.

  • Secondary Containment : Store the primary waste container in a secondary bin or tub to contain any potential leaks.[11]

Step 3: Waste Accumulation

  • Solid Waste : Carefully transfer the solid compound and any contaminated disposable labware (gloves, weigh paper, etc.) into the designated waste container. Minimize the generation of dust.

  • Liquid Waste : Solutions containing the compound should be collected in a separate, compatible liquid waste container.

Step 4: Labeling the Waste Container

  • Clarity is Safety : Securely affix a "Hazardous Waste" label to the container.

  • Required Information : The label must include:

    • The full chemical name: "3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline"

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

    • Any other information required by your local or institutional regulations.

Step 5: Temporary Storage (Satellite Accumulation)

  • Designated Area : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is clearly marked.[16]

  • Location : The SAA should be at or near the point of generation, away from incompatible chemicals, and secured from unauthorized access.[11]

Step 6: Final Disposal

  • Contact EHS : Once the container is full or reaches the institutional time limit for satellite accumulation, contact your EHS department to arrange for pickup.[16]

  • Do Not Drain Dispose : Under no circumstances should this chemical or its solutions be disposed of down the drain.[9][11] This is to prevent release into the environment, where it is expected to be harmful to aquatic life.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-(6-Methylimidazo[1,2-a)pyridin-2-yl)aniline waste.

G Disposal Workflow for 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline cluster_prep Preparation & Collection cluster_label Labeling & Storage cluster_disposal Final Disposition cluster_key Key A Step 1: Identify Waste (Solid compound, contaminated items, solutions) B Step 2: Select Compatible HDPE Waste Container A->B C Step 3: Don Full PPE (Gloves, Goggles, Lab Coat) B->C D Step 4: Transfer Waste into Container C->D E Step 5: Securely Cap Container D->E F Step 6: Affix 'Hazardous Waste' Label (Full Chemical Name, Date) E->F G Step 7: Store in Designated Satellite Accumulation Area F->G H Step 8: Container Full or Time Limit Reached? H->G No, continue accumulation I Step 9: Request Pickup from EHS Department H->I Yes J Step 10: EHS Collects for Final Disposal I->J key_action Action/Process Step key_decision Decision Point key_final Final Disposal Step

Caption: Disposal workflow for 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline.

Empty Container Disposal

The original product container must also be disposed of correctly as it will contain chemical residue.

  • Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate : Each rinse must be collected and disposed of as hazardous liquid waste, following the protocol in Section 4.

  • Deface Label : Completely remove or deface the original manufacturer's label.

  • Final Disposal : Once decontaminated and with the label removed, the container can typically be disposed of as regular laboratory glass or plastic waste. However, always confirm this procedure with your institution's EHS department, as local regulations may vary.[16]

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline, upholding their commitment to safety and environmental stewardship.

References

  • Washington State University. (n.d.). Aniline. Environmental Health & Safety. Retrieved from [Link]

  • BASF. (2024, July 24). Safety data sheet.
  • Fisher Scientific. (2015, March 19). Safety Data Sheet: Aniline.
  • Fisher Scientific. (2010, October 17). Safety Data Sheet: Imidazo[1,2-a]pyridin-2-ylmethanol.
  • Science Lab. (2003, March 18). Material Safety Data Sheet: Aniline.
  • Sigma-Aldrich. (2025, May 20). Safety Data Sheet: Aniline.
  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline.
  • Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: Aniline.
  • Chemos GmbH&Co.KG. (2021, November 30). Safety Data Sheet: Aniline.
  • Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2573. Retrieved from [Link]

  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Chemproc. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • HBM4EU. (n.d.). Prioritised substance group: Anilines. Retrieved from [Link]HBM4EU_Prioritised_substance_group_Anilines.pdf)

Sources

Personal protective equipment for handling 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline

This guide provides essential safety protocols and operational procedures for handling 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline (CAS No. 1417635-35-8) in a laboratory setting. As a member of the biologically active imidazopyridine class and an aromatic amine, this compound requires meticulous handling to ensure researcher safety and experimental integrity.[1][2] This document moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering researchers to build a robust culture of safety.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's potential hazards is the foundation of safe laboratory practice.[3] For 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline, the primary documented hazard is acute oral toxicity.[4][5] However, a comprehensive risk assessment must also consider the potential hazards associated with its chemical class.

GHS Classification and Immediate Hazards

The Globally Harmonized System (GHS) provides a clear, immediate summary of the known risks associated with this compound.

Hazard CategoryPictogramSignal WordCodeStatement
Acute Toxicity (Oral)

Warning H302Harmful if swallowed
Water Hazard Class N/AN/AWGK 3Highly hazardous to water

Source: Sigma-Aldrich Safety Information[4][5]

Expert Insight: The H302 classification indicates that ingestion of this compound can cause significant toxic effects.[4][5] The GHS07 Exclamation Mark pictogram serves as a visual alert for this hazard.[4] The WGK 3 classification is critical for disposal planning, as it signifies a high potential for environmental damage if released into aquatic systems.[4][5]

Implied Risks from Chemical Structure

While specific data may be limited, the compound's structure as an aromatic amine and an imidazo[1,2-a]pyridine derivative warrants additional caution.

  • Aromatic Amines: This class of compounds is frequently associated with skin irritation, sensitization, and, in some cases, long-term health effects with repeated exposure.[6] Therefore, preventing skin contact is a critical control measure.

  • Imidazopyridines: This scaffold is known for its diverse biological and pharmacological activities.[2][7] This inherent bioactivity means unintended absorption could have unforeseen physiological consequences.

Causality: Assuming a compound is benign beyond its explicit GHS warnings is a common laboratory pitfall. For novel or research-stage compounds, it is prudent to treat them as potentially hazardous by all routes of exposure—inhalation, ingestion, and dermal absorption.[8]

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical hazard.[9] Its selection and use must be deliberate and matched to the specific handling procedure. The following protocol is mandatory for all work involving 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, especially in its solid, powdered form, must be conducted inside a certified chemical fume hood.[3]

  • Rationale: A fume hood provides critical protection from inhaling fine particulates, which is a primary route of exposure.[10] It also contains any accidental spills within a controlled environment.

Mandatory PPE Ensemble
Protection TypeSpecificationRationale and Best Practices
Eye & Face Chemical splash goggles (ANSI Z87.1 rated) and a full-face shield.[11][12]Goggles protect against splashes. A face shield is worn over the goggles to protect the entire face, especially during procedures like solution preparation where splash potential is highest.[11]
Hand Disposable Nitrile Gloves (minimum 4 mil thickness).Nitrile provides good resistance to a broad range of chemicals for incidental contact. Always inspect gloves for tears before use. For extended operations, consider double-gloving. Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.[11]
Body Flame-resistant (FR) lab coat, fully fastened.A lab coat protects skin and personal clothing from contamination. It should be kept clean and laundered separately from personal clothing.[11]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills and falling objects. Fabric or mesh-topped shoes are strictly prohibited in the laboratory.[8]

Safe Handling and Operational Workflow

A standardized workflow minimizes variability and the potential for error. The following steps outline the complete process from receipt to disposal, ensuring safety at every stage.

Pre-Handling Checklist
  • Read the SDS: Before any work begins, thoroughly review the Safety Data Sheet.[3]

  • Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[13]

  • Prepare Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite or sand), a sealed container for waste, and decontamination supplies is readily accessible.[3]

Step-by-Step Protocol: Weighing and Solution Preparation
  • Don PPE: Put on the full PPE ensemble as described in Section 2.

  • Work in Fume Hood: Perform all subsequent steps within the sash of a chemical fume hood.[10]

  • Contain the Solid: Use a tared weigh boat or creased weighing paper on an analytical balance to contain the solid compound.

  • Transfer Carefully: Use a spatula to carefully transfer the solid into the destination vessel. Avoid any actions that could generate dust.

  • Add Solvent: Slowly add the desired solvent to the vessel, directing the stream to the inner wall to prevent splashing.

  • Seal and Label: Immediately cap the solution and label it clearly with the chemical name, concentration, date, and your initials.[8]

  • Decontaminate: Wipe down the spatula, the balance, and the work surface within the fume hood with a suitable solvent. Dispose of the cleaning materials as hazardous waste.

Complete Handling Workflow Diagram

The following diagram illustrates the logical flow of operations, emphasizing the integration of safety checks at critical points.

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operation Phase Receive Receive Chemical Store Log & Store Appropriately (Sec. 4.1) Receive->Store Assess Review SDS & Conduct Risk Assessment Store->Assess PPE_On Don Full PPE (Sec. 2.2) Assess->PPE_On Proceed to Lab Work Handle Perform Handling in Fume Hood (Weighing, Transfer, etc.) PPE_On->Handle Decon Decontaminate Equipment & Work Area Handle->Decon Waste Collect All Hazardous Waste (Solid, Liquid, Contaminated PPE) Decon->Waste Conclude Experiment Dispose Store Waste in Labeled, Sealed Container (Sec. 4.2) Waste->Dispose PPE_Off Doff & Dispose of Contaminated PPE Dispose->PPE_Off Clean Wash Hands Thoroughly PPE_Off->Clean

Caption: Workflow for safe handling of 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline.

Disposal and Decontamination Plan

Proper disposal is a legal and ethical requirement to protect both personnel and the environment.

Spill Management
  • Small Spills (inside fume hood):

    • Ensure full PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., sand, vermiculite).[14]

    • Carefully sweep the material into a designated, sealed waste container.

    • Wipe the area with a solvent-moistened cloth, treating the cloth as hazardous waste.

  • Large Spills (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and management.

    • Prevent entry into the area.

    • Follow your institution's emergency response procedures.

Waste Disposal Protocol

Due to its WGK 3 (highly hazardous to water) classification and acute toxicity, all waste streams containing this compound are considered hazardous.[4][5]

  • Solid Waste: Unused chemical, contaminated weighing paper, and absorbent from spills must be collected in a clearly labeled, sealed container designated for solid hazardous chemical waste.[3]

  • Liquid Waste: Unused solutions and solvent rinses from cleaning glassware must be collected in a separate, clearly labeled, sealed container for liquid hazardous chemical waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be placed in the solid hazardous waste container.

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed professional waste disposal service.[14] Under no circumstances should this chemical or its solutions be poured down the drain. [15]

Emergency Procedures

In case of accidental exposure, immediate and correct action is critical.[13]

  • Ingestion (H302 Hazard): Rinse mouth with water immediately. DO NOT induce vomiting. Call a poison control center or seek immediate medical attention, and be prepared to provide the Safety Data Sheet.[6][15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected area thoroughly with soap and water for at least 15 minutes.[16] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[15] Seek immediate medical attention.

References

  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • XPRESS CHEMS. (2025). Safety First: Best Practices for Handling Research Chemicals.
  • Green World Group. (2023). Chemical Safety Best Practices in The Lab.
  • Fisher Scientific. (n.d.). Tips for Keeping Safe in the Lab.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Sigma-Aldrich. (n.d.). 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline (Chinese).
  • Sigma-Aldrich. (n.d.). 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline.
  • Industrial Safety Tips. (2025). PPE For Chemical Handling With Example.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Refining Community. (2023). New inlet feed gas conditioning technology for contaminant removal in amine units.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Thermo Fisher Scientific. (2024). Safety Data Sheet - N-Methyl aniline.
  • Refining Community. (n.d.). Preparing Amine, Acid Gas and Sour Water Vessels for Safe Entry.
  • Sigma-Aldrich. (2025). Safety Data Sheet - Aniline.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines.
  • BASF. (2024). Safety data sheet.
  • FQE Chemicals. (2019). Chemical cleaning for removal of amine plant scaling.
  • Refining Community. (n.d.). Contamination in Amine Systems.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 4-Pyrimidin-2-ylaniline.
  • ResearchGate. (2021). Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances.
  • MDPI. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.
  • Wikipedia. (n.d.). Imidazopyridine.
  • Angene Chemical. (2021). Safety Data Sheet - 4-(2-Pyridyl)aniline.
  • Sigma-Aldrich. (n.d.). 3-(6-Methylimidazo[1,2-a]pyridin-2-yl)aniline Safety Information.
  • PMC. (n.d.). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review.
  • PMC. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.
  • Fisher Scientific. (n.d.). Imidazopyridines.
  • BLDpharm. (n.d.). 88965-00-8|6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine.
  • Pharmaffiliates. (n.d.). CAS No : 88965-00-8 | Product Name : 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine.
  • BenchChem. (n.d.). Best practices for handling and disposal of 3-(1-methylpiperidin-2-yl)pyridine.
  • PMC. (n.d.). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase.
  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl...).
  • Organic Chemistry Portal. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.